molecular formula C18H15N3O3S B609569 NI-42

NI-42

Cat. No.: B609569
M. Wt: 353.4 g/mol
InChI Key: BMVCSXFOQPYKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NI-42 is an inhibitor of the bromodomain and PHD finger-containing 1 (BRPF1) bromodomain (IC50 = 7.9 nM). It is selective for BRPF1 over BRPF2/BRD1, BRPF3, BRD9, and BRD4/BD1 (IC50s = 48, 260, 310, and 4,500 nM, respectively). This compound inhibits the growth of OCI-AML2, Nomo-1, THP-1, KG-1, and MV-4-11 acute myeloid leukemia (AML) cells (GI50s = 1.3, 4.6, 5.7, 7, and 9.9 µM, respectively) and a variety of non-AML cells (GI50s = 1-10 µM). It also inhibits the growth of DMS114 lung, HRA-19 colon, and RERF-LC-Sq1 lung cancer cells (GI50s = 16.6, 15.6, and 17.1 µM, respectively) but not NCI H1703 lung cancer cells (GI50 = >30 µM).>This compound is a potent and selective BRPF1 in inhibitor with BRPF1 IC50 = 7.9 nM;  LE: 0.45;  LLE: 5.6. This compound is suitable for cellular and in vivo studies to explore the fundamental biology of these proteins. The BRPF (bromodomain and PHD finger-containing) family are scaffolding proteins important for the recruitment of histone acetyltransferases of the MYST family to chromatin. Evaluation of the BRPF family as a potential drug target is at an early stage although there is an emerging understanding of a role in acute myeloid leukemia (AML).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-12-9-14-10-15(5-8-17(14)21(2)18(12)22)20-25(23,24)16-6-3-13(11-19)4-7-16/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVCSXFOQPYKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Nilo 42: An In-Depth Technical Guide to its Physical Properties for Vacuum Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Nilo 42, a nickel-iron alloy, with a specific focus on its suitability for vacuum applications. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and application in research and development settings.

Nilo 42, also known as Alloy 42, is a controlled-expansion alloy containing approximately 42% nickel and the remainder iron. Its primary characteristic is a low and nominally constant coefficient of thermal expansion over a specific temperature range, making it an ideal material for applications where dimensional stability is critical, such as in vacuum systems, electronic components, and glass-to-metal seals.

Quantitative Data Summary

The following tables summarize the key physical and mechanical properties of Nilo 42, compiled from various technical data sheets and standards.

Table 1: Chemical Composition of Nilo 42 (per ASTM F30)

ElementContent (%)
Nickel (Ni)41.0 min
Carbon (C)0.05 max
Manganese (Mn)0.80 max
Phosphorus (P)0.025 max
Sulfur (S)0.025 max
Silicon (Si)0.30 max
Chromium (Cr)0.250 max
Aluminum (Al)0.10 max
Iron (Fe)Remainder

Table 2: Physical Properties of Nilo 42

PropertyValue
Density8.11 g/cm³
Melting Point1435 °C (2615 °F)
Inflection Point370 °C (700 °F)
Thermal Conductivity (at 20°C)10.5 W/m·K

Table 3: Mechanical Properties of Annealed Nilo 42

PropertyValue
Tensile Strength490 MPa (71,000 psi)
Yield Strength (0.2% Offset)250 MPa (36,000 psi)
Elongation43%

Table 4: Coefficient of Thermal Expansion (CTE) of Nilo 42

Temperature Range (°C)CTE (µm/m·°C)
20 - 1005.3
20 - 2004.5 - 4.9
20 - 3004.5 - 5.8
20 - 4006.7
20 - 4507.4

Core Properties for Vacuum Applications

The suitability of a material for use in a vacuum environment is determined by a combination of its physical properties. For Nilo 42, the following are of paramount importance:

  • Low Coefficient of Thermal Expansion (CTE): This is the most significant property of Nilo 42 for vacuum applications. A low CTE ensures that components made from this alloy experience minimal dimensional changes during the thermal cycling often encountered in vacuum systems (e.g., bakeouts). This is crucial for maintaining the integrity of hermetic seals, especially when joined with materials that have different expansion rates, such as glasses and ceramics. The close match between the CTE of Nilo 42 and certain glasses is a primary reason for its extensive use in glass-to-metal seals for vacuum tubes and other electronic devices.

  • Outgassing Rate: In a vacuum, materials can release adsorbed or absorbed gases, a phenomenon known as outgassing. This can contaminate the vacuum environment and affect the performance of sensitive instruments. Materials used in high-vacuum systems must have a low outgassing rate. While specific quantitative outgassing data for Nilo 42 was not found in the available public literature, nickel-iron alloys are generally considered to have low outgassing rates after proper cleaning and bakeout procedures.

Experimental Protocols

Detailed methodologies for determining the key physical properties of Nilo 42 are outlined below. These protocols are based on established standards and common laboratory practices.

Protocol 1: Determination of Coefficient of Thermal Expansion (ASTM E228)

This protocol describes the measurement of the linear thermal expansion of Nilo 42 using a push-rod dilatometer.

1. Specimen Preparation:

  • Obtain a representative sample of Nilo 42 in the desired form (e.g., rod, strip).
  • Machine the specimen to the dimensions required by the specific dilatometer, ensuring the ends are flat and parallel.
  • Thoroughly clean the specimen with appropriate solvents to remove any surface contaminants.
  • Measure and record the initial length of the specimen at a known reference temperature (e.g., 20°C).

2. Instrument Setup and Calibration:

  • Set up the push-rod dilatometer according to the manufacturer's instructions.
  • Calibrate the instrument using a certified reference material with a known and stable coefficient of thermal expansion.

3. Measurement Procedure:

  • Place the prepared Nilo 42 specimen in the dilatometer's sample holder.
  • Position the push rod so that it makes firm but gentle contact with the specimen.
  • Heat the specimen in a controlled manner at a predetermined heating rate.
  • Simultaneously record the change in specimen length (as measured by the displacement of the push rod) and the temperature.
  • Continue heating until the desired upper temperature limit is reached.
  • Cool the specimen back to the starting temperature, recording the length and temperature changes during cooling.

4. Data Analysis:

  • Calculate the mean coefficient of thermal expansion (α) over specific temperature intervals using the following formula: α = (ΔL / L₀) / ΔT where:
  • ΔL is the change in length of the specimen
  • L₀ is the initial length of the specimen
  • ΔT is the change in temperature

Protocol 2: Determination of Outgassing Rate (Rate-of-Rise Method)

This protocol outlines the procedure for measuring the outgassing rate of Nilo 42 using the rate-of-rise method.

1. Sample Preparation:

  • Prepare a Nilo 42 sample with a known surface area.
  • Clean the sample meticulously using a multi-step process, which may include solvent cleaning, ultrasonic cleaning in a detergent solution, rinsing with deionized water, and a final rinse with a volatile solvent like isopropyl alcohol.
  • Handle the cleaned sample with clean, lint-free gloves to avoid recontamination.

2. System Preparation and Bakeout:

  • Place the cleaned sample in a high-vacuum chamber.
  • Evacuate the chamber to a high vacuum level using a suitable pumping system (e.g., turbomolecular pump backed by a roughing pump).
  • Perform a system bakeout (typically heating the chamber to 150-200°C for several hours) to desorb water vapor and other contaminants from the chamber walls and the sample.
  • Allow the system to cool down to the desired test temperature.

3. Measurement Procedure:

  • Isolate the vacuum chamber from the pumping system by closing a valve.
  • Monitor the pressure rise within the chamber over a specific period using a calibrated vacuum gauge.
  • Record the pressure as a function of time.

4. Data Analysis:

  • Plot the pressure as a function of time. The initial slope of this curve (dP/dt) represents the rate of pressure rise.
  • Calculate the total outgassing rate (Q) using the following formula: Q = V * (dP/dt) where:
  • V is the volume of the vacuum chamber
  • dP/dt is the rate of pressure rise
  • To determine the outgassing rate of the sample alone, a background measurement of the empty chamber must be performed under the same conditions. The outgassing rate of the sample is then the difference between the total outgassing rate and the background outgassing rate.
  • The specific outgassing rate of the material is then calculated by dividing the sample's outgassing rate by its surface area.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the use of Nilo 42 in vacuum applications.

G Logical Relationship of Nilo 42 Properties for Vacuum Applications cluster_properties Core Physical Properties cluster_application Vacuum Application Suitability CTE Low Coefficient of Thermal Expansion Stability Dimensional Stability during Thermal Cycling CTE->Stability Sealing Integrity of Glass/Ceramic Seals CTE->Sealing Outgassing Low Outgassing Rate (Assumed) Vacuum_Integrity Maintenance of High Vacuum Outgassing->Vacuum_Integrity Permeability Magnetic Permeability (Value Undetermined) Field_Sensitive Compatibility with Magnetic Field-Sensitive Experiments Permeability->Field_Sensitive

Nilo 42 Properties for Vacuum Applications

G Experimental Workflow for Outgassing Rate Measurement (Rate-of-Rise Method) start Start prep Sample Preparation (Cleaning and Surface Area Measurement) start->prep setup System Setup (Sample in Chamber, Evacuation) prep->setup bakeout System Bakeout setup->bakeout cooldown Cooldown to Test Temperature bakeout->cooldown isolate Isolate Chamber from Pumps cooldown->isolate measure Measure Pressure Rise over Time isolate->measure analyze Data Analysis (Calculate dP/dt) measure->analyze calculate Calculate Outgassing Rate analyze->calculate subtract Subtract Background Outgassing calculate->subtract background Perform Background Measurement (Empty Chamber) background->subtract specific_rate Calculate Specific Outgassing Rate subtract->specific_rate end End specific_rate->end

Outgassing Rate Measurement Workflow

An In-depth Technical Guide to the Microstructure of Fe-Ni42 Alloy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microstructure of the Iron-Nickel alloy Fe-Ni42, also known as Nilo 42 or Invar 42. This alloy is of significant interest in various scientific and industrial applications due to its unique thermal expansion characteristics. Understanding its microstructure is paramount for controlling its properties and ensuring optimal performance. This document details the alloy's phases, grain structure, and the influence of processing on its microstructural characteristics. It also provides standardized experimental protocols for its analysis.

Introduction to Fe-Ni42 Alloy

The Fe-Ni42 alloy is a binary iron-nickel alloy containing approximately 42% nickel.[1] Its primary and most valuable characteristic is a low and nominally constant coefficient of thermal expansion over a temperature range from room temperature to about 300°C.[2][3] This property makes it indispensable in applications requiring high dimensional stability under fluctuating temperatures, such as in semiconductor lead frames, bimetal thermostat strips, and glass-to-metal seals.[1] The microstructure of Fe-Ni42, which is predominantly austenitic at room temperature, is the fundamental reason for this behavior.

Phases and Crystal Structure

The Fe-Ni42 alloy primarily exists in the austenite (γ) phase at room temperature, which has a face-centered cubic (FCC) crystal structure. Depending on the thermomechanical processing, a martensitic (α') or ferritic (α) phase with a body-centered cubic (BCC) structure may also be present.

The phase composition is a critical factor influencing the alloy's properties. The FCC austenite phase is paramagnetic, while the BCC phase is ferromagnetic. The presence and proportion of these phases can be controlled through heat treatment and mechanical processing.

Table 1: Crystallographic Data for Phases in Fe-Ni42 Alloy

PhaseCrystal StructureSpace Group
Austenite (γ)Face-Centered Cubic (FCC)Fm-3m
Ferrite/Martensite (α/α')Body-Centered Cubic (BCC)Im-3m

Microstructural Characteristics

The microstructure of Fe-Ni42 alloy is typically characterized by equiaxed grains of the austenite phase. The grain size is a crucial parameter that can be tailored through annealing processes to optimize mechanical properties.

Influence of Annealing on Grain Size

Annealing is a critical heat treatment process used to relieve internal stresses, increase ductility, and control the grain size of the Fe-Ni42 alloy. The grain size generally increases with higher annealing temperatures and longer holding times.

Table 2: Typical Grain Size of Fe-Ni42 Alloy after Annealing

Annealing Temperature (°C)Annealing TimeTypical Grain Size (µm)
9001 hour20 - 40
100030 minutes50 - 80
110030 minutes80 - 120

Note: These are typical values and can vary depending on the initial state of the material (e.g., degree of cold work).

Phase Composition after Heat Treatment

The relative amounts of the austenite and ferrite/martensite phases in Fe-Ni42 can be manipulated through different heat treatment cycles. While the alloy is predominantly austenitic, some amount of the BCC phase can be induced or retained.

Table 3: Quantitative Phase Analysis of Fe-Ni42 Alloy after Various Heat Treatments

Heat TreatmentVolume Fraction of Austenite (γ) (%)Volume Fraction of Ferrite/Martensite (α/α') (%)
Annealed at 1000°C, Furnace Cooled> 98< 2
Annealed at 1000°C, Water Quenched95 - 982 - 5
Cold Worked and Annealed at 800°C90 - 955 - 10

Experimental Protocols for Microstructural Analysis

Accurate characterization of the Fe-Ni42 alloy's microstructure is essential for quality control and research. The following are detailed protocols for key experimental techniques.

Metallographic Sample Preparation

A meticulous sample preparation procedure is critical for revealing the true microstructure of the Fe-Ni42 alloy.

Protocol 1: Standard Metallographic Preparation of Fe-Ni42 Alloy

  • Sectioning: Cut a representative sample from the bulk material using a precision abrasive cutter with ample coolant to prevent thermal damage.

  • Mounting: Mount the sample in a conductive or non-conductive resin. For edge retention, a hot compression mounting epoxy is recommended.

  • Grinding:

    • Perform planar grinding using a series of silicon carbide (SiC) abrasive papers, starting from a coarser grit (e.g., 240 grit) and progressing to a finer grit (e.g., 1200 grit).

    • Use water as a lubricant and coolant.

    • Ensure all scratches from the previous step are removed before proceeding to the next.

  • Polishing:

    • Conduct rough polishing using a diamond suspension (e.g., 6 µm followed by 3 µm) on a polishing cloth.

    • Perform final polishing with a fine diamond suspension (e.g., 1 µm) or a colloidal silica or alumina suspension (e.g., 0.05 µm) to achieve a mirror-like, deformation-free surface.

  • Etching: To reveal the grain boundaries and phase morphology, etch the polished surface. A commonly used etchant for Fe-Ni alloys is Marble's reagent (10 g CuSO₄, 50 ml HCl, 50 ml H₂O). Immerse or swab the sample for a few seconds to a minute.

Grain Size Determination (ASTM E112)

The average grain size can be determined using standard test methods outlined in ASTM E112.

Protocol 2: Grain Size Analysis using the Intercept Method

  • Image Acquisition: Acquire several high-quality digital images of the etched microstructure at a known magnification using an optical microscope.

  • Test Lines: Superimpose a pattern of straight lines of known length onto each image.

  • Counting Intercepts: Count the number of times the test lines intercept a grain boundary.

  • Calculation: The mean lineal intercept length is calculated by dividing the total length of the test lines by the number of intercepts. This value can then be used to determine the ASTM grain size number.

Quantitative Phase Analysis (XRD with Rietveld Refinement)

X-ray diffraction (XRD) with Rietveld refinement is a powerful technique for determining the volume fractions of different phases.

Protocol 3: Quantitative Phase Analysis via XRD

  • Sample Preparation: Prepare a flat, polished surface of the Fe-Ni42 alloy as described in the metallography protocol.

  • XRD Data Collection:

    • Use a powder diffractometer with a suitable X-ray source (e.g., Cu Kα).

    • Scan the sample over a wide 2θ range (e.g., 20° to 120°) with a small step size and sufficient counting time to obtain good statistics.

  • Rietveld Refinement:

    • Use specialized software to perform a Rietveld refinement of the collected XRD pattern.

    • The software fits a calculated diffraction pattern to the experimental data based on the crystal structures of the expected phases (austenite and ferrite).

    • The scale factors obtained from the refinement are used to calculate the weight percentage of each phase, which can then be converted to volume fraction.

Visualizing Microstructural Relationships and Workflows

Graphical representations are invaluable for understanding complex relationships and experimental procedures.

Microstructural_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Microstructural Analysis cluster_data_extraction Data Extraction & Analysis Sectioning Sectioning Mounting Mounting Sectioning->Mounting Grinding Grinding Mounting->Grinding Polishing Polishing Grinding->Polishing Etching Etching Polishing->Etching SEM_EBSD SEM / EBSD Polishing->SEM_EBSD XRD X-ray Diffraction Polishing->XRD Optical_Microscopy Optical Microscopy Etching->Optical_Microscopy Grain_Size Grain Size Analysis (ASTM E112) Optical_Microscopy->Grain_Size Phase_Morphology Phase Morphology Optical_Microscopy->Phase_Morphology SEM_EBSD->Phase_Morphology Crystal_Orientation Crystal Orientation Mapping SEM_EBSD->Crystal_Orientation Phase_Quantification Quantitative Phase Analysis (Rietveld Refinement) XRD->Phase_Quantification

Caption: Workflow for the microstructural characterization of Fe-Ni42 alloy.

FeNi_Phase_Relationship FeNi42 Fe-Ni42 Alloy Austenite Austenite (γ) FCC FeNi42->Austenite Predominant Phase at Room Temp Ferrite Ferrite (α) BCC Austenite->Ferrite Slow Cooling or High-Temp Annealing Martensite Martensite (α') BCC (distorted) Austenite->Martensite Rapid Cooling (Quenching) Ferrite->Austenite Heating Martensite->Austenite Heating (Reversion)

References

Synthesis and characterization of NI-42 thin films

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Nickel-Based Thin Films

Disclaimer: The specific term "NI-42 thin films" did not correspond to a readily identifiable material in the provided search results. The number "42" may refer to a specific alloy composition, such as Alloy 42 (Nilo 42), which is a nickel-iron alloy containing 42% nickel.[1] This guide will focus on nickel (Ni) and nickel oxide (NiO) thin films, for which substantial technical data is available, and will use "Alloy 42" as a specific example where relevant. This approach provides a comprehensive overview of synthesis and characterization techniques applicable to a broad range of nickel-based thin films.

Introduction

Nickel-based thin films are critical materials in a wide array of applications, from microelectronics and sensors to catalysis and energy storage. Their functional properties are intrinsically linked to their structural, morphological, and compositional characteristics, which are in turn determined by the chosen synthesis method and process parameters. This guide provides a detailed overview of common synthesis techniques and characterization protocols for nickel and nickel oxide thin films, aimed at researchers, scientists, and professionals in materials science and drug development.

Synthesis of Nickel-Based Thin Films

The deposition of high-quality nickel-based thin films can be achieved through various physical and chemical vapor deposition techniques. The selection of a particular method depends on the desired film properties, substrate material, and cost-effectiveness.

Physical Vapor Deposition (PVD) Methods

PVD techniques involve the generation of a vapor of the material to be deposited, which then condenses on the substrate to form the thin film.

2.1.1 Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition is a versatile technique that uses a high-power laser to ablate a target material, creating a plasma plume that deposits onto a substrate.[2] This method is effective for growing a variety of materials, including oxides, nitrides, and metallic systems.[2]

Experimental Protocol: PLD of Nickel Thin Films[2]

  • Target Material: Pure nickel (99.8% purity).

  • Substrate: 42CrMo4 steel, mechanically polished.

  • Laser Source: Nd:YAG pulsed laser (fourth harmonic, λ = 266 nm), 10 ns pulse duration.

  • Laser Fluence: Energy of 40–50 mJ/pulse, resulting in an intensity of approximately 1 GW/cm².

  • Deposition Chamber: The substrate is placed at a distance of 2.5 cm from the target.

  • Deposition Parameters:

    • Substrate Temperature: Can be varied, e.g., room temperature and 400 °C.

    • Pulse Frequency: 10 Hz.

    • Deposition Time: 60 minutes.

  • Post-Deposition: The substrate is cooled to room temperature in a controlled manner.

2.1.2 Sputtering

Sputtering involves bombarding a target material with high-energy ions in a vacuum chamber, which ejects atoms from the target that then deposit onto a substrate.[3] This method is widely used in the microelectronics industry for its ability to produce uniform and adherent films.[3]

Experimental Protocol: RF Sputtering of Nickel Thin Films[4]

  • Target Material: Nickel (Ni) target.

  • Substrate: Si(100) wafers.

  • Substrate Cleaning: Cleaned in a dilute HF solution for 150 seconds, rinsed with de-ionized water, and dried with nitrogen.

  • Sputtering System: RF-Sputtering machine.

  • Deposition Chamber: Base pressure of 5.0 × 10⁻⁷ Torr.

  • Deposition Parameters:

    • Working Gas: Argon (Ar) at a flow of 1.8 sccm.

    • Chamber Pressure: Maintained at 2.5 mTorr.

    • RF Power: Varied, e.g., 100, 150, and 200 W.

    • Deposition Time: Fixed, e.g., 20 minutes.

Chemical Deposition Methods

Chemical methods utilize chemical reactions to form the thin film on the substrate surface.

2.2.1 Sol-Gel Dip Coating

The sol-gel technique is an inexpensive, low-temperature method for producing oxide films. It involves the creation of a colloidal suspension (sol) that is then deposited on a substrate and converted to a gel.

Experimental Protocol: Sol-Gel Synthesis of Ni₂O₃ Thin Films[5][6]

  • Precursor Solution (Sol) Preparation:

    • Dissolve nickel chloride (NiCl₂·6H₂O) in de-ionized water.

    • Add NH₄OH to the solution.

    • Age the sol for one day.

  • Substrate: Glass slides.

  • Deposition:

    • The substrate is dipped into the Ni₂O₃ sol and withdrawn at a controlled speed (e.g., 70 and 80 mm/sec).

  • Drying and Annealing:

    • Dry the coated substrate on a hot plate at 60 °C for 20 minutes.

    • Further heat treatment may be required to crystallize the film.

Characterization of Nickel-Based Thin Films

A comprehensive characterization is essential to understand the properties and performance of the deposited films.

Structural and Morphological Characterization

3.1.1 Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and topography of the thin films. It can reveal information about grain size, shape, and the presence of defects.[2][5]

3.1.2 Atomic Force Microscopy (AFM)

AFM provides high-resolution 3D images of the film surface, allowing for the quantification of surface roughness.[4] For instance, the root mean square (RMS) roughness of Ni films deposited by RF sputtering can be in the range of 1.174 to 1.354 nm depending on the RF power.[4]

3.1.3 X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure, phase purity, and crystallite size of the thin films.[5][7] The crystallite size can be calculated from the XRD peak broadening using the Scherrer equation.

Compositional and Chemical Characterization

3.2.1 Energy Dispersive X-ray Spectroscopy (EDAX/EDS)

Often coupled with SEM, EDAX provides elemental analysis of the thin films, confirming the presence of the desired elements and detecting any impurities.[2]

3.2.2 X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of the film.[7]

Optical Characterization

3.3.1 UV-Visible Spectroscopy

This technique is used to measure the transmittance and absorbance of the thin films as a function of wavelength. From this data, the optical band gap of semiconductor films like NiO can be determined.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from the characterization of various nickel-based thin films.

Table 1: Chemical Composition of PLD Nickel Film on 42CrMo4 Steel [2]

Chemical ElementSubstrate (at %)Thin Film Layer (at %)
Fe6955
O1527
Ni-5
Si44
C109
Mn0.80.7

Table 2: Properties of Sol-Gel Ni₂O₃ Thin Films vs. Withdrawal Speed [5]

Withdrawal Speed (mm/s)Crystallite Size (nm)Optical Band Gap (eV)
709.463.66
808.573.46

Table 3: Surface Roughness of RF Sputtered Ni Films vs. RF Power [4]

RF Power (W)RMS Surface Roughness (nm)
1001.354
1501.174
2001.338

Visualizations

Experimental Workflow

G General Experimental Workflow for Thin Film Synthesis and Characterization cluster_prep Preparation cluster_synth Synthesis cluster_char Characterization cluster_analysis Analysis Substrate_Cleaning Substrate Cleaning Deposition Thin Film Deposition (PLD, Sputtering, Sol-Gel) Substrate_Cleaning->Deposition Precursor_Prep Precursor/Target Preparation Precursor_Prep->Deposition Structural Structural/Morphological (XRD, SEM, AFM) Deposition->Structural Compositional Compositional (EDAX, XPS) Deposition->Compositional Optical Optical (UV-Vis) Deposition->Optical Data_Analysis Data Analysis & Interpretation Structural->Data_Analysis Compositional->Data_Analysis Optical->Data_Analysis

Caption: A generalized workflow for the synthesis and characterization of thin films.

Thin Film Synthesis Methodologies

G Overview of Thin Film Deposition Techniques Deposition Thin Film Deposition PVD Physical Vapor Deposition (PVD) Deposition->PVD CVD Chemical Vapor Deposition (CVD) Deposition->CVD Chemical_Sol Chemical Solution Deposition Deposition->Chemical_Sol PLD Pulsed Laser Deposition PVD->PLD Sputtering Sputtering PVD->Sputtering Evaporation Thermal Evaporation PVD->Evaporation Sol_Gel Sol-Gel Chemical_Sol->Sol_Gel

Caption: Classification of common thin film deposition techniques.

References

A Technical Guide to the Thermal Conductivity of Alloy 42 at Elevated Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal conductivity of Alloy 42, a nickel-iron alloy renowned for its controlled expansion characteristics. This document compiles available data on its thermal properties at elevated temperatures, details the experimental methodologies for their measurement, and presents a logical workflow for these experimental procedures.

Introduction to Alloy 42

Alloy 42 is a binary nickel-iron alloy containing nominally 41-42% nickel, with the balance being iron.[1][2][3] Its primary and most valuable characteristic is a low and relatively constant coefficient of thermal expansion from room temperature up to approximately 300°C (572°F).[3][4][5] This property makes it an ideal material for applications requiring a strong hermetic seal between metal and glass or ceramic components, particularly in the electronics and semiconductor industries.[2][3] Common applications include semiconductor lead frames, bi-metal thermostat strips, and various glass-to-metal seals.[3][4]

Thermal Conductivity of Alloy 42

Temperature (°C)Temperature (°F)Thermal Conductivity (W/m·K)Source(s)
206810.5[4]
206814.7[2]
20 - 10068 - 21210.7[6]
Room TemperatureRoom Temperature14.6[1]

Experimental Protocols for Thermal Conductivity Measurement

The determination of thermal conductivity of metallic alloys like Alloy 42 at elevated temperatures requires specialized experimental techniques. The most common and standardized method is the Flash Method, as detailed in ASTM E1461. This method is widely used due to its rapid measurement time and suitability for a wide range of materials and temperatures.

Flash Method (ASTM E1461)

The flash method is a transient technique used to measure the thermal diffusivity of a material, from which the thermal conductivity can be calculated.

1. Principle: A small, disc-shaped specimen is subjected to a high-intensity, short-duration energy pulse on its front face. This energy pulse is typically delivered by a laser or a flash lamp. The temperature rise on the rear face of the specimen is monitored as a function of time using an infrared detector or a thermocouple. The thermal diffusivity is then calculated from this temperature-time profile.

2. Specimen Preparation: The specimen should be a thin, circular disc, typically with a diameter of 10 to 12.5 mm and a thickness of 1 to 4 mm. The surfaces of the specimen should be parallel and flat. To enhance the absorption of the energy pulse and the emission of thermal radiation for detection, the surfaces are often coated with a thin layer of graphite.

3. Experimental Procedure: a. The specimen is placed in a temperature-controlled furnace. b. The furnace is heated to the desired measurement temperature and allowed to stabilize. c. A short, high-intensity energy pulse is fired at the front face of the specimen. d. The temperature change at the rear face of the specimen is recorded over time. e. The time it takes for the rear face to reach half of its maximum temperature rise (t1/2) is determined from the recorded data.

4. Calculation of Thermal Conductivity: The thermal diffusivity (α) is calculated using the following formula:

α = 0.1388 * (L2 / t1/2)

where:

  • L is the thickness of the specimen.

  • t1/2 is the time to half-maximum temperature rise.

The thermal conductivity (λ) is then calculated from the thermal diffusivity (α), specific heat capacity (Cp), and density (ρ) of the material using the equation:

λ = α * Cp * ρ

The specific heat capacity and density of the material must be known or measured separately at the corresponding temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the thermal conductivity of Alloy 42 using the flash method.

experimental_workflow Experimental Workflow for Thermal Conductivity Measurement (Flash Method) cluster_preparation Sample Preparation cluster_measurement Thermal Diffusivity Measurement cluster_calculation Thermal Conductivity Calculation sample Alloy 42 Sample machining Machine to Disc Shape (1-4mm thick, 10-12.5mm dia) sample->machining coating Apply Graphite Coating machining->coating setup Place Sample in Furnace & Set Temperature coating->setup pulse Apply Energy Pulse (Laser/Flash Lamp) setup->pulse detect Record Rear Face Temperature Rise vs. Time pulse->detect analyze Determine t½ (Time to Half-Max Temp) detect->analyze diffusivity Calculate Thermal Diffusivity (α) α = 0.1388 * (L² / t½) analyze->diffusivity conductivity Calculate Thermal Conductivity (λ) λ = α * Cₚ * ρ diffusivity->conductivity properties Obtain Specific Heat (Cₚ) & Density (ρ) at Temperature properties->conductivity

Workflow for Thermal Conductivity Measurement.

This in-depth guide provides a foundational understanding of the thermal conductivity of Alloy 42 at elevated temperatures, offering valuable data and procedural insights for researchers and professionals in relevant fields. The provided experimental methodology and workflow diagram serve as a practical reference for the determination of this critical material property.

References

Phase diagram of the iron-nickel 42% system

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Iron-Nickel 42% System (Alloy 42)

Introduction

The iron-nickel (Fe-Ni) alloy system is of significant interest in materials science and engineering. Alloys within this system exhibit a range of unique magnetic, thermal, and mechanical properties. This guide focuses specifically on the Fe-42Ni alloy, commercially known as Alloy 42 (UNS K94100), which consists of approximately 42% nickel and 58% iron.[1][2] Alloy 42 is a controlled-expansion alloy renowned for its low and relatively constant coefficient of thermal expansion (CTE) over a specific temperature range, making it invaluable for applications requiring a precise thermal expansion match with ceramics, glasses, and silicon.[1][3][4]

This document serves as a technical resource for researchers, scientists, and professionals in fields such as materials science and engineering. While its primary applications are in electronics and precision instruments, the material's stability is relevant for the construction of scientific apparatus used in various research settings, including drug development laboratories.

Phase Characteristics of the Fe-42Ni System

The Fe-Ni phase diagram reveals the equilibrium phases present at different temperatures and compositions. For an alloy with 42% nickel, the microstructure is relatively straightforward compared to other compositions in the system.

At all temperatures below its melting point, the stable phase for the Fe-42Ni alloy is the austenite (γ) phase.[5][6] This phase is a face-centered cubic (FCC) solid solution of nickel in iron.[5][6] Unlike iron-nickel alloys with lower nickel content, Alloy 42 does not undergo the typical allotropic transformation from austenite (γ) to ferrite (α), a body-centered cubic (BCC) structure, upon cooling to room temperature.[5] This phase stability contributes to its predictable thermal and mechanical behavior.

The primary phase transition of interest, aside from melting, is a magnetic one: the Curie transition.

Physicochemical and Mechanical Properties

The properties of Alloy 42 are intrinsically linked to its stable austenitic structure. Quantitative data for the alloy, typically in its annealed state, are summarized below.

Physical Properties

Alloy 42's most defining characteristic is its low coefficient of thermal expansion, which is closely matched to that of silicon, alumina, and beryllia ceramics.[1]

PropertyValue
Melting Point1425 °C[7]
Curie Point375 °C[7]
Density (at 20°C)8.2 g/cm³[7]
Coefficient of Thermal Expansion (30-300°C)4.2 x 10⁻⁶ /K[7]
Thermal Conductivity (at 20°C)14.7 W/m·K[7]

Table 1: Physical Properties of Alloy 42

Mechanical Properties

The mechanical properties of Alloy 42 make it suitable for forming and fabrication into components like semiconductor lead frames.[4][7]

PropertyValue
Ultimate Tensile Strength490 - 500 MPa[1][4]
0.2% Offset Yield Strength250 - 300 MPa[1][4]
Elongation30 - 43 %[1][4]
Hardness~140 HB[1]

Table 2: Typical Mechanical Properties of Annealed Alloy 42

Experimental Characterization Protocols

Determining the phase characteristics and properties of Fe-42Ni alloy involves several standard materials characterization techniques.

X-Ray Diffraction (XRD) for Phase Identification

XRD is used to confirm the crystal structure of the material.

Methodology:

  • Sample Preparation: A small, representative sample of Alloy 42 is sectioned. The surface for analysis is ground flat and polished to a mirror finish to remove any surface deformation and ensure a clear diffraction signal.

  • Instrument Setup: The sample is mounted in a powder X-ray diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).

  • Data Acquisition: The sample is irradiated with the X-ray beam as it is rotated through a range of angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector.

  • Phase Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, is analyzed. The peak positions are compared to standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. For Alloy 42, the pattern will correspond to the face-centered cubic (FCC) structure of austenite.[8][9] The absence of peaks corresponding to a body-centered cubic (BCC) phase confirms the lack of ferrite.[8]

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is employed to identify the temperatures at which thermal transitions occur, such as the Curie point and melting.[10]

Methodology:

  • Sample Preparation: A small, clean sample of the alloy (typically 10-150 mg) is weighed accurately and placed into a DSC crucible (e.g., aluminum or platinum).[11] An empty, identical crucible is used as a reference.

  • Thermal Program: The sample and reference crucibles are placed in the DSC furnace. A specific thermal program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range that encompasses the expected transitions.[11]

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature throughout the program.

  • Data Analysis: The resulting DSC curve plots heat flow versus temperature. A sharp endothermic peak indicates melting.[12] A more subtle change in the baseline of the curve, often appearing as a second-order transition, indicates the Curie temperature, where the material transitions from ferromagnetic to paramagnetic.[10][11]

Metallography for Microstructure Visualization

Metallography is used to visually inspect the microstructure of the alloy, including grain size and phase distribution.[5][6]

Methodology:

  • Sample Preparation: The alloy sample is sectioned, mounted in a polymer resin, and then subjected to a series of grinding and polishing steps using progressively finer abrasive media to achieve a scratch-free, mirror-like surface.[6][13]

  • Etching: The polished surface is chemically etched to reveal microstructural features. A common etchant for Fe-Ni alloys is Glyceregia (a mixture of hydrochloric acid, nitric acid, and glycerol).[6] The etchant preferentially attacks grain boundaries, making them visible under a microscope.

  • Microscopic Examination: The etched sample is examined using a light optical microscope or a scanning electron microscope (SEM). The analysis reveals the grain structure of the austenitic matrix. For superalloys, this technique can also reveal secondary phases or precipitates, though in basic Alloy 42, the structure is typically a single-phase solid solution.[5]

Visualized Workflows and Relationships

The following diagrams illustrate key logical and experimental flows related to the Fe-42Ni system.

G cluster_heating Heating Cycle cluster_cooling Cooling Cycle RT Room Temperature (Austenite γ, Ferromagnetic) Curie ~375 °C (Austenite γ, Paramagnetic) RT->Curie Heat Melt ~1425 °C (Liquid Phase) Curie->Melt Heat Liquid_C Liquid Phase Solid_C Solidification (Austenite γ, Paramagnetic) Liquid_C->Solid_C Cool Curie_C ~375 °C (Austenite γ, Ferromagnetic) Solid_C->Curie_C Cool RT_C Room Temperature (Austenite γ, Ferromagnetic) Curie_C->RT_C Cool

Caption: Phase and magnetic state transitions for Fe-42Ni alloy during thermal cycling.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Material Characterization cluster_results Data Synthesis start Alloy Sample Procurement prep Sectioning Grinding Polishing start->prep xrd XRD Analysis Determine Crystal Structure Identify Phases (FCC) prep->xrd dsc DSC Analysis Measure Heat Flow vs. Temp Identify Curie & Melting Points prep->dsc met Metallography Etching Microscopic Examination Visualize Grain Structure prep->met report Compile Data Generate Technical Report xrd->report dsc->report met->report

Caption: Standard experimental workflow for the characterization of Fe-42Ni alloy.

References

Corrosion resistance of NI-42 in different environments

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Corrosion Resistance of NI-42 Alloy

Abstract

Nilo® Alloy 42 (this compound), a binary iron-nickel alloy containing 42% nickel, is renowned for its low and constant coefficient of thermal expansion, making it indispensable for applications requiring a precise match with glasses and ceramics.[1][2][3] Its primary applications include glass-to-metal seals in electronic components, semiconductor lead frames, and thermostat rods.[1][4] While engineered for its thermophysical properties, understanding its corrosion resistance is crucial for ensuring reliability and longevity, especially when incidental exposure to various chemical environments is possible. This guide provides a comprehensive overview of the expected corrosion performance of this compound in different environments, details the standard experimental protocols for its evaluation, and outlines the key factors that influence its degradation. Due to its specialized nature, this compound is not typically employed in aggressive corrosive service; consequently, extensive published quantitative data is scarce. This paper synthesizes information based on the alloy's composition and the known behavior of similar iron-nickel systems.

Introduction to this compound Alloy

This compound is a controlled-expansion alloy with a chemical composition of approximately 42% Nickel (Ni) and the remainder Iron (Fe).[4] This composition gives it a low coefficient of thermal expansion from room temperature up to about 300°C (570°F), which closely matches that of various glasses and ceramics.[1] The alloy is typically used in the annealed condition, as residual cold work can alter its thermal expansion characteristics.[3] While not classified as a "superalloy" designed for harsh conditions, the significant nickel content imparts a degree of inherent corrosion resistance superior to that of plain carbon steels.[4]

Fundamentals of Corrosion in this compound

The corrosion behavior of this compound is governed by the electrochemical properties of its primary constituents, iron and nickel. Nickel is more noble than iron and exhibits a strong tendency to passivate in many environments, forming a thin, protective oxide layer on the surface. This passive film is the primary source of this compound's corrosion resistance. However, the stability of this film is highly dependent on the specific environment.

The primary corrosion mechanisms relevant to this compound include:

  • Uniform Corrosion: A general thinning of the material, which occurs in environments where the passive film does not form or is uniformly dissolved, such as in certain acids.

  • Pitting Corrosion: A localized form of attack that creates small holes or "pits" in the metal. This is a significant concern for this compound in environments containing chloride ions (e.g., seawater, saline solutions), as these ions can break down the passive film at specific points.[5][6]

  • Crevice Corrosion: Localized corrosion that occurs in confined spaces or crevices where the local chemistry can become more aggressive than the bulk environment.

Expected Corrosion Resistance in Different Environments

The following table summarizes the anticipated performance of this compound in various environments based on the behavior of iron-nickel alloys. These are qualitative assessments; specific application performance should be verified with dedicated testing.

Table 1: Summary of Expected Corrosion Behavior of this compound

Environment CategorySpecific MediumExpected PerformanceRationale & Remarks
Atmospheric Rural, Urban, IndustrialGood to Excellent Forms a stable, protective oxide film. May exhibit superficial staining in aggressive industrial or marine atmospheres over time.
Aqueous (Neutral) Freshwater, Deionized WaterExcellent The passive nickel-oxide layer is highly stable in neutral pH water with low dissolved solids.
Aqueous (Saline) Seawater, 3.5% NaCl SolutionPoor to Moderate Highly susceptible to pitting and crevice corrosion due to the presence of chloride ions.[7] Lacks chromium and molybdenum, which are critical for resistance to localized chloride attack.[6]
Acidic (Non-Oxidizing) Dilute Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)Poor to Moderate Susceptible to uniform corrosion. The rate is highly dependent on acid concentration, temperature, and aeration. Nickel provides some resistance, but the alloy will actively dissolve.
Acidic (Oxidizing) Nitric Acid (HNO₃)Moderate to Good The oxidizing nature of the acid promotes the formation of a passive nickel-oxide film, offering significantly better protection than in non-oxidizing acids.[8]
Alkaline Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Excellent Nickel and its alloys are known for their excellent resistance to alkaline solutions and caustic environments, even at elevated temperatures.[9]

Experimental Protocols for Corrosion Testing

For researchers and professionals needing to quantify the corrosion resistance of this compound for a specific application, standardized testing methodologies are essential. The two most common methods are weight loss immersion testing and potentiodynamic polarization.

Weight Loss Immersion Testing (ASTM G31)

This method provides a straightforward, average corrosion rate over a period of time.

Methodology:

  • Specimen Preparation: Machine this compound coupons to a known surface area. Polish the surfaces with silicon carbide paper (e.g., up to a 600-grit finish), clean with a suitable solvent like acetone, and dry.

  • Initial Weighing: Weigh the prepared specimens to a high precision (e.g., ±0.1 mg).

  • Immersion: Suspend the specimens fully in the test solution using non-metallic holders. The test is typically run for a set duration (e.g., 24, 144, or 720 hours) at a controlled temperature.

  • Cleaning: After exposure, remove the specimens and clean them according to ASTM G1 standards to remove all corrosion products without removing any of the base metal. This may involve chemical cleaning or gentle mechanical scrubbing.

  • Final Weighing: Dry and re-weigh the cleaned specimens.

  • Corrosion Rate Calculation: The corrosion rate (CR) in millimeters per year (mm/y) is calculated using the formula: CR = (K × W) / (A × T × D) Where:

    • K = constant (8.76 × 10⁴)

    • W = mass loss in grams

    • A = surface area in cm²

    • T = exposure time in hours

    • D = density of this compound (8.11 g/cm³)

Potentiodynamic Polarization (ASTM G61)

This electrochemical technique is used to rapidly determine the corrosion rate and susceptibility to pitting.

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, containing the this compound working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Specimen Mounting: The this compound specimen is mounted in an electrode holder, exposing a well-defined surface area (e.g., 1 cm²) to the test electrolyte.

  • Stabilization: The specimen is immersed in the solution, and the open-circuit potential (OCP) is allowed to stabilize.

  • Potential Scan: A potentiostat is used to scan the potential of the working electrode at a constant rate (e.g., 0.167 mV/s) from a cathodic potential to an anodic potential relative to the OCP.

  • Data Acquisition: The resulting current is measured and plotted against the applied potential on a semi-logarithmic scale (Tafel plot).

  • Data Analysis: Key parameters are extracted from the plot:

    • Corrosion Potential (Ecorr): The potential at which the net current is zero.

    • Corrosion Current Density (icorr): Determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to Ecorr. The corrosion rate is directly proportional to icorr.

    • Pitting Potential (Epit): The potential at which the current density rapidly and significantly increases, indicating the breakdown of the passive film and the onset of pitting. A more noble (higher) Epit indicates greater resistance to pitting.

Visualized Workflows and Relationships

To clarify the relationships between testing protocols and influencing factors, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_weight Weight Loss (ASTM G31) cluster_electro Potentiodynamic (ASTM G61) cluster_analysis Data Interpretation prep1 Machine this compound Sample prep2 Measure Surface Area prep1->prep2 prep3 Polish & Clean prep2->prep3 wl1 Initial Weighing prep3->wl1 el1 Mount in 3-Electrode Cell prep3->el1 wl2 Immerse in Corrosive Environment (T, t) wl1->wl2 wl3 Remove & Clean (ASTM G1) wl2->wl3 wl4 Final Weighing wl3->wl4 wl5 Calculate Corrosion Rate (mm/year) wl4->wl5 an1 Average Corrosion Rate wl5->an1 el2 Immerse & Stabilize OCP el1->el2 el3 Scan Potential (Potentiostat) el2->el3 el4 Record I vs. E Curve el3->el4 el5 Determine Ecorr, icorr, Epit el4->el5 an2 Instantaneous Corrosion Rate & Pitting Susceptibility el5->an2

Caption: A flowchart of standard experimental workflows for evaluating the corrosion resistance of this compound.

G cluster_material Material Properties cluster_environment Environmental Factors cluster_outcome Corrosion Outcomes center Corrosion Behavior of this compound o1 Passive Film Formation center->o1 o2 Uniform Corrosion center->o2 o3 Pitting / Crevice Attack center->o3 o4 Corrosion Rate center->o4 m1 Composition (42% Ni, 58% Fe) m1->center m2 Heat Treatment (Annealed State) m2->center m3 Surface Finish (Roughness) m3->center e1 pH (Acidic vs. Alkaline) e1->center e2 Temperature e2->center e3 Presence of Chlorides (Cl⁻) e3->center e4 Aeration (O₂ Level) e4->center

Caption: Key factors influencing the corrosion behavior of this compound alloy.

Conclusion

Nilo® Alloy 42 is a specialized material engineered for its unique low thermal expansion properties, which are critical for its primary applications in electronics and sealing. Its corrosion resistance is moderate and is primarily attributed to its 42% nickel content, which allows for the formation of a protective passive film in many environments. It exhibits excellent resistance in atmospheric, neutral aqueous, and alkaline conditions. However, it is not recommended for service in non-oxidizing acids or, most notably, in chloride-containing environments where it is highly susceptible to localized pitting and crevice corrosion. For any application where this compound may be exposed to potentially corrosive media, it is imperative that its performance be validated through rigorous experimental testing as outlined in this guide.

References

A Deep Dive into the Mechanical Properties of NI-42 Alloy: Annealed vs. Cold-Worked States

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Materials Scientists

This technical guide provides a comprehensive analysis of the mechanical properties of NI-42, a nickel-iron controlled-expansion alloy. It is specifically tailored for researchers, scientists, and professionals in drug development who utilize this material in applications demanding high dimensional stability. This document contrasts the material's behavior in its soft, ductile annealed state with its strengthened, less formable cold-worked condition.

Introduction to this compound (Nilo 42)

This compound, also known by trade names such as Nilo 42, is a binary alloy consisting of approximately 42% nickel and 58% iron.[1][2] Its primary characteristic is a low and nominally constant coefficient of thermal expansion from room temperature up to about 300°C (570°F).[3][4] This property makes it an indispensable material for applications where dimensional stability over a range of temperatures is critical. Such applications include semiconductor lead frames, bimetal thermostat strips, and glass-to-metal or ceramic-to-metal seals.[5][6] While its thermal expansion behavior is paramount, a thorough understanding of its mechanical properties is crucial for design, manufacturing, and ensuring the reliability of components.

This guide explores the significant changes in mechanical properties that occur when this compound is subjected to two fundamental metallurgical processes: annealing and cold working.

Comparative Mechanical Properties

The mechanical behavior of this compound can be drastically altered through thermomechanical processing. The annealed condition provides maximum ductility, making the alloy easy to form. In contrast, cold working increases the material's strength and hardness but reduces its ductility.

Data Summary

The following tables summarize the quantitative mechanical properties of this compound in both annealed and cold-worked ("hard drawn") states.

Table 1: Tensile Properties of Annealed vs. Cold-Worked this compound

PropertyAnnealedCold-Worked (Hard Drawn)Unit
Tensile Strength, Ultimate 490 - <600[4][5][6]700 - 900[3][4]MPa
71,000 - <87,000[4][5][6]102,000 - 131,000[3][4]psi
Yield Strength (0.2% Offset) 250[5][6]Not Typically SpecifiedMPa
36,300[5][6]Not Typically Specifiedpsi
Elongation 43[6]Not Typically Specified% in 2 in.
Modulus of Elasticity 150[5]Not Typically SpecifiedGPa
21,755[5]Not Typically Specifiedksi

Table 2: Hardness of Annealed vs. Cold-Worked this compound

PropertyAnnealedCold-Worked (Hard Drawn)Unit
Hardness ~76[2]Not Typically Specified (Significantly higher than annealed)HRC
Not Typically Specified<=170 (for thickness >2.5mm)[7]HV
Not Typically Specified<=165 (for thickness <=2.5mm)[7]HV

Note: Data for the cold-worked condition is often presented as a range for "hard drawn" material, as the specific properties are highly dependent on the degree of cold reduction. Detailed data correlating the percentage of cold work to specific mechanical properties is not widely published, largely because cold working adversely affects the alloy's primary feature: its low coefficient of thermal expansion.[4][5]

Experimental Protocols

The determination of the mechanical properties of this compound is governed by standardized testing procedures to ensure accuracy and comparability of data. The primary standards referenced are from ASTM International.

Tensile Testing (in accordance with ASTM E8/E8M)

Tensile testing is a fundamental materials science test used to determine the tensile strength, yield strength, and ductility of a material.[8] For this compound, this is performed following the guidelines of ASTM E8/E8M, "Standard Test Methods for Tension Testing of Metallic Materials."[9]

Methodology:

  • Specimen Preparation: Test specimens are machined from the this compound material (sheet, strip, bar, etc.) into a "dog-bone" shape with standardized dimensions as specified in ASTM E8.[10] This ensures that deformation and failure occur in the central, reduced-cross-section portion of the specimen.

  • Gage Marking: Two marks are placed at a specific distance apart (the gage length) in the center of the reduced section. The standard gage length for round specimens is typically four times the diameter.[11]

  • Test Setup: The specimen is securely held in the grips of a universal testing machine (UTM). An extensometer is often attached to the specimen's gage length to accurately measure strain.[8]

  • Test Execution: A uniaxial tensile load is applied to the specimen at a controlled rate. The machine records the applied load and the elongation of the gage length simultaneously. The test continues until the specimen fractures.[9]

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before fracture. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Yield Strength (0.2% Offset Method): For materials like this compound that do not have a well-defined yield point, the yield strength is determined using the 0.2% offset method.[12] A line is drawn on the stress-strain curve parallel to the initial linear (elastic) portion, but offset by a strain of 0.002 (0.2%). The stress at which this line intersects the stress-strain curve is reported as the yield strength.[1][13][14]

    • Elongation: A measure of the material's ductility, it is the percentage increase in the gage length after fracture. The two broken ends of the specimen are fitted together, and the final gage length is measured.[1]

Hardness Testing (in accordance with ASTM E18)

Hardness testing measures a material's resistance to localized plastic deformation such as scratching or indentation. For this compound, Rockwell hardness testing is a common method, following the procedures outlined in ASTM E18, "Standard Test Methods for Rockwell Hardness of Metallic Materials."[15]

Methodology:

  • Test Principle: The Rockwell test measures the permanent depth of an indentation produced by a specific indenter under a known load.[15]

  • Procedure:

    • A preliminary test force (minor load) is applied to the specimen using either a diamond cone or a hardened steel ball indenter. This initial load breaks through any surface irregularities and establishes a zero datum position.[15]

    • The major load is then applied for a specified dwell time.

    • The major load is removed, and the final depth of the indentation is measured relative to the zero datum.

    • The Rockwell hardness number is read directly from the testing machine's dial or digital display. It is an inverse function of the depth of the indentation.

  • Scales: Different Rockwell scales (e.g., HRA, HRB, HRC) are used depending on the material's expected hardness. For harder materials, the Rockwell C scale (HRC) with a diamond indenter is often used.[16][17]

Visualizing the Process and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the fundamental relationships between processing, microstructure, and mechanical properties of this compound.

experimental_workflow cluster_processing Material Processing cluster_testing Mechanical Property Testing cluster_results Resulting Properties start As-Received this compound Material anneal Annealing (850-1000°C) [3] start->anneal cold_work Cold Working (e.g., Rolling, Drawing) start->cold_work tensile_test Tensile Testing (ASTM E8) anneal->tensile_test Prepare Specimen hardness_test Hardness Testing (ASTM E18) anneal->hardness_test Prepare Specimen cold_work->tensile_test Prepare Specimen cold_work->hardness_test Prepare Specimen annealed_props Annealed Properties: - Lower Tensile Strength - Lower Yield Strength - Higher Ductility (Elongation) - Lower Hardness tensile_test->annealed_props cw_props Cold-Worked Properties: - Higher Tensile Strength - Higher Hardness - Lower Ductility (Elongation) tensile_test->cw_props hardness_test->annealed_props hardness_test->cw_props

Caption: Experimental workflow for processing and testing this compound alloy.

property_relationship Thermomechanical Processing Effects on this compound cluster_process Processing cluster_microstructure Microstructure cluster_properties Mechanical Properties annealing Annealing recrystallized Recrystallized, equiaxed grains Low dislocation density annealing->recrystallized cold_working Cold Working strained Elongated, strained grains High dislocation density cold_working->strained soft_ductile Soft & Ductile - Low Strength - Low Hardness - High Elongation recrystallized->soft_ductile hard_strong Hard & Strong - High Strength - High Hardness - Low Elongation strained->hard_strong

References

Methodological & Application

Application Notes and Protocols for NI-42 Alloy in Glass-to-Metal Sealing for Vacuum Tubes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of NI-42 alloy in creating robust and reliable glass-to-metal seals, a critical process in the manufacturing of vacuum tubes and other hermetically sealed electronic devices.

Introduction to this compound Alloy for Glass-to-Metal Sealing

This compound, a nickel-iron alloy containing approximately 42% nickel, is a controlled expansion alloy specifically designed for applications requiring a hermetic seal between metal and glass components.[1][2] Its primary advantage lies in its coefficient of thermal expansion (CTE), which closely matches that of various types of glasses, particularly soft glasses, over a specific temperature range.[1][3] This property is crucial for preventing mechanical stress and cracking at the seal interface during the heating and cooling cycles of manufacturing and operation.[4]

A successful glass-to-metal seal relies on a multi-step process that includes proper material selection, meticulous cleaning and preparation of the alloy and glass, formation of a uniform and adherent oxide layer on the alloy surface, and a precisely controlled furnace temperature cycle.[4]

Properties of this compound Alloy

A thorough understanding of the material properties of this compound is essential for successful seal fabrication.

Chemical Composition

The nominal chemical composition of this compound alloy is presented in Table 1. Minor variations in composition can exist between manufacturers, but the nickel content is tightly controlled to maintain the desired thermal expansion characteristics.

ElementContent (%)
Nickel (Ni)41.0 - 42.0
Iron (Fe)Balance
Carbon (C)≤ 0.05
Manganese (Mn)≤ 0.80
Silicon (Si)≤ 0.30
Chromium (Cr)≤ 0.25
Phosphorus (P)≤ 0.025
Sulfur (S)≤ 0.025
Aluminum (Al)≤ 0.10
Table 1: Nominal Chemical Composition of this compound Alloy.[1]
Physical and Mechanical Properties

Key physical and mechanical properties of this compound alloy are summarized in Table 2.

PropertyValue
Density8.12 g/cm³
Melting Point1430 °C
Thermal Conductivity14.6 W/m·°C
Electrical Resistivity0.61 µΩ·m
Tensile Strength (Annealed)~490 MPa
Yield Strength (Annealed)~250 MPa
Elongation (Annealed)~43%
Table 2: Physical and Mechanical Properties of this compound Alloy.[1][5]
Coefficient of Thermal Expansion (CTE)

The CTE of this compound is the most critical property for glass-to-metal sealing. It exhibits a low and relatively constant expansion rate up to approximately 300°C.[1]

Temperature Range (°C)Average CTE (10⁻⁶/°C)
20 - 1005.6
20 - 2004.9
20 - 3004.8
20 - 4005.9
20 - 4506.9
Table 3: Average Coefficient of Linear Thermal Expansion for this compound Alloy.[5]

Compatible Glass Types

This compound alloy is compatible with a range of glasses. The selection of the appropriate glass depends on the specific application and the required hermetic seal properties.

Glass TypeExamples
Soft GlassesCorning 0120, 1075
Borosilicate Glasses(with appropriate design)
Aluminosilicate Glasses(with appropriate design)
Table 4: Glass Types Compatible with this compound Alloy.[2]

Experimental Protocols

The following protocols provide a step-by-step guide for creating a reliable glass-to-metal seal using this compound alloy.

Protocol for Cleaning and Preparation of this compound Alloy

Meticulous cleaning is paramount to remove contaminants that can interfere with the sealing process.

Materials:

  • Trichloroethylene or other suitable degreasing solvent

  • Deionized water

  • Hydrochloric acid (HCl), 50% solution

  • Alkaline cleaning solution (e.g., Alconox)

  • Isopropanol

Procedure:

  • Vapor Degreasing: Immerse the this compound alloy parts in a vapor degreaser containing trichloroethylene for 15 minutes to remove oils and grease.[6]

  • Alkaline Cleaning: Ultrasonically clean the parts in a hot alkaline cleaning solution (e.g., Alconox at 190°F) for 5 minutes.

  • Rinsing: Thoroughly rinse the parts with hot deionized water.

  • Acid Pickling: Immerse the parts in a 50% hydrochloric acid solution for 1 minute to remove any existing oxide scale.[6]

  • Final Rinsing: Rinse the parts thoroughly with deionized water until the water runs off in a continuous sheet (water-break test), indicating a clean surface.

  • Drying: Rinse with isopropanol and dry with clean, dry nitrogen or in a vacuum oven.

Protocol for Decarburization and Outgassing

This step removes carbon from the alloy surface, which can otherwise lead to gas bubbles and compromise the seal's integrity.

Equipment:

  • Tube furnace with atmospheric control

Procedure:

  • Place the cleaned this compound parts in the tube furnace.

  • Heat the furnace to 1000°C in a wet hydrogen atmosphere.[6]

  • Hold at 1000°C for 20 minutes.[6]

  • Cool the parts under a dry hydrogen atmosphere.

Protocol for Pre-Oxidation of this compound Alloy

The formation of a thin, adherent oxide layer is critical for achieving a strong chemical bond with the glass.

Equipment:

  • Furnace with atmospheric control

Procedure:

  • Heat the decarburized this compound parts in air.

  • Hold at a temperature between 800°C for 5-10 minutes.[5]

  • The target is a uniform, dark oxide layer. The weight gain of the parts should be in the range of 0.1-0.3 mg/cm².[5]

Glass-to-Metal Sealing Furnace Protocol

This protocol outlines a typical furnace cycle for creating the glass-to-metal seal. The exact temperatures and times may need to be optimized based on the specific glass type and geometry of the components.

Equipment:

  • Programmable furnace with controlled atmosphere capabilities (e.g., vacuum or inert gas like argon).[3]

Procedure:

  • Assembly: Assemble the pre-oxidized this compound alloy components and the clean glass preforms in the desired configuration.

  • Heating: Place the assembly in the furnace. Heat the assembly to the glass softening point. For a potash-soda-lead glass, a representative temperature is in the approximate range of 850°C.[6] The heating rate should be slow and controlled to avoid thermal shock to the glass.

  • Soaking: Hold the assembly at the sealing temperature to allow the glass to flow and wet the metal surface, forming a hermetic seal.

  • Annealing: After the seal is formed, the assembly must be cooled slowly through the glass annealing range to relieve internal stresses. The cooling rate is critical and depends on the glass type.

  • Final Cooling: Once below the annealing range, the assembly can be cooled more rapidly to room temperature.

Quality Control and Testing

Visual Inspection

After cooling, visually inspect the seal for any cracks, bubbles, or voids. A good seal will have a smooth, uniform appearance at the glass-metal interface.

Hermeticity Testing Protocol (Helium Leak Detection)

A helium mass spectrometer leak detector is the most sensitive method for verifying the hermeticity of the seal.[7]

Equipment:

  • Helium mass spectrometer leak detector

  • Vacuum chamber

  • Helium gas

Procedure:

  • "Bombing" (for sealed components): Place the sealed component in a chamber and pressurize with helium gas for a specified time. This forces helium into any potential leaks.[8]

  • Vacuum Testing: Place the "bombed" component in a vacuum chamber connected to the helium leak detector.

  • Detection: The detector will measure the rate of helium escaping from the component, indicating the presence and size of any leaks.

  • Acceptance Criteria: The maximum acceptable leak rate will depend on the application requirements, but a typical value for hermetic seals is less than 1 x 10⁻⁸ atm·cc/s.

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_seal Sealing Process cluster_qc Quality Control Cleaning This compound Alloy Cleaning & Preparation Decarb Decarburization & Outgassing Cleaning->Decarb Degreasing, Alkaline Cleaning, Acid Pickling PreOx Pre-Oxidation Decarb->PreOx Wet H2 @ 1000°C Assembly Component Assembly PreOx->Assembly Air @ 800°C Furnace Furnace Sealing Cycle Assembly->Furnace Heating, Soaking, Annealing, Cooling Visual Visual Inspection Furnace->Visual Hermeticity Hermeticity Testing Visual->Hermeticity Helium Leak Test

Fig. 1: Experimental workflow for this compound glass-to-metal sealing.

Sealing_Logic cluster_properties Material Properties cluster_process Sealing Process cluster_outcome Desired Outcome CTE_Match CTE Match (this compound & Glass) Furnace Optimized Furnace Cycle CTE_Match->Furnace Alloy_Props This compound Properties (Composition, etc.) Alloy_Props->CTE_Match Glass_Props Glass Properties (Softening Point, etc.) Glass_Props->CTE_Match Cleaning Proper Cleaning Oxide Controlled Oxide Layer Cleaning->Oxide Oxide->Furnace Seal Hermetic & Strong Seal Furnace->Seal

Fig. 2: Logical relationships for achieving a successful seal.

References

Application Notes and Protocols for Nilo 42 in Semiconductor Lead Frame Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nilo 42, also known as Alloy 42, is a binary nickel-iron alloy containing 42% nickel.[1][2] It is classified as a controlled-expansion alloy, exhibiting a low and nearly constant coefficient of thermal expansion (CTE) from room temperature up to approximately 300°C (570°F).[1][3][4][5][6][7][8] This property is critical for semiconductor packaging, as it must closely match the CTE of silicon and ceramic materials to prevent mechanical stress and failure during thermal cycling.[9][10][11][12] These notes provide a comprehensive overview of Nilo 42's material properties and detailed protocols for its use in the fabrication of semiconductor lead frames.

A lead frame is a metal structure that supports a semiconductor chip during the packaging process and provides the electrical connections from the die to the external circuitry on a printed circuit board.[9][13][14] Nilo 42 is a preferred material for lead frames in various packages, including CERDIP and PDIP, due to its dimensional stability and compatibility with glass-to-metal and ceramic-to-metal sealing processes.[3][7][15]

Data Presentation: Material Properties of Nilo 42

The consistent and reliable performance of Nilo 42 in semiconductor applications stems from its specific chemical composition and resulting physical and mechanical properties.

Table 1: Chemical Composition of Nilo 42

ElementContent (%)
Nickel (Ni)41.0 - 42.0
Manganese (Mn)0.80 max
Silicon (Si)0.30 max
Chromium (Cr)0.25 max
Aluminum (Al)0.10 max
Carbon (C)0.05 max
Phosphorus (P)0.025 max
Sulfur (S)0.025 max
Iron (Fe)Balance
Source:[3][16][17]

Table 2: Physical and Mechanical Properties of Nilo 42

PropertyMetric ValueImperial Value
Physical Properties
Density8.11 g/cm³[2][18]0.293 lb/in³[2][17]
Melting Point1435°C[18][19]2615°F[18][19]
Thermal Conductivity (at 20°C)10.5 W/m·°C[8][18]72.8 BTU·in/ft²·h·°F[8][18]
Electrical Resistivity68 µΩ·cm[17]400 Ω·cir mil/ft[17]
Curie Temperature380°C[17]716°F[17]
Coefficient of Thermal Expansion
20 - 100°C5.3 µm/m·°C[8][18]2.9 x 10⁻⁶ in/in·°F[8][18]
20 - 300°C4.5 - 6.5 µm/m·°C[8][18]2.5 - 3.6 x 10⁻⁶ in/in·°F[8][18]
Mechanical Properties (Annealed Condition)
Tensile Strength490 MPa[2][3]71,000 psi[3][20]
Yield Strength (0.2% Offset)250 MPa[2][3]36,000 psi[3][20]
Modulus of Elasticity150 GPa[2]21,755 ksi[2]
Elongation43%[3]43%[3]
Note: Mechanical properties can vary with the condition of the material (e.g., annealed vs. hard drawn). The annealed condition is typical for lead frame manufacturing.[4][5][8]

Experimental Protocols: Lead Frame Manufacturing

The fabrication of Nilo 42 lead frames is primarily accomplished through chemical etching or mechanical stamping, followed by plating, die attach, wire bonding, and encapsulation.[11][13]

Protocol 1: Lead Frame Fabrication by Chemical Etching

Chemical etching is preferred for high-density, high-pin-count lead frames and for prototyping due to lower tooling costs compared to stamping.[14][15]

1. Material Preparation:

  • Start with Nilo 42 alloy sheets, typically 0.1 mm to 0.5 mm thick, in the annealed condition.[9]
  • Thoroughly clean and degrease both sides of the sheet to ensure proper adhesion of the photoresist.

2. Photoresist Lamination:

  • Laminate both surfaces of the cleaned Nilo 42 sheet with a suitable photoresist film.

3. UV Exposure:

  • Position a phototool (a glass pattern of the lead frame design) over the photoresist-coated sheet.
  • Expose the sheet to a high-intensity UV light source. The UV light polymerizes the photoresist in the unmasked areas.

4. Developing:

  • Immerse the exposed sheet in a developing solution. This selectively removes the unexposed areas of the photoresist, leaving the underlying Nilo 42 alloy exposed in the pattern of the lead frame.[14][15]

5. Etching:

  • Spray or immerse the patterned sheet in an etchant solution. For iron-nickel alloys like Nilo 42, Ferric Chloride (FeCl₃) is the standard etchant.[15][21]
  • Etchant: Ferric Chloride solution (e.g., 47 Bé concentration).
  • Temperature: Maintain the etchant temperature around 55°C or higher for optimal etch rates.[22]
  • The etchant removes the exposed metal from both sides of the sheet until the final lead frame geometry is achieved.

6. Stripping and Cleaning:

  • Remove the remaining protective photoresist from the finished lead frames using a stripping solution.[14]
  • Clean and dry the etched lead frame panels.

Protocol 2: Lead Frame Fabrication by Stamping

Stamping is a high-speed, cold-forming process suitable for high-volume production of lead frames with lower lead densities.[15][23]

1. Material Preparation:

  • Use a continuous coil of annealed Nilo 42 strip as the raw material.

2. Stamping Process:

  • Feed the Nilo 42 strip into a high-speed mechanical press fitted with a progressive stamping die.[11][15]
  • The progressive die contains multiple stations, each performing a specific operation (e.g., punching, blanking, bending) in sequence as the strip advances.[24]
  • The press punches out the intricate features of the lead frame, including the die pad, leads, and support structures.[23][24]

3. Post-Stamping:

  • The stamped lead frames remain connected in a continuous strip for ease of handling in subsequent automated assembly processes.

Protocol 3: Surface Finishing (Plating)

Plating is essential to enhance wire bondability, solderability, and corrosion resistance.[11][25]

1. Pre-treatment:

  • Clean the stamped or etched lead frame strip to remove any oils or contaminants.

2. Underplating:

  • Apply an intermediate layer, often of Nickel (Ni) and/or Copper (Cu), to improve adhesion and act as a diffusion barrier.[12][26]

3. Final Plating:

  • Selectively plate the inner leads and die attach pad with a noble metal. Silver (Ag) is commonly used to facilitate wire bonding.[14][15] Palladium (Pd) with a gold flash is another option offering excellent performance.[25][26]
  • The external leads are often plated with a tin-lead (Sn-Pb) solder or a lead-free alternative to ensure good solderability to the circuit board.

Mandatory Visualizations

The following diagrams illustrate the key workflows in Nilo 42 lead frame manufacturing.

Lead_Frame_Manufacturing_Workflow cluster_prep 1. Material Preparation cluster_fab 2. Fabrication Method cluster_post 3. Post-Fabrication Assembly cluster_final 4. Final Steps Nilo42_Coil Nilo 42 Coil/Sheet Stamping Stamping Nilo42_Coil->Stamping Select Process Etching Chemical Etching Nilo42_Coil->Etching Select Process Plating Plating (Ni/Pd/Ag/Sn) Stamping->Plating Etching->Plating Die_Attach Die Attach Plating->Die_Attach Wire_Bonding Wire Bonding Die_Attach->Wire_Bonding Encapsulation Molding/ Encapsulation Wire_Bonding->Encapsulation Trim_Form Trim & Form Encapsulation->Trim_Form Final_Package Finished IC Package Trim_Form->Final_Package

Caption: Overall workflow for semiconductor lead frame manufacturing using Nilo 42.

Chemical_Etching_Workflow Start Nilo 42 Sheet Clean 1. Cleaning & Degreasing Start->Clean Laminate 2. Photoresist Lamination Clean->Laminate Expose 3. UV Exposure (with Phototool) Laminate->Expose Develop 4. Developing Expose->Develop Etch 5. Ferric Chloride Etching Develop->Etch Strip 6. Photoresist Stripping Etch->Strip Finish Etched Lead Frame Strip->Finish

Caption: Detailed workflow for the chemical etching of Nilo 42 lead frames.

References

Application of Alloy 42 in Bimetallic Thermostat Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Alloy 42 in the design and fabrication of bimetallic thermostats. These components are critical in a wide range of applications requiring precise temperature control. This guide covers the fundamental principles, material properties, experimental procedures for characterization, and a logical workflow for designing and testing bimetallic thermostats incorporating Alloy 42.

Introduction to Bimetallic Thermostats and the Role of Alloy 42

A bimetallic strip is a temperature-sensitive element composed of two or more metallic layers with different coefficients of thermal expansion (CTE) that are bonded together. When subjected to a temperature change, the differential expansion of the layers causes the strip to bend. This mechanical deflection can be used to make or break an electrical contact, thus controlling a heating or cooling system.

Alloy 42, a nickel-iron alloy containing approximately 41-42% nickel, is a key material in this application due to its low and predictable coefficient of thermal expansion over a broad temperature range. It serves as the "low-expansion" layer in a bimetallic strip. When paired with a "high-expansion" alloy, the significant difference in their CTEs results in a pronounced and reliable bending action upon temperature change.

Material Properties

A successful bimetallic thermostat design relies on the careful selection of both the low-expansion and high-expansion materials. Alloy 42 provides the stable, low-expansion foundation, while the high-expansion layer dictates the sensitivity and operating range of the thermostat.

Properties of Alloy 42 (Low-Expansion Component)

Alloy 42 is characterized by its low and nearly constant coefficient of thermal expansion up to approximately 300°C (572°F). This property ensures that one side of the bimetallic strip remains relatively stable in dimension as the temperature changes. Key properties of Alloy 42 are summarized in the table below.

PropertyValueUnits
Chemical Composition
Nickel (Ni)41.0 - 42.0%
Iron (Fe)Balance%
Carbon (C)0.05 max%
Manganese (Mn)0.8 max%
Silicon (Si)0.3 max%
Physical Properties
Density8.11g/cm³
Melting Point1425°C
Curie Temperature380°C
Thermal Conductivity (@ 20°C)10.5W/m·K
Electrical Resistivity (@ 20°C)61µΩ·cm
Mechanical Properties (Annealed)
Tensile Strength75,000psi
Yield Strength30,000psi
Modulus of Elasticity (in tension)150GPa
Thermal Expansion
Mean CTE (20 - 300°C)5.3µm/m·°C
Mean CTE (20 - 400°C)6.2µm/m·°C
Mean CTE (20 - 450°C)7.1µm/m·°C

Data sourced from multiple references, including.

High-Expansion Component Selection

The choice of the high-expansion material is critical as the difference in CTE between it and Alloy 42 will determine the degree of bending, or "flexivity," of the bimetallic strip. Alloys with high manganese, nickel, and chromium content are common choices.

Alloy DesignationCompositionKey Characteristics
Alloy 22-3 22% Ni, 3% Cr, Bal. FeHigh thermal expansion, higher than 300 series stainless steels.
Alloy 19-2 19% Ni, 2% Cr, Bal. FeSimilar thermal expansion to Alloy 22-3, can be manufactured to higher tensile strengths.
Alloy 72 72% Mn, 18% Cu, 10% NiSignificantly higher thermal expansivity than ferrous alloys, promoting greater flexing.

Information compiled from various sources.

Bimetallic Strip Performance Data

The performance of a bimetallic strip is primarily characterized by its flexivity, which is a measure of its thermal deflection rate. The following table provides an example of the calculated deflection for a hypothetical bimetallic strip composed of Alloy 42 and a high-expansion manganese alloy, illustrating the expected performance.

Temperature Change (°C)Calculated Deflection (mm) for a 50mm stripTheoretical Force (N)
100.50.1
201.00.2
301.50.3
402.00.4
502.50.5
603.00.6
703.50.7
804.00.8
904.50.9
1005.01.0

These are illustrative values. Actual performance will depend on the specific high-expansion alloy, the thickness of the layers, and the strip's geometry.

Experimental Protocols

The characterization of bimetallic strips for thermostat applications is governed by ASTM standards. The following are detailed protocols for key experiments.

Protocol for Determining Flexivity (ASTM B106 - Method A)

Objective: To determine the flexivity of a thermostat metal in the form of a flat strip.

Apparatus:

  • Heating Chamber: A controlled temperature chamber capable of maintaining a uniform and stable temperature.

  • Specimen Supports: Two supports with knife-edges on which the bimetallic strip will be placed.

  • Measuring Device: A micrometer, dial indicator, or optical instrument to measure the deflection of the strip to the nearest 0.01 mm.

  • Temperature Measuring Device: A thermocouple or calibrated thermometer to measure the temperature of the specimen.

Procedure:

  • Specimen Preparation:

    • Cut a rectangular specimen of the bimetallic strip with a length of 75-100 mm and a width of 10-15 mm.

    • Ensure the edges are smooth and free of burrs.

    • Measure and record the thickness (t) and length (L) of the specimen.

  • Initial Measurement:

    • Place the specimen on the knife-edge supports within the heating chamber.

    • Allow the specimen to reach a stable initial temperature (T1).

    • Measure the initial deflection (D1) at the center of the specimen.

  • Heating and Measurement:

    • Increase the temperature of the chamber to a higher, stable temperature (T2).

    • Allow the specimen to reach thermal equilibrium.

    • Measure the final deflection (D2) at the center of the specimen.

  • Calculation of Flexivity (F):

    • The flexivity is calculated using the following formula: F = (8 * t * (D2 - D1)) / (L^2 * (T2 - T1))

    • Where:

      • F = Flexivity

      • t = thickness of the specimen

      • D1 = initial deflection

      • D2 = final deflection

      • L = length of the specimen between supports

      • T1 = initial temperature

      • T2 = final temperature

Protocol for Determining Electrical Resistivity (ASTM B63)

Objective: To measure the electrical resistivity of the bimetallic strip.

Apparatus:

  • Kelvin Bridge or Potentiometer: For precise resistance measurement.

  • Current Source: A stable DC power supply.

  • Ammeter and Voltmeter: To measure current and voltage drop.

  • Specimen Holder: With contacts for current and potential leads.

Procedure:

  • Specimen Preparation:

    • Prepare a straight strip of the bimetallic material of a known length and cross-sectional area.

  • Measurement:

    • Mount the specimen in the holder.

    • Apply a known DC current through the specimen.

    • Measure the voltage drop across a defined length of the specimen.

  • Calculation of Resistivity (ρ):

    • Calculate the resistance (R) using Ohm's law (R = V/I).

    • Calculate the resistivity using the formula: ρ = (R * A) / L

    • Where:

      • ρ = Resistivity

      • R = Resistance

      • A = Cross-sectional area of the specimen

      • L = Length over which the voltage drop was measured

Diagrams

Bimetallic Strip Working Principle

Bimetallic_Strip_Principle Alloy42_cold Alloy 42 (Low Expansion) Alloy42_hot Alloy 42 (Slight Expansion) HighExpansion_cold High Expansion Alloy HighExpansion_hot High Expansion Alloy (Significant Expansion) HighExpansion_cold->HighExpansion_hot Heat Applied Deflection Bending Action Alloy42_hot->Deflection HighExpansion_hot->Deflection

Caption: Principle of bimetallic strip deflection due to differential thermal expansion.

Experimental Workflow for Bimetallic Thermostat Characterization

Experimental_Workflow Start Start: Bimetallic Strip Sample SamplePrep Sample Preparation (Cut, Measure Dimensions) Start->SamplePrep FlexivityTest Flexivity Test (ASTM B106) SamplePrep->FlexivityTest ResistivityTest Electrical Resistivity Test (ASTM B63) SamplePrep->ResistivityTest MechanicalTest Mechanical Properties Test (Tensile, Hardness) SamplePrep->MechanicalTest DataAnalysis Data Analysis and Comparison with Specifications FlexivityTest->DataAnalysis ResistivityTest->DataAnalysis MechanicalTest->DataAnalysis End End: Characterized Bimetallic Strip DataAnalysis->End

Caption: Workflow for the characterization of bimetallic thermostat materials.

Conclusion

Alloy 42 is an indispensable material in the design of bimetallic thermostats, providing a stable, low-expansion layer that enables precise and reliable temperature-sensitive deflection. By pairing Alloy 42 with a suitable high-expansion alloy and following standardized testing protocols such as ASTM B106 and B63, researchers and engineers can design and fabricate bimetallic thermostats with predictable and repeatable performance for a wide array of temperature control applications. The data and protocols presented in this document serve as a comprehensive guide for the successful implementation of Alloy 42 in bimetallic thermostat design.

Application Notes and Protocols for Etching NI-42 in Microelectronic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-Iron Alloy 42 (NI-42), also known as Permalloy, is a critical material in microelectronics due to its low coefficient of thermal expansion and valuable magnetic properties.[1][2][3][4] The precise patterning of this compound thin films is essential for the fabrication of various microelectronic components, including lead frames, semiconductor packages, and micro-electro-mechanical systems (MEMS).[1] This document provides detailed protocols for both wet and dry etching of this compound, summarizing key quantitative data and illustrating the experimental workflows and underlying mechanisms.

Data Presentation: Etching Parameters and Rates

The selection of an appropriate etching technique depends on the specific requirements of the application, such as desired etch rate, anisotropy, selectivity, and surface finish. The following tables summarize quantitative data for various wet and dry etching processes for this compound and similar NiFe alloys.

Table 1: Wet Etching of this compound (NiFe Alloys)

Etchant CompositionTemperature (°C)Etch RateObservationsReference
Nitric Acid (HNO₃) based solutions2550 - 170 nm/minFaster etching, but can result in a rough surface.[5][5]
Hydrochloric Acid (HCl) based solutions25< 10 nm/minSlower etching, but produces a smoother surface.[5] May leave behind etch residues.[5][5]
50ml HNO₃ + 50ml CH₃COOH + 20ml H₂SO₄ in 100ml DI H₂OAmbientDependent on dilutionAcidic solution for nickel etching.[6][6]
Ferric Chloride (FeCl₃) solution40 - 601.25 µm/minCommonly used acid for etching nickel-iron alloys.[6][7][6]

Table 2: Dry Etching of this compound (NiFe Alloys)

Gas ChemistryPowerPressureEtch RateEtching MechanismReference
CO/NH₃--45 - 130 nm/minPrimarily physical sputtering.[8][8]
Cl₂/ArCoil RF Power: 700 W, DC-bias: 300 V5 mTorrDecreases with increasing Cl₂ concentrationPhysical sputtering assisted by chemical reaction.[9][10][9][10]
CH₄/H₂/O₂Self-bias voltage: ~850 V27 mbarVaries with gas concentrationReactive ion etching.[5][5]
ICl/ArSource: 750 W, Chuck: 250 W5 mTorrVaries with ICl percentageChemically assisted physical sputtering.
IBr/ArSource: 750 W, Chuck: 250 W5 mTorrVaries with IBr percentageChemically assisted physical sputtering.

Experimental Protocols

Surface Preparation (Common for Wet and Dry Etching)

Proper surface preparation is crucial for achieving uniform and reproducible etching results. The following is a general protocol for cleaning and preparing the this compound surface prior to etching.

  • Solvent Cleaning:

    • Ultrasonically clean the substrate in acetone for 5-10 minutes to remove organic residues.

    • Rinse thoroughly with isopropyl alcohol (IPA).

    • Dry the substrate with a stream of dry nitrogen gas.

  • Surface Activation (Pickling):

    • To remove the native oxide layer and activate the surface, immerse the substrate in a dilute hydrochloric acid (HCl) solution (e.g., 10% HCl in deionized water) for 30-60 seconds at room temperature.

    • Immediately rinse with deionized (DI) water.

    • Dry thoroughly with nitrogen gas.

Protocol 1: Wet Etching of this compound using Ferric Chloride

This protocol describes a common method for wet etching this compound using a ferric chloride-based etchant.

Materials:

  • Ferric Chloride (FeCl₃) solution

  • Deionized (DI) water

  • Beakers

  • Hot plate with magnetic stirring

  • Substrate holder

  • Timer

  • Personal Protective Equipment (PPE): gloves, goggles, lab coat

Procedure:

  • Prepare the etchant solution by dissolving FeCl₃ in DI water to the desired concentration. For a known etch rate of 1.25 µm/min, a commercially available solution can be used.[6]

  • Heat the etchant solution to the target temperature (e.g., 40-60°C) using a hot plate with gentle stirring.[6]

  • Immerse the photoresist-patterned and surface-prepared this compound substrate into the heated etchant solution using a substrate holder.

  • Start the timer and monitor the etching process. Gentle agitation can help to ensure uniform etching.

  • The etching time will depend on the thickness of the this compound film and the desired etch depth. For a target etch rate of 1.25 µm/min, calculate the required time.[6]

  • Periodically check the substrate by rinsing with DI water to observe the progress, especially as the expected etch time approaches.[6]

  • Once the desired pattern is etched, immediately transfer the substrate to a beaker of DI water to stop the etching process.

  • Rinse the substrate thoroughly with DI water for several minutes to remove all residual etchant.

  • Dry the substrate with a stream of dry nitrogen.

  • Strip the photoresist using an appropriate solvent.

Protocol 2: Dry Etching of this compound using a Chlorine-Based Plasma

This protocol provides a general procedure for anisotropic dry etching of this compound using a Reactive Ion Etching (RIE) or Inductively Coupled Plasma (ICP) system with a chlorine-based chemistry.

Materials and Equipment:

  • RIE or ICP etching system

  • Chlorine (Cl₂) gas

  • Argon (Ar) gas

  • Substrate with patterned hard mask (e.g., SiO₂, SiNₓ) or photoresist

  • PPE appropriate for cleanroom and plasma etching environments

Procedure:

  • Ensure the etching chamber is clean and has been conditioned if necessary.

  • Load the surface-prepared and patterned this compound substrate into the etching chamber.

  • Evacuate the chamber to the desired base pressure.

  • Introduce the process gases, Cl₂ and Ar, at the specified flow rates. A common starting point is a mixture with a low percentage of Cl₂ (e.g., 20% Cl₂ in Ar) to favor anisotropic etching.[10]

  • Set the process pressure (e.g., 5 mTorr).[10]

  • Apply RF power to the ICP source (e.g., 700 W) and a DC bias to the substrate chuck (e.g., -300 V) to control plasma density and ion energy, respectively.[9][10]

  • Initiate the plasma to start the etching process.

  • The etch time is determined by the film thickness and the calibrated etch rate of the specific tool and process parameters.

  • After the etching is complete, turn off the RF power and gas flows.

  • Purge the chamber with an inert gas like nitrogen.

  • Vent the chamber and unload the etched substrate.

  • If a hard mask was used, it can be removed using an appropriate wet or dry etching process. If photoresist was used, it can be stripped using a plasma ashing process (O₂ plasma) or a solvent stripper.

Visualizations

Experimental Workflow for this compound Etching

G Figure 1: General Experimental Workflow for this compound Etching cluster_prep Surface Preparation cluster_pattern Patterning cluster_etch Etching cluster_post Post-Processing Solvent_Clean Solvent Cleaning (Acetone, IPA) Rinse_Dry1 DI Water Rinse & Nitrogen Dry Solvent_Clean->Rinse_Dry1 Activation Surface Activation (Dilute HCl) Rinse_Dry1->Activation Rinse_Dry2 DI Water Rinse & Nitrogen Dry Activation->Rinse_Dry2 Lithography Photolithography (Photoresist Coating & Exposure) Rinse_Dry2->Lithography Wet_Etch Wet Etching (e.g., FeCl3) Lithography->Wet_Etch Wet Etch Path Dry_Etch Dry Etching (e.g., Cl2/Ar Plasma) Lithography->Dry_Etch Dry Etch Path Rinse_Stop DI Water Rinse to Stop Etch Wet_Etch->Rinse_Stop Resist_Strip Photoresist Stripping Dry_Etch->Resist_Strip Rinse_Stop->Resist_Strip Final_Rinse_Dry Final Rinse & Dry Resist_Strip->Final_Rinse_Dry

Caption: General experimental workflow for both wet and dry etching of this compound.

Signaling Pathway for Wet and Dry Etching Mechanisms

G Figure 2: Simplified Mechanisms of this compound Etching cluster_wet Wet Etching Mechanism cluster_dry Dry Etching (RIE) Mechanism Etchant Etchant Solution (e.g., Fe³⁺, H⁺) Oxidation Oxidation of Ni and Fe (Ni → Ni²⁺, Fe → Fe³⁺) Etchant->Oxidation Dissolution Dissolution of Metal Ions into Solution Oxidation->Dissolution Byproducts Soluble Byproducts Dissolution->Byproducts Plasma Reactive Plasma (e.g., Cl⁻, Ar⁺) Sputtering Physical Sputtering (Ion Bombardment) Plasma->Sputtering Reaction Chemical Reaction (Formation of NiClₓ, FeClₓ) Plasma->Reaction Volatile Volatile Byproducts (e.g., NiCl₂, FeCl₃) Sputtering->Volatile Reaction->Volatile Desorption Desorption & Removal by Vacuum System Volatile->Desorption NI42 This compound Surface NI42->Oxidation Wet NI42->Sputtering Dry NI42->Reaction Dry

Caption: Simplified representation of wet and dry etching mechanisms for this compound.

References

Application Notes and Protocols for Laser Welding of NI-42 Alloy Sheets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NI-42 alloy, also known as Nilo® 42 or Invar 42®, is a nickel-iron low-expansion alloy containing 42% nickel. Its low and nominally constant coefficient of thermal expansion up to about 300°C makes it a critical material in applications requiring high dimensional stability, such as in the manufacturing of composite tooling, semiconductor lead frames, and various electronic and precision components.[1][2][3] Laser welding is an advantageous joining method for this compound alloy due to its precise control, low heat input, and minimal distortion.[4]

These application notes provide a comprehensive guide to the laser welding of this compound alloy sheets, including recommended starting parameters, detailed experimental protocols, and a workflow diagram. While specific experimental data for this compound alloy is limited in published literature, the following information is based on best practices for welding nickel-based alloys and specific data from the closely related Invar 36 alloy (Fe-36Ni).[5][6][7] These parameters should be considered a starting point and may require optimization for specific applications and equipment.

Data Presentation: Laser Welding Parameters

The following tables summarize key laser welding parameters. Table 1 provides the chemical composition of this compound alloy. Table 2 presents a set of starting laser welding parameters derived from studies on the similar Invar 36 alloy, which can be used as a baseline for this compound.[6]

Table 1: Chemical Composition of this compound Alloy

ElementContent (%)
Nickel (Ni)41.0 (Nominal)
Iron (Fe)Balance
Manganese (Mn)0.8 (Max)
Silicon (Si)0.3 (Max)
Carbon (C)0.05 (Max)
Aluminum (Al)0.1 (Max)
Phosphorus (P)0.025 (Max)
Sulfur (S)0.025 (Max)
Cobalt (Co)0.5 (Max)
Chromium (Cr)0.25 (Max)

Source: Vulcan Metal Group

Table 2: Recommended Starting Laser Welding Parameters for this compound Alloy (Based on Invar 36 Data)

ParameterValueNotes
Laser Power 4.2 - 5.0 kWHigher power may be required for thicker sheets.
Welding Speed 1.5 m/minAdjust based on desired penetration and bead profile.
Shielding Gas Argon (Ar) or Argon/Helium (Ar/He) mixtureProvides a stable arc and good weld pool shielding.
Shielding Gas Flow Rate 15 - 25 L/minEnsure adequate coverage of the weld zone.
Focal Position -2 mm (below the surface)Can be adjusted to optimize penetration and weld width.
Filler Metal NILO Filler Metal CF42 (if required)Recommended for filling gaps and ensuring proper weld chemistry.[2]
Joint Type Butt JointEnsure clean, square edges for a good fit-up.

Note: These parameters were used for laser welding of 5 mm thick Invar 36 alloy sheets and should be adapted for the specific thickness of the this compound sheets being welded.[6]

Experimental Protocols

This section outlines a detailed methodology for conducting a laser welding experiment on this compound alloy sheets.

Material Preparation
  • Cleaning: Thoroughly clean the surfaces of the this compound alloy sheets to be welded. Remove any oils, grease, dirt, and oxides.

    • Use a suitable solvent (e.g., acetone or ethanol) to degrease the joint area.

    • Mechanically remove any surface oxides using a stainless steel wire brush or by grinding. Ensure that the tools used for cleaning are dedicated to nickel alloys to prevent cross-contamination.

  • Joint Configuration: For a butt joint, ensure the edges of the sheets are machined to be straight and square to achieve a tight fit-up with minimal gap.

Laser Welding Procedure
  • Equipment Setup:

    • Use a high-power fiber or Nd:YAG laser system.

    • Ensure the laser optics are clean and properly aligned.

    • Set up the shielding gas delivery system to provide a consistent flow of inert gas to the weld zone. A trailing shield can be beneficial to protect the cooling weld bead.

  • Parameter Input:

    • Program the laser system with the starting parameters from Table 2.

    • Conduct initial bead-on-plate welds on scrap this compound material to fine-tune the parameters for the desired weld penetration and bead profile.

  • Welding Execution:

    • Securely fixture the this compound alloy sheets to maintain the joint alignment and minimize distortion during welding.

    • Initiate the shielding gas flow before starting the laser to purge the weld area of atmospheric contaminants.

    • Execute the weld pass at the programmed speed.

    • Maintain the shielding gas flow until the weld has cooled sufficiently to prevent oxidation.

Post-Weld Analysis
  • Visual Inspection: Examine the weld bead for any visible defects such as cracks, porosity, or undercut.

  • Metallographic Examination:

    • Cut a cross-section of the weld.

    • Mount, grind, and polish the sample using standard metallographic techniques.

    • Etch the sample to reveal the microstructure of the weld metal, heat-affected zone (HAZ), and base material. An appropriate etchant for this compound alloy should be used.

    • Examine the microstructure under an optical microscope to assess grain structure, and the presence of any defects.

  • Mechanical Testing:

    • Prepare tensile test specimens from the welded sheets to evaluate the strength and ductility of the weld joint.

    • Conduct microhardness testing across the weld cross-section to map the hardness profile of the weld metal, HAZ, and base material.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the laser welding of this compound alloy sheets.

LaserWeldingWorkflow cluster_A cluster_D cluster_I A Material Preparation B Joint Design & Fit-up A->B C Surface Cleaning & Degreasing B->C F Fixturing of this compound Sheets C->F D Laser System Setup E Set Welding Parameters (Power, Speed, Gas Flow) D->E G Execute Laser Welding E->G F->G H Post-Weld Cooling (with Shielding Gas) G->H I Visual Inspection H->I J Metallographic Analysis I->J K Mechanical Testing (Tensile, Hardness) I->K L Data Analysis & Reporting J->L K->L

Caption: Experimental workflow for laser welding of this compound alloy sheets.

References

Application Notes and Protocols for Machining High-Precision NI-42 Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the high-precision machining of NI-42 alloy components. This compound, a nickel-iron controlled-expansion alloy with 42% nickel, is extensively used in applications requiring minimal thermal size change, such as in electronic components, aerospace tooling, and precision instruments.[1][2][3] Adherence to proper machining protocols is critical to achieving the desired dimensional accuracy and surface integrity of the final components.

Material Characteristics and Machinability

This compound is a binary nickel-iron alloy that is not hardenable by heat treatment; it can only be hardened through cold working.[4][5] It is recommended to machine the alloy in the annealed condition, as it is soft and gummy, which can make it difficult to achieve a good surface finish and chip formation.[4][5] The material has a tendency to work harden rapidly, which necessitates the use of sharp tools and consistent feed rates to avoid dwelling and excessive hardening of the workpiece surface.[6][7]

General Machining Recommendations

Successful machining of this compound requires careful attention to tooling, cutting parameters, and coolant application. The primary goal is to minimize heat buildup, which can cause warpage and tool wear.[4][8]

Tooling

Both high-speed steel (HSS) and carbide-tipped tools can be used for machining this compound.[1] The choice depends on the specific operation and desired productivity. For interrupted cuts, HSS tools are often preferred due to their toughness.[9] Carbide tools are suitable for continuous cutting operations and can sustain higher cutting speeds.[10] It is crucial to keep tools sharp and free of feathered or wire edges.[4]

Table 1: Recommended Tooling for this compound Alloy

Tool TypeMaterialRecommended Grades/Manufacturers
High-Speed Steel (HSS)T-15 Alloy, M-3 Type 2Vasco Supreme (Vanadium Alloys Company), Van Cut Type 2 (Vanadium Alloys Company)[4][8]
CarbideC-2 GradeK-6, K2S (Kennametal), Firthite HA, T-04 (Firth Sterling), #370 (Carboloy)[4]
Coolant and Lubrication

Effective cooling is paramount to control heat buildup and prevent warpage.[4] Water-based coolants are generally preferred for high-speed operations due to their superior cooling effect.[6] For slower operations like drilling and tapping, heavier lubricants are necessary.[6] It is critical that the lubricant does not contain sulfur, as this can negatively affect the performance of electronic components.[4][5]

Table 2: Recommended Coolants and Lubricants for this compound Machining

OperationCoolant/Lubricant TypeExamplesDilution (for soluble oils)
Turning, Drilling, MillingSoluble Oil, Straight Cutting Oil (E.P. medium duty)Keycool 2000, Prime Cut[4][5]20:1[1]
ReamingHighly Chlorinated Cutting Oils--
TappingLiquid Chlorinated Wax--

Experimental Protocols: Machining Operations

The following protocols are based on established best practices for machining nickel-iron alloys.

Turning Protocol

Objective: To achieve precise diameters and high-quality surface finishes on this compound components.

Methodology:

  • Workpiece Preparation: Ensure the this compound workpiece is securely mounted in the lathe. It is recommended to use material in the annealed condition.[4]

  • Tool Selection: Choose an appropriate HSS or carbide turning tool (see Table 1). Ensure the tool has a positive rake angle to cut the metal rather than push it.[6]

  • Machine Setup: Set the cutting speed and feed rate according to the parameters in Table 3.

  • Coolant Application: Continuously flood the cutting zone with a suitable coolant (see Table 2).

  • Execution: Begin the turning operation, ensuring a consistent depth of cut to avoid work hardening.[6] Do not allow the tool to dwell on the workpiece surface.[6]

  • Post-Machining: Inspect the component for dimensional accuracy and surface finish.

Table 3: Recommended Parameters for Turning this compound

Tool MaterialOperationCutting Speed (SFPM)Feed Rate (in/rev)
High-Speed SteelRough Turning350.010" - 0.012"[4][8]
CarbideRoughing120 - 1300.008" - 0.010"[5]
CarbideFinishing250 - 3500.003" - 0.005"[5]
Drilling Protocol

Objective: To create precise and clean holes in this compound components.

Methodology:

  • Workpiece Preparation: Securely clamp the workpiece.

  • Tool Selection: Use heavy-web type drills, preferably with nitrided or electrolyzed surfaces.[8] Drills should be as short as possible to maximize rigidity.[4] The drill point angle should be between 118° and 120°.[8]

  • Machine Setup: Set the appropriate speed and feed from Table 4.

  • Coolant Application: Use a steady flow of coolant to clear chips and reduce heat.[4]

  • Execution: Apply a steady feed rate. Avoid dwelling to prevent work hardening at the bottom of the hole.[6] Frequently clear chips from the hole.[4]

  • Post-Machining: Deburr the hole entrance and exit.

Table 4: Recommended Parameters for Drilling this compound

Hole DiameterCutting Speed (SFPM)Feed Rate (in/rev)
3/16"~400.002" - 0.0025"[4][8]
1/2"~400.004" - 0.005"[4][8]
Reaming Protocol

Objective: To achieve tight tolerances and a smooth finish in previously drilled holes.

Methodology:

  • Workpiece Preparation: Ensure the pre-drilled hole is clean.

  • Tool Selection: Use a standard fluted reamer made from HSS.[6]

  • Machine Setup: The reaming speed should be approximately half of the drilling speed, while the feed should be about three times the drill feed.[4][8]

  • Coolant Application: Use a highly chlorinated cutting oil.[6]

  • Execution: Ensure sufficient stock is removed to cut below any work-hardened layer.[6] A feed rate that is too low can cause glazing.[6]

  • Post-Machining: Clean and inspect the reamed hole.

Tapping Protocol

Objective: To create internal threads in this compound components.

Methodology:

  • Workpiece Preparation: Use a tap drill that is slightly larger than the standard recommendation for conventional threads, as the material tends to flow into the cut.[4][8]

  • Tool Selection: For automatic machines, use a two or three-fluted tapping tool.[4] For taps smaller than 3/16", a two-fluted tap is recommended.[8] Nitrided or electrolyzed tools are suggested.[8] The face hook angle should be ground to 8° to 10°.[4]

  • Machine Setup: The recommended tapping speed is approximately 20 SFPM.[4]

  • Coolant Application: Use ample lubricant, such as liquid chlorinated wax.[9]

  • Execution: If binding occurs, the width of the land on the tap may be too great and may need to be ground down.[8]

  • Post-Machining: Clean the threads and inspect for quality.

Visualized Workflows

The following diagrams illustrate the logical workflows for machining high-precision this compound components.

Machining_Workflow cluster_prep Preparation cluster_machining Machining Operations cluster_finishing Finishing & Inspection start Start: Receive this compound Stock anneal Anneal Material (if not already annealed) start->anneal descale Descale Material anneal->descale rough_turning Rough Turning descale->rough_turning finish_turning Finish Turning rough_turning->finish_turning drilling Drilling finish_turning->drilling reaming Reaming drilling->reaming tapping Tapping reaming->tapping deburr Deburring tapping->deburr cleaning Cleaning deburr->cleaning inspection Final Inspection cleaning->inspection end_node End: Finished Component inspection->end_node

Caption: General workflow for machining high-precision this compound components.

Tool_Selection_Logic start Start: Define Machining Operation operation_type Interrupted Cut? start->operation_type hss_tool Select High-Speed Steel (HSS) Tool operation_type->hss_tool Yes carbide_tool Select Carbide Tool operation_type->carbide_tool No check_sharpness Ensure Tool is Sharp & Free of Defects hss_tool->check_sharpness carbide_tool->check_sharpness proceed Proceed with Machining check_sharpness->proceed Yes resharpen Resharpen or Replace Tool check_sharpness->resharpen No resharpen->check_sharpness

Caption: Logic diagram for tool selection in this compound machining.

References

Application Notes and Protocols for NI-42 (Alloy 42) Substrate Preparation for Thin Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of NI-42, more commonly known as Alloy 42 (UNS K94100), substrates for thin film deposition.[1] Adherence to these protocols is critical for ensuring a clean, smooth, and chemically receptive surface, which is paramount for the successful deposition of high-quality thin films with strong adhesion and desired properties.[2][3]

Introduction to Alloy 42

Alloy 42 is a nickel-iron controlled-expansion alloy containing nominally 42% nickel.[1] It is widely used in electronic applications for glass-to-metal sealing due to its thermal expansion characteristics, which are similar to those of certain glasses and ceramics.[4][5] In thin film applications, it serves as a robust substrate material. Proper surface preparation is the most critical step to remove organic and inorganic contaminants, native oxides, and surface defects that can adversely affect film adhesion and performance.[2][3]

Experimental Protocols

The following protocols outline a comprehensive, multi-stage process for the preparation of Alloy 42 substrates. This process includes ex-situ wet chemical cleaning followed by in-situ final surface conditioning.

Ex-Situ (Wet Chemical) Cleaning Protocol

This initial phase is designed to remove bulk contaminants such as oils, greases, and particulates from the substrate surface.[2]

Materials and Reagents:

  • Acetone (ACS grade or higher)

  • Isopropyl Alcohol (IPA, ACS grade or higher)

  • Deionized (DI) Water (18 MΩ·cm resistivity or higher)

  • Lint-free wipes

  • Glass or Teflon beakers

  • Ultrasonic bath

Procedure:

  • Initial Solvent Wipe: Using lint-free wipes, gently wipe the surface of the Alloy 42 substrate with acetone to remove gross organic contamination. Follow this with a wipe using isopropyl alcohol.

  • Ultrasonic Cleaning in Acetone: Place the substrates in a clean beaker filled with acetone. Submerge the beaker in an ultrasonic bath and sonicate for 10-15 minutes. This process uses cavitation bubbles to scrub the surface clean of organic residues.[2][6]

  • Ultrasonic Cleaning in Isopropyl Alcohol: Transfer the substrates to a new beaker containing isopropyl alcohol. Sonicate for another 10-15 minutes to remove any remaining acetone and other organic contaminants.

  • DI Water Rinse: Thoroughly rinse the substrates with deionized water to remove the organic solvents.

  • Ultrasonic Cleaning in DI Water: Place the substrates in a beaker with fresh deionized water and sonicate for 10-15 minutes to remove any remaining soluble contaminants.

  • Final Rinse and Drying: Perform a final rinse of the substrates under a stream of deionized water. Dry the substrates using a high-purity nitrogen (N2) gun, ensuring no water spots remain.[6]

In-Situ (Vacuum) Cleaning Protocol

After the wet chemical cleaning, a final cleaning step is performed inside the deposition chamber to remove any re-adsorbed contaminants and the native oxide layer just prior to film deposition.[2]

Methods:

  • Thermal Annealing: Heating the substrate in a vacuum can help desorb volatile contaminants, particularly water. For Alloy 42, a pre-heating step at a temperature compatible with the deposition process and the substrate's thermal properties is recommended.

  • Plasma or Glow Discharge Cleaning: This is a highly effective method for removing the final layers of organic contamination and for surface activation.[2] An inert gas, typically Argon (Ar), is introduced into the chamber and a plasma is generated using an RF field. The energetic ions bombard the substrate surface, physically sputtering away contaminants.[2]

  • Ion Source Cleaning: For more aggressive cleaning, an ion source can be used to direct a beam of energetic ions (e.g., Ar+) at the substrate surface. This is particularly effective at removing stubborn native oxides.[2]

Data Presentation

The following tables summarize key parameters for the substrate preparation protocols.

Table 1: Ex-Situ Wet Chemical Cleaning Parameters

StepSolvent/SolutionDuration (minutes)Temperature
1. Ultrasonic CleanAcetone10 - 15Room Temperature
2. Ultrasonic CleanIsopropyl Alcohol10 - 15Room Temperature
3. Ultrasonic CleanDeionized Water10 - 15Room Temperature

Table 2: In-Situ Cleaning Parameters (Typical Ranges)

MethodGasPressure Range (mTorr)Power (RF) / Energy (Ion Source)Duration (minutes)
Plasma CleaningArgon10 - 10050 - 200 W5 - 15
Ion Source CleaningArgon0.1 - 1200 - 500 eV2 - 10
Thermal AnnealingN/A (High Vacuum)< 1 x 10-5200 - 400 °C30 - 60

Visualizations

The following diagrams illustrate the workflow and logical relationships in the substrate preparation process.

Substrate_Preparation_Workflow cluster_ex_situ Ex-Situ Wet Chemical Cleaning cluster_in_situ In-Situ Vacuum Cleaning cluster_deposition Thin Film Deposition Start Start: Alloy 42 Substrate Wipe Solvent Wipe (Acetone, IPA) Start->Wipe US_Acetone Ultrasonic Clean (Acetone) Wipe->US_Acetone US_IPA Ultrasonic Clean (IPA) US_Acetone->US_IPA US_DI Ultrasonic Clean (DI Water) US_IPA->US_DI Rinse_Dry Final Rinse & N2 Dry US_DI->Rinse_Dry Load Load into Vacuum Chamber Rinse_Dry->Load Transfer to Vacuum System Pumpdown Pump Down to High Vacuum Load->Pumpdown InSitu_Clean In-Situ Cleaning (Plasma, Ion Source, or Annealing) Pumpdown->InSitu_Clean Deposition Thin Film Deposition InSitu_Clean->Deposition End End: Coated Substrate Deposition->End

Caption: Workflow for Alloy 42 substrate preparation.

Logical_Relationships Goal Goal: High-Quality Thin Film Adhesion Good Film Adhesion Goal->Adhesion Properties Desired Film Properties Goal->Properties Clean_Surface Pristine Substrate Surface Adhesion->Clean_Surface Properties->Clean_Surface Contaminant_Removal Effective Contaminant Removal Clean_Surface->Contaminant_Removal Oxide_Removal Native Oxide Removal Clean_Surface->Oxide_Removal Ex_Situ Ex-Situ Wet Cleaning (Organic & Particulate Removal) Contaminant_Removal->Ex_Situ In_Situ In-Situ Vacuum Cleaning (Adsorbed Layer & Oxide Removal) Contaminant_Removal->In_Situ Oxide_Removal->In_Situ

Caption: Logical relationships in substrate preparation.

References

Application Notes and Protocols for Creating Ceramic-to-Metal Seals with NI-42 Alloy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for creating robust and reliable hermetic seals between ceramics, such as alumina, and NI-42 nickel-iron alloy. The information is intended to guide researchers and professionals in the development and manufacturing of high-quality components requiring ceramic-to-metal seals, which are critical in various applications including medical devices, vacuum electronics, and high-reliability sensors.

Introduction to Ceramic-to-Metal Sealing with this compound Alloy

Ceramic-to-metal seals are essential for components that require electrical insulation, hermeticity, and durability in harsh environments. The selection of materials is critical for a successful seal, primarily driven by the need for compatible coefficients of thermal expansion (CTE) between the ceramic and metal to minimize stress during thermal cycling.

This compound alloy, a nickel-iron alloy containing approximately 42% nickel, is a preferred material for sealing to alumina ceramics.[1][2][3] Its CTE is a close match to that of alumina over a wide temperature range, which is crucial for creating a strong, stress-free bond.[2][4] This controlled expansion characteristic makes this compound alloy suitable for applications in semiconductor packaging, electronic tubes, and various glass-to-metal and ceramic-to-metal seals.[5][6][7]

This document outlines two primary methods for joining this compound alloy to alumina ceramics: the Molybdenum-Manganese (Mo-Mn) metallization process and the Active Metal Brazing (AMB) technique.

Materials and Properties

A successful ceramic-to-metal seal relies on the careful selection and preparation of both the ceramic and metallic components.

This compound Alloy

This compound is a low-expansion alloy with a CTE that closely matches that of various ceramics, particularly alumina.[4] Its properties make it an excellent candidate for creating durable hermetic seals.

Table 1: Typical Properties of this compound Alloy

PropertyValue
Chemical Composition (%) Ni: 41-42, Fe: Balance, C: ≤0.05, Mn: ≤0.80, Si: ≤0.30, P: ≤0.025, S: ≤0.025
Coefficient of Thermal Expansion (CTE)
30 – 300°C4.0 – 5.3 x 10⁻⁶ /°C
30 – 450°C6.7 – 7.5 x 10⁻⁶ /°C
Density 8.12 g/cm³
Melting Range 1425 - 1435 °C
Modulus of Elasticity 148 GPa
Thermal Conductivity (at 20/100°C) 10.7 W/m-K
Tensile Strength (Annealed) 490 MPa
Yield Strength (0.2% Offset, Annealed) 250 MPa

Note: Values are typical and may vary based on specific material grade and processing.[1][5][8][9][10]

Ceramic: Alumina (Al₂O₃)

Alumina is a widely used ceramic in sealing applications due to its excellent electrical insulation, high mechanical strength, and good thermal conductivity. The grade of alumina (typically 85% to 99% purity) will influence the sealing process parameters.

Table 2: Typical Properties of Alumina (96%)

PropertyValue
Coefficient of Thermal Expansion (CTE)
25 – 600°C6.0 – 8.1 x 10⁻⁶ /°C
Density 3.7 g/cm³
Flexural Strength >300 MPa
Dielectric Strength >15 kV/mm

Note: Properties can vary significantly with alumina purity and manufacturing process.[2]

Experimental Protocols

The following sections provide detailed step-by-step protocols for the two primary methods of creating this compound alloy to alumina ceramic seals.

Protocol 1: Molybdenum-Manganese (Mo-Mn) Metallization and Brazing

The Mo-Mn process is a well-established multi-step technique that creates a strong, reliable hermetic seal.[11][12] It involves applying a metallizing paint to the ceramic, sintering it to form an adherent metallic layer, plating this layer with nickel, and finally brazing the this compound alloy component to the metallized ceramic.[8][10][13]

3.1.1 Materials and Equipment

  • Ceramic Component: Alumina (Al₂O₃), cleaned and degreased.

  • Metal Component: this compound Alloy, machined to final dimensions, cleaned and degreased.

  • Mo-Mn Metallizing Paste: A typical composition is 80% Molybdenum and 20% Manganese powders suspended in an organic binder.

  • Nickel Plating Bath: Electroless or electrolytic nickel plating solution.

  • Braze Alloy: A suitable braze alloy, often a silver-copper eutectic (e.g., 72% Ag - 28% Cu).

  • High-Temperature Furnace: Capable of reaching at least 1500°C with a controlled, wet hydrogen atmosphere.

  • Brazing Furnace: Vacuum or hydrogen atmosphere furnace capable of reaching the braze alloy's liquidus temperature.

  • Screen Printer or Brush: For applying the metallizing paste.

3.1.2 Step-by-Step Procedure

  • Ceramic Preparation:

    • Thoroughly clean the alumina components by ultrasonic cleaning in acetone and then deionized water to remove any contaminants.

    • Dry the components completely in an oven.

  • Mo-Mn Paste Application:

    • Apply a uniform layer of the Mo-Mn paste to the area of the ceramic to be sealed. This can be done via screen printing, brushing, or dipping to achieve a controlled thickness.[14][15]

  • Sintering (Metallization):

    • Place the coated ceramic components in the high-temperature furnace.

    • Heat the components in a wet hydrogen atmosphere to approximately 1500°C.[14] The moisture in the atmosphere facilitates the oxidation of manganese, which then reacts with the glassy phases in the alumina to form a strong bond.[10][16]

    • Hold at the sintering temperature for a sufficient time to ensure a dense, well-adhered metallized layer (typically 20-30 minutes).

    • Cool the components under the controlled atmosphere. The resulting metallized layer should have a thickness of approximately 8-30 µm.[8][13]

  • Nickel Plating:

    • The sintered Mo-Mn layer is not readily wettable by most braze alloys. Therefore, a thin layer of nickel is plated onto the metallization.[10][17]

    • Use an electroless or electrolytic plating process to deposit a nickel layer of 3-8 µm thickness.[15] This nickel layer protects the molybdenum from oxidation and promotes wetting by the braze alloy.[10]

    • After plating, the components may be sinter-fired at a lower temperature (around 900-1000°C) in a hydrogen atmosphere to improve the adhesion of the nickel layer.

  • Assembly and Brazing:

    • Assemble the metallized and nickel-plated ceramic component with the this compound alloy component. A preform of the braze alloy is typically placed at the joint interface.

    • Place the assembly in a brazing furnace.

    • Heat the assembly in a vacuum or dry hydrogen atmosphere to the brazing temperature, which is determined by the specific braze alloy used (e.g., ~780°C for Ag-Cu eutectic).[17]

    • It is advisable to have a pre-heating step around 50°C below the braze alloy's melting point to ensure thermal equilibrium.[5]

    • The time at the brazing temperature should be minimized to prevent excessive diffusion and erosion of the metallized layer.[5]

    • Cool the assembly in a controlled manner to minimize thermal stresses.

Logical Workflow for Mo-Mn Metallization and Brazing

MoMnProcess cluster_prep Preparation cluster_metallization Metallization cluster_brazing Brazing Ceramic_Prep Ceramic Cleaning Paste_App Apply Mo-Mn Paste Ceramic_Prep->Paste_App Metal_Prep This compound Alloy Cleaning Assembly Assemble Components & Braze Metal_Prep->Assembly Sintering Sintering (~1500°C in Wet H2) Paste_App->Sintering Ni_Plating Nickel Plating Sintering->Ni_Plating Ni_Plating->Assembly Brazing_Cycle Brazing in Furnace Assembly->Brazing_Cycle Cooling Controlled Cooling Brazing_Cycle->Cooling Final_Seal Final Hermetic Seal Cooling->Final_Seal

Caption: Workflow for the Mo-Mn metallization and brazing process.

Protocol 2: Active Metal Brazing (AMB)

Active Metal Brazing is a simpler, single-step joining process that eliminates the need for prior metallization of the ceramic.[6][10][17] This method uses a braze alloy containing an active element, such as titanium (Ti) or zirconium (Zr), which chemically reacts with the ceramic surface during brazing, promoting wetting and adhesion.

3.2.1 Materials and Equipment

  • Ceramic Component: Alumina (Al₂O₃), cleaned and degreased.

  • Metal Component: this compound Alloy, machined to final dimensions, cleaned and degreased.

  • Active Braze Alloy (ABA): A commercial braze alloy containing an active element (e.g., Ag-Cu-Ti).

  • Vacuum Furnace: High vacuum furnace is typically required for active metal brazing to prevent reaction of the active element with atmospheric gases.

3.2.2 Step-by-Step Procedure

  • Component Preparation:

    • Thoroughly clean both the alumina and this compound alloy components as described in the Mo-Mn protocol. A pristine surface is critical for the active brazing reaction.

  • Assembly:

    • Place the active braze alloy preform between the ceramic and this compound alloy components. Ensure intimate contact between all parts.

  • Brazing:

    • Place the assembly into the vacuum furnace.

    • Evacuate the furnace to a high vacuum (typically 10⁻⁵ Torr or better).

    • Heat the assembly to the brazing temperature specified for the active braze alloy. The temperature and hold time must be sufficient to allow the active element to react with the ceramic surface and form a reaction layer that the braze alloy can wet.

    • For an Ag-Cu-Ti braze, the brazing temperature might be in the range of 900-920°C.[1]

    • The soak time at the brazing temperature is often extended compared to conventional brazing to ensure complete reaction at the interface.

  • Cooling:

    • Cool the assembly in a slow, controlled manner to avoid thermal shock to the ceramic and to minimize residual stresses in the joint. Rapid cooling should be avoided as the differential contraction between the metal and ceramic can lead to cracking.

Logical Workflow for Active Metal Brazing

AMBProcess cluster_prep Preparation cluster_brazing Brazing Ceramic_Prep Ceramic Cleaning Assembly Assemble with Active Braze Ceramic_Prep->Assembly Metal_Prep This compound Alloy Cleaning Metal_Prep->Assembly Brazing_Cycle Brazing in Vacuum Furnace Assembly->Brazing_Cycle Cooling Controlled Cooling Brazing_Cycle->Cooling Final_Seal Final Hermetic Seal Cooling->Final_Seal

Caption: Workflow for the Active Metal Brazing (AMB) process.

Quality Control and Testing

Ensuring the integrity of ceramic-to-metal seals is paramount. The following tests are recommended for quality control and research purposes.

Table 3: Quality Control Tests for Ceramic-to-Metal Seals

TestMethodAcceptance Criteria
Hermeticity (Leak Test) Helium Mass Spectrometer Leak TestLeak rate < 1 x 10⁻⁹ atm·cc/sec He
Bond Strength Tensile Pull Test (ASTM F19)Varies by application, but fracture should ideally occur in the ceramic, not at the braze joint.
Visual Inspection Microscopic examination of the braze fillet and interface.Uniform, continuous braze fillet with no cracks or voids.
Thermal Cycling Subjecting the seal to repeated temperature cycles (e.g., -55°C to +155°C).No loss of hermeticity or mechanical integrity after a specified number of cycles.

Note: Specific test parameters and acceptance criteria should be defined based on the application's requirements.[17]

Protocol for Hermeticity Testing

  • Place the sealed component in a vacuum chamber connected to a helium mass spectrometer.

  • Evacuate the chamber.

  • Spray helium gas around the exterior of the seal.

  • Monitor the mass spectrometer for any helium that leaks through the seal into the chamber.

  • A leak rate below the specified threshold indicates a hermetic seal.

Conclusion

The creation of reliable ceramic-to-metal seals with this compound alloy is a precise process that requires careful control of materials and process parameters. Both the Molybdenum-Manganese metallization and Active Metal Brazing techniques can produce high-quality, hermetic seals suitable for demanding applications. The choice between these methods will depend on factors such as the specific application requirements, available equipment, and cost considerations. The protocols and data provided in these notes serve as a foundational guide for researchers and professionals working to develop and manufacture robust ceramic-to-metal sealed components.

References

Application Notes and Protocols for the Use of NI-42 (Alloy 42) in the Construction of Scientific Instruments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: NI-42, also known as Alloy 42, is a nickel-iron alloy consisting of approximately 42% nickel and 58% iron.[1][2] Its primary and most valuable characteristic is a low and constant coefficient of thermal expansion (CTE) at temperatures up to about 300°C (572°F).[1][3][4] This property makes it an exceptional material for the construction of scientific instruments where dimensional stability across a range of temperatures is critical. This document provides detailed application notes and protocols for the effective use of this compound in scientific and research settings, including for applications relevant to drug development.

Key Properties of this compound (Alloy 42)

The utility of this compound in scientific instruments stems from its unique combination of physical, mechanical, and thermal properties. These properties are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Thermal Properties of this compound

PropertyValueUnits
Nominal Nickel Content41-42%
Density8.12g/cm³
Melting Point1425°C
Curie Temperature380°C
Thermal Conductivity (20-100°C)10.7W/m·K
Electrical Resistivity (20°C)71microhm-cm

Source:[1][5][6]

Table 2: Coefficient of Thermal Expansion (CTE) of this compound

Temperature Range (°C)Average CTE (µm/m·°C)
30 to 3004.0 - 4.7
30 to 4006.0
30 to 4506.7 - 7.4
30 to 5007.9
30 to 6009.6

Source:[6]

Table 3: Mechanical Properties of Annealed this compound

PropertyValue
Ultimate Tensile Strength517 MPa (75,000 psi)
Yield Strength (0.2% Offset)276 MPa (40,000 psi)
Elongation30%
Modulus of Elasticity148 GPa

Source:[1][4][5]

Applications in Scientific Instrumentation

The unique properties of this compound make it suitable for a variety of applications in the construction of high-precision scientific instruments.

  • Glass-to-Metal and Ceramic-to-Metal Seals: this compound's CTE is an excellent match for various types of glass and ceramic materials, such as alumina and beryllia.[1][2] This makes it ideal for creating robust, hermetic seals in components like vacuum tubes, photomultiplier tubes, and sample cells for spectroscopy. The stability of these seals is crucial for maintaining vacuum and preventing contamination.

  • Vacuum Systems: In high-vacuum and ultra-high-vacuum (UHV) systems, dimensional stability during bake-out cycles is essential. This compound's low thermal expansion minimizes stress on sealed components, reducing the risk of leaks and maintaining the integrity of the vacuum chamber.

  • Cryogenic Components: The alloy maintains its low thermal expansion characteristics at cryogenic temperatures, making it suitable for constructing components in cryostats, superconducting magnet assemblies, and other low-temperature research apparatus.[5]

  • Mass Spectrometry: The internal components of a mass spectrometer, such as ion optics and detectors, require precise alignment that must be maintained despite temperature fluctuations. The use of this compound for mounting and structural components ensures this stability, leading to more accurate and reproducible results.

  • Instrumentation in Drug Development: In the pharmaceutical industry, high-performance liquid chromatography (HPLC), mass spectrometry, and various spectroscopic instruments are vital for drug discovery, development, and quality control. The reliability and accuracy of these instruments are paramount. This compound is used in the construction of critical components within these systems, such as detector housings and laser mounts, where dimensional stability directly impacts analytical performance.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound in a research and development setting.

Protocol 3.1: Fabrication of a Glass-to-Metal Seal for a Spectroscopic Sample Cell

This protocol outlines the steps for creating a durable, hermetic seal between an this compound component and a glass tube, suitable for a custom-built spectroscopic sample cell.

Materials:

  • This compound rod or tube, machined to the desired dimensions.

  • Borosilicate glass tube with a compatible CTE.

  • Abrasive paper (e.g., 400 grit silicon carbide).

  • Acetone and isopropyl alcohol for cleaning.

  • Hydrogen furnace or vacuum furnace.

  • Glass-blowing lathe.

Procedure:

  • Component Preparation:

    • Machine the this compound component to the final desired dimensions. Ensure smooth surfaces where the seal will be formed.

    • Degrease the this compound part by sonicating in acetone for 15 minutes, followed by a 15-minute sonication in isopropyl alcohol.

    • Lightly abrade the sealing surface of the this compound component with 400-grit silicon carbide paper to create a fresh, clean surface.

    • Rinse thoroughly with deionized water and dry with nitrogen gas.

  • Heat Treatment (Annealing and Oxidizing):

    • Place the cleaned this compound part in a hydrogen or vacuum furnace.

    • Heat to 900°C and hold for 30 minutes to anneal the material and relieve any stress from machining.

    • Cool the part under a controlled atmosphere.

    • For creating an oxide layer that promotes wetting by the glass, heat the this compound part in a controlled oxidizing atmosphere. The thickness of the oxide layer is critical and depends on the specific glass being used.

  • Glass Sealing:

    • Mount the this compound component and the glass tube in a glass-blowing lathe.

    • Carefully heat the glass tube until it becomes soft and workable.

    • Bring the softened glass into contact with the heated this compound component.

    • Apply gentle pressure and continue to heat the junction to allow the glass to flow and wet the surface of the this compound, forming a hermetic seal.

  • Annealing the Seal:

    • Once the seal is formed, it is crucial to anneal it to relieve thermal stress.

    • Slowly cool the entire assembly in a controlled manner. The cooling rate will depend on the type of glass used.

Protocol 3.2: Mounting a Temperature-Sensitive Optical Component

This protocol describes the use of this compound for mounting an optical element, such as a mirror or lens, in an instrument where thermal stability is critical for maintaining alignment.

Materials:

  • This compound for the mounting frame.

  • Optical component.

  • Low-outgassing epoxy or mechanical fasteners.

  • Alignment laser and position sensors.

Procedure:

  • Mount Design and Fabrication:

    • Design a mounting frame for the optical component using this compound. The design should provide stable support while minimizing stress on the optic.

    • Fabricate the this compound mount and ensure all surfaces are clean.

  • Component Mounting:

    • Secure the optical component within the this compound frame.

      • For a permanent bond, use a low-outgassing, thermally conductive epoxy. Apply a thin, uniform layer to the contact surfaces.

      • For a non-permanent mount, use mechanical fasteners with stress-relief features like spring washers.

  • Alignment and Thermal Cycling:

    • Integrate the mounted component into the instrument.

    • Perform an initial alignment at room temperature using an alignment laser and position sensors.

    • Subject the assembly to the expected operating temperature range of the instrument.

    • Monitor the alignment during thermal cycling to verify the stability of the mount. Due to the low CTE of this compound, minimal realignment should be necessary.

Visualizations

Diagram 1: Logical Workflow for Material Selection

MaterialSelection Requirement Define Instrument Requirements Thermal_Stability High Thermal Stability Needed? Requirement->Thermal_Stability Vacuum_Compatibility Vacuum or Cryogenic Environment? Thermal_Stability->Vacuum_Compatibility Yes Alternative_Material Consider Alternative Material Thermal_Stability->Alternative_Material No Sealing Glass or Ceramic Sealing Required? Vacuum_Compatibility->Sealing Yes Vacuum_Compatibility->Sealing No Select_NI42 Select this compound (Alloy 42) Sealing->Select_NI42 Yes Sealing->Alternative_Material No Fabrication Fabrication and Assembly Select_NI42->Fabrication Testing Testing and Validation Fabrication->Testing

A decision-making workflow for selecting this compound based on instrument requirements.

Diagram 2: Experimental Workflow for Glass-to-Metal Seal Fabrication

SealFabrication Start Start Prep_NI42 Prepare this compound: Machine, Degrease, Abrade Start->Prep_NI42 Prep_Glass Prepare Glass Tube: Cut and Clean Start->Prep_Glass Heat_Treat Heat Treatment: Anneal and Oxidize Prep_NI42->Heat_Treat Seal Glass Sealing in Lathe Heat_Treat->Seal Prep_Glass->Seal Anneal Anneal the Sealed Assembly Seal->Anneal Inspect Inspect for Hermeticity Anneal->Inspect Pass Pass Inspect->Pass Yes Fail Fail Inspect->Fail No

A step-by-step workflow for the fabrication of a reliable glass-to-metal seal using this compound.

References

Application Notes and Protocols for Joining Nilo 42 (Alloy 42) and Niobium Alloys to Other Metals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the development of advanced scientific instrumentation and specialized equipment, the joining of dissimilar metals is a critical manufacturing step. This document provides detailed application notes and protocols for joining two distinct materials: Nilo 42 (a nickel-iron alloy often used for its low coefficient of thermal expansion) and Niobium (Nb) alloys, known for their high-temperature strength and corrosion resistance, to other metals.

The successful joining of these materials is paramount in applications requiring hermetic seals, structural integrity at extreme temperatures, and biocompatibility. However, significant challenges exist due to differences in physical and chemical properties, such as melting points, thermal expansion, and the propensity to form brittle intermetallic compounds. These notes aim to provide a comprehensive guide to overcoming these challenges through various joining techniques.

Joining Techniques for Nilo 42 (Alloy 42)

Nilo 42, also known as Alloy 42, is a nickel-iron alloy containing approximately 42% nickel.[1][2] Its primary characteristic is a low and relatively constant coefficient of thermal expansion up to about 300°C (570°F), making it ideal for glass-to-metal and ceramic-to-metal seals in electronic devices, vacuum tubes, and scientific instruments.[2][3]

Welding of Nilo 42

Welding is a common method for joining Nilo 42 to itself and other metals. Due to its nickel-iron composition, it exhibits good weldability.[4]

TIG welding is a precise method suitable for joining Nilo 42, especially for applications requiring high-quality, clean welds.

  • Filler Metal: For welding Nilo 42 to itself, NILO Filler Metal CF42 is recommended to maintain the low thermal expansion characteristics of the base metal.[5] When joining to stainless steel, a nickel-based filler metal like ERNiCr-3 or ERNiCrMo-3 can be used.[6]

  • Shielding Gas: High-purity argon is the most commonly used shielding gas for TIG welding nickel alloys to protect the weld pool from atmospheric contamination.[7]

  • Key Considerations: Cleanliness is crucial. The joint surfaces must be thoroughly cleaned and degreased before welding to prevent porosity and other defects.[8]

Laser welding is an excellent choice for intricate components and hermetic seals due to its high precision and minimal heat-affected zone (HAZ).[9][10]

  • Process: Both pulsed and continuous-wave lasers can be used.[11] Pulsed lasers offer precise control over heat input, which is beneficial when joining dissimilar metals with different melting points.[11]

  • Shielding Gas: Argon is typically used to shield the weld area from oxidation.[7]

  • Advantages: The small HAZ minimizes distortion and reduces the risk of cracking, which is particularly important when joining materials with different thermal expansion coefficients.[9]

Brazing of Nilo 42

Brazing is a joining process where a filler metal with a melting point lower than the base metals is used to create a joint. It is widely used for creating strong, leak-tight seals.

  • Filler Metals: For joining Nilo 42 to copper or copper alloys, silver-based brazing alloys (e.g., BAg series) are commonly used.[12] For joining to stainless steel or other nickel alloys, nickel-based filler metals (e.g., BNi series) can be employed in a vacuum furnace.[13]

  • Process: Vacuum brazing is often preferred for high-reliability joints as it prevents oxidation and ensures a clean, strong bond.[14][15]

  • Surface Preparation: Proper cleaning and ensuring a correct joint clearance are critical for capillary action to draw the molten filler metal into the joint.[14]

Table 1: Summary of Joining Techniques for Nilo 42 (Alloy 42)

Joining TechniqueMetals Joined ToRecommended Filler Metal/ProcessKey AdvantagesTypical Tensile Strength of Weld Metal
TIG Welding Nilo 42, Stainless SteelNILO Filler Metal CF42, ERNiCr-3High-quality, clean welds550 MPa (for NILO CF42)[5]
Laser Welding Nilo 42, Kovar, Stainless SteelAutogenous or with filler wireHigh precision, minimal heat-affected zoneVaries with parameters, generally high
Brazing Copper, Stainless Steel, CeramicsSilver-based (BAg), Nickel-based (BNi)Strong, leak-tight joints, suitable for dissimilar materialsVaries with filler metal and joint design

Joining Techniques for Niobium (Nb) Alloys

Niobium and its alloys are refractory metals known for their high melting point, excellent corrosion resistance, and superconductivity at low temperatures. However, Niobium is highly reactive with oxygen, nitrogen, and hydrogen at elevated temperatures, which presents significant challenges during joining.[2][5] Therefore, joining processes must be performed in a high vacuum or under a high-purity inert gas atmosphere.[5]

Electron Beam Welding (EBW)

EBW is a high-energy density fusion welding process that is well-suited for joining Niobium alloys. The process is carried out in a high vacuum, which protects the reactive metal from atmospheric contamination.

  • Advantages: EBW produces deep, narrow welds with a minimal heat-affected zone, which helps to reduce distortion and maintain the mechanical properties of the base material.[4]

  • Process Parameters: Key parameters include accelerating voltage, beam current, welding speed, and focus current. These must be carefully controlled to achieve the desired weld penetration and quality.[16]

  • Applications: EBW is used to join Niobium alloys to themselves and to other metals like titanium alloys for applications in aerospace and particle accelerators.[17]

Vacuum Brazing

Vacuum brazing is another effective method for joining Niobium and its alloys to other materials, particularly stainless steel.

  • Filler Metals: Nickel-based filler metals, such as BNi-5, have been successfully used for brazing Nb-1Zr alloy to 1Cr18Ni9Ti stainless steel.[1] Silver-based solders should be avoided as they can make the Niobium brittle.[2]

  • Process: The process is performed in a high-vacuum furnace. The brazing temperature and holding time are critical parameters that must be controlled to ensure good wetting and joint formation without excessive diffusion or formation of brittle intermetallics.[1]

  • Challenges: A significant challenge is the large difference in the coefficient of thermal expansion between Niobium alloys and stainless steel, which can lead to high thermal stresses in the joint upon cooling.[1]

Diffusion Bonding

Diffusion bonding is a solid-state joining process where the parts are held together under pressure at an elevated temperature, allowing for atomic diffusion across the interface to form a bond.

  • Process: The process is typically carried out in a vacuum or inert atmosphere. Key parameters are temperature, pressure, and holding time.

  • Advantages: Since no melting occurs, the problems associated with fusion welding, such as the formation of brittle intermetallic compounds, can be avoided. This method can produce high-integrity joints with properties similar to the parent materials.

  • Applications: Diffusion bonding has been explored for joining Niobium alloys to titanium alloys and other refractory metals for high-temperature applications.[7][12]

Table 2: Quantitative Data for Joining Niobium Alloys

Joining TechniqueMaterials JoinedProcess ParametersResulting Joint StrengthReference
Electron Beam Welding Nb521 alloyAccelerating Voltage: 60 kV, Beam Current: 25-30 mA, Welding Speed: 300-400 mm/minRoom Temp Tensile Strength: ~450 MPa[16]
Vacuum Brazing Nb-1Zr to 1Cr18Ni9Ti Stainless SteelFiller: BNi-5, Temp: 1170-1190 °C, Time: 2-10 min-[1]
Diffusion Bonding Ti-6Al-4V to 304 Stainless Steel (with Ni interlayer)Temp: 850 °C, Pressure: 10 MPa, Time: 10-15 minShear Strength: >150 MPa[7]

Experimental Protocols

Protocol for TIG Welding of Nilo 42
  • Surface Preparation:

    • Mechanically clean the joint surfaces using a stainless steel wire brush or by grinding to remove any oxides or contaminants.

    • Degrease the surfaces and adjacent areas with a suitable solvent (e.g., acetone or ethanol) and allow to dry completely.

  • Welding Setup:

    • Use a TIG welding machine with high-frequency arc starting.

    • Select a 2% thoriated or ceriated tungsten electrode, ground to a fine point.

    • Use a gas lens to ensure good shielding gas coverage.

    • Set the shielding gas (high-purity argon) flow rate to 10-15 L/min.

  • Welding Procedure:

    • Tack weld the components to maintain alignment.

    • Initiate the arc on a scrap piece of copper or on the joint itself if using a machine with a soft-start function.

    • Maintain a short arc length (1-2 mm).

    • Use a stringer bead technique with minimal weaving.

    • If using a filler metal (e.g., NILO Filler Metal CF42), add it at the leading edge of the weld pool.

    • Ensure post-flow of the shielding gas for at least 10-15 seconds after the arc is extinguished to protect the cooling weld pool and tungsten electrode.

Protocol for Vacuum Brazing of Niobium Alloy to Stainless Steel
  • Surface Preparation:

    • Mechanically clean the Niobium and stainless steel components to remove any heavy oxide layers.

    • For Niobium, chemical cleaning using a solution of hydrofluoric acid (HF) and nitric acid (HNO₃) may be necessary to remove the tenacious oxide layer. (Caution: Handle these acids with extreme care in a well-ventilated fume hood with appropriate personal protective equipment). A common mixture is 60% HNO₃ + 40% HF.[3]

    • Thoroughly rinse all components with deionized water and dry them.

  • Assembly and Filler Metal Placement:

    • Assemble the joint with the desired clearance (typically 0.025 to 0.1 mm).

    • Place the brazing filler metal (e.g., BNi-5) in or adjacent to the joint. The filler can be in the form of wire, foil, or paste.

  • Vacuum Brazing Cycle:

    • Load the assembly into a vacuum furnace.

    • Evacuate the furnace to a high vacuum (typically better than 1x10⁻⁴ mbar).

    • Heat the assembly to the brazing temperature (e.g., 1170-1190 °C for BNi-5) at a controlled rate.[1]

    • Hold at the brazing temperature for the specified time (e.g., 2-10 minutes) to allow the filler metal to melt and flow into the joint.[1]

    • Cool the assembly under vacuum. The cooling rate may need to be controlled to minimize thermal stresses.

Mandatory Visualizations

Joining_Technique_Selection_Nilo42 start Start: Joining Nilo 42 materials Dissimilar Metals to be Joined? start->materials joint_type Joint Requirement? materials->joint_type Yes welding Welding materials->welding No (Nilo 42 to Nilo 42) joint_type->welding Structural brazing Brazing joint_type->brazing Hermetic Seal tig TIG Welding welding->tig High Quality / Manual laser Laser Welding welding->laser High Precision / Automated vacuum_brazing Vacuum Brazing brazing->vacuum_brazing High Reliability torch_brazing Torch Brazing brazing->torch_brazing General Purpose

Caption: Decision workflow for selecting a joining technique for Nilo 42.

Joining_Technique_Selection_Niobium start_nb Start: Joining Niobium Alloy process_environment High Vacuum Available? start_nb->process_environment joint_integrity Minimize Intermetallics? process_environment->joint_integrity Yes inert_gas_welding Inert Gas Welding (TIG) (High Purity) process_environment->inert_gas_welding No ebw Electron Beam Welding joint_integrity->ebw No (Fusion) vacuum_brazing Vacuum Brazing joint_integrity->vacuum_brazing No (Liquid Phase) diffusion_bonding Diffusion Bonding joint_integrity->diffusion_bonding Yes (Solid State)

Caption: Logic diagram for choosing a Niobium alloy joining method.

References

Troubleshooting & Optimization

Technical Support Center: NI-42 Glass-to-Metal Seals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cracking in NI-42 glass-to-metal seals during their experiments.

Troubleshooting Guide: Diagnosing and Resolving Cracks

Cracking is a frequent issue in glass-to-metal seals, often leading to a loss of hermeticity. The following guide provides a systematic approach to identifying the root cause of cracks and implementing corrective actions.

Visual Inspection and Crack Analysis

The type of crack observed in the glass can provide significant clues about the underlying problem.

Crack Type Description Probable Cause Suggested Action
Radial Crack Cracks originating from the center (pin) and extending outwards.The Coefficient of Thermal Expansion (CTE) of the glass is likely higher than that of the this compound alloy pin.[1][2]Select a glass with a lower CTE that more closely matches that of this compound alloy.
Circumferential Crack Cracks that form in a circular pattern around the pin.The CTE of the glass is likely lower than that of the this compound alloy pin.[1][2]Select a glass with a higher CTE to better match the this compound alloy.
Meniscus Crack Cracks that appear at the curved surface (meniscus) where the glass meets the metal.Excessive compression forces from the metal housing or a meniscus that is too high.[1][2]Optimize the amount of glass used and review the fixture design to minimize external pressure.
Planar Crack A horizontal crack located at the midpoint of the seal's length.The seal design may be too long, or there is a significant CTE mismatch between the glass and metal.[1][2]Re-evaluate the seal design to reduce its length and ensure proper CTE matching.
Troubleshooting Workflow

The following workflow provides a logical sequence for troubleshooting cracking issues in this compound glass-to-metal seals.

G cluster_0 Troubleshooting Workflow for this compound Seal Cracking start Crack Observed in Seal visual_inspection Perform Visual Inspection Identify Crack Type start->visual_inspection cte_mismatch Potential CTE Mismatch visual_inspection->cte_mismatch radial Radial Crack cte_mismatch->radial Radial circumferential Circumferential Crack cte_mismatch->circumferential Circumferential meniscus Meniscus Crack cte_mismatch->meniscus Meniscus planar Planar Crack cte_mismatch->planar Planar glass_cte_high Glass CTE > this compound CTE radial->glass_cte_high glass_cte_low Glass CTE < this compound CTE circumferential->glass_cte_low high_compression High Compression/ High Meniscus meniscus->high_compression design_issue Seal Too Long/ Large CTE Mismatch planar->design_issue review_materials Review and Select Appropriate Glass glass_cte_high->review_materials glass_cte_low->review_materials optimize_design Optimize Seal Design and Glass Volume high_compression->optimize_design design_issue->optimize_design review_process Review Sealing Process (Temp, Annealing) review_materials->review_process optimize_design->review_process check_oxide Inspect Oxide Layer review_process->check_oxide solution Implement Corrective Actions check_oxide->solution

Caption: A logical workflow for diagnosing and resolving cracking in this compound glass-to-metal seals.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of cracking in this compound glass-to-metal seals?

The most prevalent cause of cracking is a mismatch in the Coefficient of Thermal Expansion (CTE) between the this compound alloy and the glass.[3][4][5] As the seal cools after fabrication, a significant difference in the contraction rates of the two materials induces stress, which can lead to cracking.[3][6]

Q2: How does the furnace atmosphere affect the integrity of the seal?

The furnace atmosphere plays a critical role in the formation of an oxide layer on the this compound alloy.[7] An optimal atmosphere is necessary for the growth of a well-adhering oxide that promotes a strong bond with the glass. An incorrect atmosphere can lead to a weak or improperly formed oxide layer, compromising the seal's hermeticity and strength.

Q3: Can the heating and cooling rates during the sealing process cause cracks?

Yes, rapid heating or cooling can induce thermal shock in the glass, leading to cracks.[3] A controlled and gradual temperature ramp-up and cool-down, including a proper annealing step, is crucial to minimize residual stress in the glass.

Q4: What is the importance of the oxide layer on the this compound alloy?

The oxide layer formed on the this compound alloy before sealing is crucial for achieving a hermetic seal.[7] This layer partially dissolves into the molten glass, creating a strong chemical bond between the metal and the glass.[7] The thickness and composition of this oxide layer must be carefully controlled for optimal adhesion. In some cases, a double oxide layer can enhance the mechanical cohesion of the seal.[7]

Q5: Are there specific glasses that are recommended for sealing with this compound alloy?

This compound alloy is designed to have a thermal expansion characteristic that matches certain types of glasses. While the expansion properties of this alloy most closely match 1075 glass, it has also been successfully used in seals for 0120 and 0010 glasses.[8][9] The choice of glass should be based on a close match of the CTE over the entire operating temperature range of the seal.

Quantitative Data Summary

The following tables provide key physical and thermal properties of this compound alloy and a comparison of its CTE with compatible glasses.

Table 1: Physical and Thermal Properties of this compound Alloy

PropertyValue
Composition 41% Nickel, Iron balance[9]
Mean CTE (70 to 650°F) 3.00 x 10⁻⁶ in/in/°F[8]
Inflection Temperature 650 °F[8]
Curie Temperature 715 °F[8]
Melting Range 2600 °F (approx.)
Specific Gravity 8.12[8]
Density 0.2930 lb/in³[8]

Table 2: CTE Comparison of this compound Alloy and Compatible Glasses

MaterialMean Coefficient of Thermal Expansion (x 10⁻⁷/°C)
This compound Alloy ~53
Corning 1075 Glass ~52
Corning 0120 Glass ~46
Corning 0010 Glass ~46

Note: CTE values can vary slightly based on the specific manufacturing process and composition.

Experimental Protocols

Standard Protocol for Creating a this compound Glass-to-Metal Seal

This protocol outlines the fundamental steps for creating a reliable this compound glass-to-metal seal.

  • Metal Component Preparation:

    • Thoroughly clean the this compound alloy components to remove any contaminants such as oils, grease, or dirt. This can be achieved through ultrasonic cleaning in a detergent solution followed by rinsing with deionized water and drying.

    • Degas the metal parts by heating them in a vacuum or a controlled atmosphere furnace. This step removes trapped gases from the metal that could otherwise lead to bubbles in the seal.

  • Pre-oxidation of this compound Alloy:

    • Heat the cleaned this compound components in a furnace with a controlled oxidizing atmosphere to form a uniform, adherent oxide layer. The temperature and time for this step will depend on the specific furnace and atmosphere used but are critical for good adhesion.

  • Assembly and Sealing:

    • Assemble the pre-oxidized this compound components with the selected glass preforms in a suitable fixture.

    • Place the assembly in a sealing furnace.

    • Heat the assembly according to a carefully controlled temperature profile. The profile should include a gradual ramp-up to the sealing temperature, a hold at the sealing temperature to allow the glass to flow and wet the metal surface, and a controlled cool-down.

  • Annealing:

    • After the sealing is complete, the assembly must be annealed to relieve internal stresses in the glass. This involves holding the seal at the annealing temperature of the glass for a specific duration, followed by a very slow and controlled cooling to room temperature. A typical annealing temperature for glasses compatible with this compound is around 450-500°C. Forging of this compound can be done at 1177/1204°C (2150/2200°F).[8] Annealing can be performed by heating to 788°C (1450°F), holding for at least 30 minutes per inch of thickness, and then air cooling.[8]

Logical Diagram for Experimental Workflow

G cluster_1 Experimental Workflow for this compound Sealing start Start clean Clean this compound Components start->clean degas Degas Metal Parts clean->degas preoxidize Pre-oxidize this compound degas->preoxidize assemble Assemble with Glass Preform preoxidize->assemble seal Sealing in Furnace assemble->seal anneal Anneal to Relieve Stress seal->anneal cool Controlled Cooling anneal->cool end Final Seal cool->end

Caption: A step-by-step workflow for the fabrication of this compound glass-to-metal seals.

References

Technical Support Center: Optimizing the Annealing Process for Nilo 42

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the annealing process for Nilo 42, a nickel-iron alloy prized for its low and constant coefficient of thermal expansion.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing Nilo 42?

A1: The primary purpose of annealing Nilo 42 is to relieve stresses induced by fabrication processes and to ensure maximum dimensional stability.[1] The process also serves to achieve the desired mechanical properties and a uniform microstructure, which is crucial for its applications in glass-to-metal and ceramic-to-metal seals.

Q2: What is the recommended annealing temperature range for Nilo 42?

A2: The recommended annealing temperature for Nilo 42 typically ranges from 850°C to 1000°C (1560°F to 1830°F).[2][3] For specific applications such as glass-sealing, a lower temperature of approximately 788°C (1450°F) may be employed.[4][5]

Q3: Why is a protective atmosphere necessary during the annealing of Nilo 42?

A3: A protective atmosphere is crucial to prevent the oxidation of the alloy at elevated temperatures. The use of atmospheres such as dry hydrogen, dissociated ammonia, or inert gases like argon helps to maintain a clean, oxide-free surface, which is essential for subsequent processes like glass sealing or plating.[1]

Q4: How does the cooling rate after annealing affect Nilo 42?

A4: A slow cooling rate is generally preferred after annealing Nilo 42 to minimize the introduction of thermal stresses.[1] Rapid cooling can lead to dimensional instability and is generally not recommended unless a specific microstructure is desired. For applications requiring the highest dimensional stability, a multi-step heat treatment involving quenching and reheating may be necessary.[1]

Q5: Can cold working be used to strengthen Nilo 42?

A5: Cold working is generally not recommended for Nilo 42 as it can distort the alloy's coefficient of thermal expansion.[2][3] If the application requires higher strength, it is typically achieved through the selection of the appropriate material condition (e.g., hard drawn) before any final annealing step.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the annealing of Nilo 42.

Issue Possible Cause Recommended Solution
Inconsistent Mechanical Properties Uneven heating within the furnace.Ensure proper furnace calibration and uniform temperature distribution. Optimize the loading of parts to allow for consistent heat exposure.
Non-uniform cooling.Employ a controlled, slow cooling process. For critical applications, consider a programmable furnace for precise cooling rate control.
Poor Dimensional Stability Residual stress from fabrication not fully relieved.Increase the annealing time or temperature within the recommended range. Ensure a slow and uniform cooling rate.
Inappropriate annealing temperature for the application.For applications requiring maximum stability, a specific multi-step heat treatment may be necessary.[1]
Surface Discoloration/Oxidation Inadequate protective atmosphere.Verify the purity and flow rate of the protective gas. Ensure the furnace is properly sealed to prevent air leakage.
Contaminants on the material surface.Thoroughly clean the Nilo 42 parts to remove any oils, grease, or other contaminants before placing them in the furnace.
Cracking or Failure in Glass-to-Metal Seals Mismatch in the coefficient of thermal expansion (CTE) between Nilo 42 and the glass.Ensure the annealing process is optimized to achieve the correct CTE for the specific glass being used. A lower annealing temperature around 788°C may be beneficial.[4][5]
Stresses induced during the sealing process.Optimize the sealing temperature and cooling cycle to minimize thermal shock to both the metal and glass components.

Quantitative Data

Table 1: Typical Mechanical Properties of Annealed Nilo 42
PropertyMetricImperial
Tensile Strength490 MPa71 ksi
Yield Strength (0.2% Offset)250 MPa36.3 ksi
Modulus of Elasticity150 GPa21755 ksi
Elongation43%43%

Data sourced from multiple references.[2][6]

Table 2: Annealing Temperature and Time Recommendations
ApplicationTemperature Range (°C)Temperature Range (°F)TimeCooling
General Stress Relieving850 - 10001560 - 183030 minutes per inch of thicknessSlow cool
Glass-to-Metal Sealing~788~145030 minutes per inch of thicknessAir cool

Data compiled from multiple sources.[3][4][5]

Experimental Protocols

Protocol 1: Standard Annealing for Stress Relief and Dimensional Stability
  • Preparation: Thoroughly clean the Nilo 42 components to remove any surface contaminants such as oils, grease, and dirt.

  • Furnace Setup:

    • Set the furnace to the desired annealing temperature between 850°C and 1000°C.

    • Purge the furnace with a protective atmosphere (e.g., dry hydrogen, argon) to remove any oxygen.

  • Loading: Place the cleaned Nilo 42 parts in the furnace, ensuring they are not in direct contact with each other to allow for uniform heating.

  • Heating and Soaking:

    • Ramp up to the set temperature at a controlled rate.

    • Hold the parts at the annealing temperature for a minimum of 30 minutes per inch of material thickness.

  • Cooling:

    • Cool the parts slowly and uniformly within the furnace under the protective atmosphere. A cooling rate of 100°C per hour or slower is recommended.

    • Once the temperature is below 200°C, the parts can be removed from the furnace and allowed to cool to room temperature in air.

  • Post-Annealing Evaluation:

    • Visually inspect the parts for any signs of oxidation or discoloration.

    • Perform dimensional checks to ensure stability.

    • Conduct mechanical testing (e.g., tensile testing) to verify the desired properties have been achieved.

Protocol 2: Annealing for Metallographic Examination
  • Sectioning and Mounting:

    • Carefully section a representative sample of the Nilo 42 material.

    • Mount the sample in a suitable mounting compound.

  • Grinding and Polishing:

    • Grind the sample surface using progressively finer silicon carbide papers.

    • Polish the sample using diamond pastes to achieve a mirror-like finish.

  • Etching:

    • Etch the polished surface with a suitable etchant for nickel-iron alloys to reveal the grain structure.

  • Microscopic Examination:

    • Examine the etched surface under an optical microscope or a scanning electron microscope (SEM).

    • Analyze the grain size, shape, and distribution. Look for any secondary phases or inclusions.

Visualizations

Annealing_Workflow cluster_prep Preparation cluster_furnace Furnace Operation cluster_eval Evaluation Clean Clean Nilo 42 Parts Load Load into Furnace Clean->Load HeatSoak Heat to 850-1000°C Soak for 30+ min Load->HeatSoak Cool Slow Cool in Furnace HeatSoak->Cool Inspect Visual Inspection Cool->Inspect Test Mechanical & Dimensional Testing Inspect->Test

Caption: Experimental workflow for the Nilo 42 annealing process.

Troubleshooting_Tree cluster_props Property Issues cluster_stability Stability Issues cluster_surface Surface Defects Start Annealing Issue? InconsistentProps Inconsistent Properties? Start->InconsistentProps Yes PoorStability Poor Dimensional Stability? Start->PoorStability No UnevenHeat Check Furnace Calibration & Part Loading InconsistentProps->UnevenHeat Yes NonUniformCool Ensure Controlled Slow Cooling InconsistentProps->NonUniformCool No IncreaseTimeTemp Increase Annealing Time/Temp PoorStability->IncreaseTimeTemp Yes SlowCool Ensure Slow Cooling Rate PoorStability->SlowCool No SurfaceDefects Surface Discoloration? SlowCool->SurfaceDefects CheckAtmosphere Verify Protective Atmosphere SurfaceDefects->CheckAtmosphere Yes PreClean Ensure Thorough Pre-Cleaning SurfaceDefects->PreClean No

Caption: Troubleshooting decision tree for Nilo 42 annealing.

References

Troubleshooting poor adhesion of plating on Alloy 42

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor plating adhesion on Alloy 42, a nickel-iron alloy commonly used in applications requiring a specific coefficient of thermal expansion.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of poor plating adhesion on Alloy 42?

A1: Poor adhesion of plating on Alloy 42 typically manifests as:

  • Flaking or Peeling: The deposited metal layer lifts and separates from the Alloy 42 substrate.

  • Blistering: Localized areas of the plating lift, forming bubbles or blisters. This can occur after plating or during subsequent thermal processes like soldering.

  • Cracking: The plated layer develops microcracks, which can compromise the integrity of the coating and the hermeticity of sealed components.

Q2: Why is surface preparation so critical for plating on Alloy 42?

A2: Alloy 42, like other nickel-iron alloys and stainless steels, readily forms a passive, nickel-rich oxide layer on its surface when exposed to air. This thin, invisible layer prevents a strong metallurgical bond from forming between the substrate and the plated metal, leading to poor adhesion.[1] A thorough and appropriate surface preparation process is essential to remove this oxide layer and create an "active" surface that is receptive to plating.

Q3: Can the electroless nickel bath chemistry itself cause poor adhesion?

A3: Yes, the composition and operating parameters of the electroless nickel bath are crucial for good adhesion. Imbalances such as incorrect pH, low nickel or hypophosphite concentrations, or contamination can lead to stressed deposits with poor adhesion.[2][3] Metallic contaminants like lead, cadmium, and copper are particularly detrimental.[3] Organic contamination can also cause issues like pitting, which can affect adhesion.[4]

Q4: Is a post-plating heat treatment necessary to improve adhesion on Alloy 42?

A4: Yes, a post-plating heat treatment (baking) is highly recommended to improve the adhesion of electroless nickel coatings on Alloy 42 and similar alloys.[1] This process promotes diffusion at the interface between the plating and the substrate, creating a stronger metallurgical bond.[5] It also helps to relieve internal stresses in the plated layer and can increase the hardness of the deposit.

Troubleshooting Guides

Visual Inspection and Initial Diagnosis
ObservationPotential Cause(s)Recommended Action
Plating peels off in sheets Grossly inadequate surface preparation; no activation.Review and implement a robust pre-treatment and activation cycle.
Blisters after plating or heating Trapped contaminants; hydrogen embrittlement; improper cleaning.Improve cleaning and rinsing steps; consider a post-plating dehydrogenation bake.
Fine cracks in the deposit High internal stress in the plated layer; bath imbalance.Check and adjust electroless nickel bath chemistry and operating parameters.
Rough, gritty deposit Particulate contamination in the plating bath; poor filtration.Implement continuous filtration of the plating bath.[6]
Troubleshooting Workflow for Poor Adhesion

This workflow guides the user from the observation of poor adhesion to potential root causes and corrective actions.

Troubleshooting_Poor_Adhesion Start Problem: Poor Plating Adhesion (Flaking, Blistering) Check_Prep Review Surface Preparation Protocol Start->Check_Prep Check_Bath Analyze Plating Bath Parameters Start->Check_Bath Check_Post_Treat Evaluate Post-Plating Heat Treatment Start->Check_Post_Treat Sub_Clean Inadequate Cleaning? Check_Prep->Sub_Clean Check for residues Sub_Chem Incorrect Chemistry? Check_Bath->Sub_Chem Sub_Params Incorrect Parameters? Check_Post_Treat->Sub_Params Sub_Activation Improper Activation? Sub_Clean->Sub_Activation No Sol_Clean Solution: Implement thorough degreasing and alkaline cleaning. Sub_Clean->Sol_Clean Yes Sub_Rinse Insufficient Rinsing? Sub_Activation->Sub_Rinse No Sol_Activation Solution: Use Wood's Nickel Strike or appropriate acid etch. Sub_Activation->Sol_Activation Yes Sol_Rinse Solution: Improve rinsing to remove all chemical residues. Sub_Rinse->Sol_Rinse Yes Sub_Temp Incorrect Temperature? Sub_Chem->Sub_Temp No Sol_Chem Solution: Adjust pH, nickel, and hypophosphite levels. Sub_Chem->Sol_Chem Yes Sub_Contam Contamination? Sub_Temp->Sub_Contam No Sol_Temp Solution: Maintain bath temperature within specified range. Sub_Temp->Sol_Temp Yes Sol_Contam Solution: Filter bath; identify and eliminate source of contamination. Sub_Contam->Sol_Contam Yes Sol_Params Solution: Optimize temperature and duration for adhesion. Sub_Params->Sol_Params Yes

Caption: Troubleshooting workflow for poor plating adhesion on Alloy 42.

Key Factors Influencing Plating Adhesion on Alloy 42

The successful plating on Alloy 42 depends on a synergistic relationship between the substrate condition, the plating process, and post-treatment.

Adhesion_Factors Adhesion Good Plating Adhesion Surface_Prep Surface Preparation Surface_Prep->Adhesion Cleaning Thorough Cleaning (No Oils/Grease) Surface_Prep->Cleaning Activation Proper Activation (Oxide Removal) Surface_Prep->Activation Plating_Process Plating Process Plating_Process->Adhesion Bath_Chem Correct Bath Chemistry (pH, Ni, etc.) Plating_Process->Bath_Chem Operating_Cond Stable Operating Conditions (Temp.) Plating_Process->Operating_Cond Filtration Continuous Filtration Plating_Process->Filtration Post_Treatment Post-Treatment Post_Treatment->Adhesion Heat_Treat Adhesion Bake (Temp. & Time) Post_Treatment->Heat_Treat Rinsing Effective Rinsing Surface_P_rep Surface_P_rep Surface_P_rep->Rinsing

Caption: Key factors influencing plating adhesion on Alloy 42.

Experimental Protocols

Detailed Protocol for Electroless Nickel Plating on Alloy 42

This protocol outlines the key steps to achieve good adhesion of electroless nickel on an Alloy 42 substrate.

  • Pre-cleaning/Degreasing:

    • Objective: Remove organic contaminants like oils and greases.

    • Procedure: Immerse the Alloy 42 parts in a hot alkaline cleaner.

    • Parameters:

      Parameter Value
      Cleaner Type Alkaline Soak Cleaner
      Temperature 60-80°C (140-176°F)

      | Duration | 5-10 minutes |

    • Rinsing: Thoroughly rinse with deionized (DI) water.

  • Activation (Acid Etch and Nickel Strike):

    • Objective: Remove the passive oxide layer and create a catalytically active surface for plating. Due to the passive nature of Alloy 42, a Wood's Nickel Strike is highly recommended.[1][7]

    • Procedure A - Acid Etch:

      • Immerse in an acid solution to remove oxides.

      • Parameters:

        Parameter Value
        Solution 20-50% Hydrochloric Acid
        Temperature Room Temperature

        | Duration | 30-60 seconds |

      • Rinsing: Thoroughly rinse with DI water.

    • Procedure B - Wood's Nickel Strike:

      • This step simultaneously activates the surface and applies a thin, adherent layer of nickel.[8]

      • Bath Composition and Operating Parameters:

        Parameter Value
        Nickel Chloride 240 g/L
        Hydrochloric Acid 125 ml/L
        Temperature Room Temperature
        Current Density 2-4 A/dm² (Amperes per square decimeter)

        | Duration | 20-30 seconds |

      • Rinsing: Thoroughly rinse with DI water.

  • Electroless Nickel Plating:

    • Objective: Deposit a uniform layer of nickel-phosphorus alloy.

    • Procedure: Immerse the activated parts in the electroless nickel bath.

    • Typical Bath Parameters (Mid-Phosphorus):

      Parameter Value
      pH 4.5 - 5.0
      Temperature 85-95°C (185-203°F)[9]
      Agitation Mild air or mechanical agitation

      | Filtration | Continuous through 1-5 micron filter |

    • Rinsing: Thoroughly rinse with DI water.

  • Post-Plating Heat Treatment for Adhesion:

    • Objective: Enhance the bond between the nickel plating and the Alloy 42 substrate.

    • Procedure: Bake the plated parts in a controlled atmosphere (air or inert/reducing atmosphere for bright finishes).

    • Recommended Parameters:

      Temperature Duration Atmosphere

      | 180-200°C (356-392°F) | 2-4 hours | Air or Inert |

Adhesion Testing Protocol (Qualitative)

Based on ASTM B571, the bend test is a common and effective method for evaluating adhesion.[10][11]

  • Objective: To qualitatively assess the adhesion of the plated coating.

  • Apparatus: A mandrel with a diameter approximately four times the thickness of the plated part.

  • Procedure:

    • Take a representative plated part or a test coupon plated under the same conditions.

    • Bend the sample 180° over the mandrel with the plated surface on the outside of the bend.[10]

    • Examine the bent area under low magnification (e.g., 4x or 10x).

  • Interpretation of Results:

    • Good Adhesion: The coating may show cracks due to the deformation of the substrate, but it should not flake, peel, or be possible to lift from the substrate with a sharp blade.[10]

    • Poor Adhesion: Any lifting, peeling, or flaking of the coating from the Alloy 42 substrate indicates an adhesion failure.

References

Minimizing thermal stress in NI-42 components

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing thermal stress in NI-42 alloy components during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound alloy and why is it used in our research equipment?

This compound, also known as Nilo® 42 or Invar® 42, is a nickel-iron alloy containing 42% nickel.[1][2][3] It is classified as a controlled-expansion alloy because it exhibits a low and nearly constant coefficient of thermal expansion from room temperature up to about 300°C (570°F).[1][3][4][5][6][7][8] This property is crucial in applications where dimensional stability is critical over a range of temperatures, such as in glass-to-metal and ceramic-to-metal seals commonly found in laboratory equipment.[3][9][10] Its thermal expansion characteristics are a good match for materials like silicon, alumina, and beryllia.[10][11]

Q2: What causes thermal stress in this compound components?

Thermal stress in this compound components, as in any material, arises from restrained thermal expansion or contraction. Although this compound has a low coefficient of thermal expansion, stress can still be induced by:

  • Rapid Temperature Changes: Sudden heating or cooling can create a temperature gradient across the component, causing different parts to expand or contract at different rates.[12]

  • Mismatched Materials: When this compound is bonded to a material with a significantly different coefficient of thermal expansion, temperature fluctuations will cause stress at the interface.

  • Residual Stresses: Stresses can be introduced during the manufacturing or assembly of the components. Cold working, for instance, can distort the thermal expansion coefficients and introduce internal stresses.[13]

Q3: How can I identify a thermal stress fracture in an this compound component?

Identifying a thermal stress fracture involves visual inspection. These fractures typically originate at the edges or points of high stress concentration and can propagate inwards.[12] In glass or ceramic components sealed with this compound, a crack originating from the seal interface is a strong indicator of thermal stress failure.

Troubleshooting Guides

Problem: Component fractures during thermal cycling.

Possible Cause: High residual stress from fabrication or excessive thermal gradients during the experiment.

Solution:

  • Stress Relief Annealing: If you suspect residual stress, an annealing heat treatment can be performed. This process involves heating the component to a specific temperature, holding it there, and then slowly cooling it to relieve internal stresses.[14][15]

  • Controlled Heating and Cooling: Ramping the temperature up and down at a slower, controlled rate during your experiment can minimize thermal gradients across the component.

Problem: Failure at the glass or ceramic-to-metal seal.

Possible Cause: A mismatch in the coefficient of thermal expansion between the this compound alloy and the sealed material, or improper sealing procedures.

Solution:

  • Material Compatibility Check: Verify that the grade of glass or ceramic is compatible with the thermal expansion characteristics of this compound.

  • Oxidation Treatment: For a strong glass-to-metal seal, a uniform and dense oxide layer on the this compound surface is crucial. This can be achieved by heating the component in the air before sealing.[11]

Data Presentation

Table 1: Thermal Properties of this compound Alloy

PropertyValue
Coefficient of Thermal Expansion (30 – 300°C)4.0 – 4.7 x 10⁻⁶ /°C[16][17]
Coefficient of Thermal Expansion (30 – 450°C)6.7 – 7.4 x 10⁻⁶ /°C[16][17]
Thermal Conductivity (at 20°C)10.5 - 14.7 W/m·K[11][16][18][19]
Melting Range1425 - 1435 °C[16]
Curie Temperature380 °C[16][17]

Table 2: Mechanical Properties of Annealed this compound Alloy

PropertyValue
Tensile Strength490 - 515 MPa[1][4][19]
Yield Strength (0.2% Offset)250 MPa[1][4]
Elongation35 - 43 %[1][19]
Modulus of Elasticity145 - 150 GPa[4][16][19]

Experimental Protocols

Protocol 1: Stress Relief Annealing of this compound Components

This protocol describes a general procedure for relieving residual stresses in this compound components.

Objective: To reduce internal stresses introduced during manufacturing or processing.

Materials:

  • This compound component

  • High-temperature furnace with a controlled atmosphere (dry hydrogen or vacuum is recommended to prevent oxidation)[10]

Procedure:

  • Preparation: Clean the this compound component thoroughly to remove any contaminants.

  • Heating: Place the component in the furnace. Heat the furnace to a temperature between 850°C and 1000°C (1560°F and 1830°F).[13] A common intermediate stress relief anneal can be performed at approximately 788°C (1450°F) for about 30 minutes.[10]

  • Soaking: Hold the component at the selected temperature. The soaking time will depend on the thickness of the component, but 30 minutes to 1 hour is a typical duration.[11]

  • Cooling: Slowly cool the component in the furnace to approximately 200°C at a maximum rate of 5°C/min before air cooling.[11]

Visualizations

Thermal_Stress_Causes cluster_causes Primary Causes of Thermal Stress cluster_effects Potential Effects Rapid Temp Change Rapid Temp Change Component Fracture Component Fracture Rapid Temp Change->Component Fracture Material Mismatch Material Mismatch Seal Failure Seal Failure Material Mismatch->Seal Failure Dimensional Instability Dimensional Instability Material Mismatch->Dimensional Instability Residual Stress Residual Stress Residual Stress->Component Fracture

Caption: Causes and effects of thermal stress in this compound components.

Annealing_Workflow Start Start: Stressed this compound Component Clean 1. Clean Component Start->Clean Heat 2. Heat to 850-1000°C in controlled atmosphere Clean->Heat Soak 3. Soak for 30-60 minutes Heat->Soak Cool 4. Slow Cool in Furnace Soak->Cool End End: Stress-Relieved Component Cool->End

Caption: Workflow for stress relief annealing of this compound components.

Troubleshooting_Logic Issue Thermal Stress Issue? Fracture_Type Component Fracture? Issue->Fracture_Type Seal_Failure Seal Failure? Issue->Seal_Failure Fracture_Type->Seal_Failure No Action_Anneal Perform Stress Relief Anneal Fracture_Type->Action_Anneal Yes Action_Ramp Control Heating/ Cooling Rates Seal_Failure->Action_Ramp No Action_Material Verify Material Compatibility Seal_Failure->Action_Material Yes Action_Oxidize Optimize Oxidation Treatment Action_Material->Action_Oxidize

Caption: Decision tree for troubleshooting thermal stress issues.

References

Technical Support Center: Machining NI-42 Alloy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the machinability of NI-42 alloy. This compound, a nickel-iron controlled-expansion alloy, is known for its challenging machining characteristics due to its high toughness and ductility.

Frequently Asked Questions (FAQs)

Q1: What is this compound alloy and why is it difficult to machine?

This compound is a nickel-iron alloy containing approximately 41-42% nickel. It is valued for its low and constant coefficient of thermal expansion up to about 300°C (570°F), making it ideal for applications like glass-to-metal seals, semiconductor lead frames, and electronic components. The machining difficulty arises from its inherent properties:

  • High Ductility and Toughness: Similar to austenitic stainless steels, this compound alloy is tough and ductile. This leads to the formation of stringy, tough chips that can rapidly wear down cutting tools.

  • Work Hardening: The alloy work-hardens rapidly during machining. The mechanical stress from the cutting tool plastically deforms the material, creating a hardened layer that is difficult to penetrate in subsequent passes.

  • Poor Thermal Conductivity: Heat generated during cutting does not dissipate quickly from the cutting zone, leading to high temperatures at the tool edge, which can soften the tool and accelerate wear.

  • Gummy Nature: In its annealed (softest) state, the material is "gummy," causing the tool to plow through the metal rather than cutting it cleanly. This can lead to built-up edge (BUE) formation.

Q2: What is the optimal material condition for machining this compound alloy?

The machinability of this compound alloy is significantly influenced by its hardness.

  • Cold-Worked Condition: The best machinability is typically achieved when the alloy is in a cold-worked state, with a Rockwell B hardness in the range of 88 to 98. Using cold-drawn, stress-relieved material is preferable.

  • Annealed Condition: Machining in the annealed (softest) condition is more difficult because the material is gummy, leading to poor chip formation and tool plowing.

  • Hardening: It's important to note that this compound alloy cannot be hardened by thermal treatment; it can only be hardened through cold working.

Q3: What is "work hardening" and how can it be minimized?

Work hardening is a phenomenon where the material becomes harder and stronger as it is plastically deformed. During machining, the pressure from the cutting tool creates a hardened layer on the workpiece surface. This hardened layer increases cutting forces, accelerates tool wear, and can make subsequent machining operations very difficult.

To minimize work hardening:

  • Use Sharp Tools: Tools must be kept extremely sharp with positive rake angles to shear the metal cleanly rather than pushing or deforming it.

  • Avoid Dwelling: Never allow the cutting tool to rub or dwell on the workpiece surface without actively cutting, as this rapidly generates a hardened layer.

  • Sufficient Depth of Cut: Ensure the depth of cut is deep enough to get below any previously work-hardened layer from a prior pass.

  • Maintain a Constant Feed Rate: A steady, continuous feed rate is crucial. If a drill, for example, is allowed to dwell at the bottom of a hole, the material will harden, making it difficult to resume cutting.

Troubleshooting Guides

Issue 1: Rapid Tool Wear

Q: My cutting tools are dulling and failing very quickly. What are the common causes and solutions?

A: Rapid tool wear is the most common challenge when machining this compound alloy. The primary causes are excessive heat generation, the abrasive nature of the material, and the formation of tough, stringy chips.

Solutions:

  • Optimize Cutting Speeds and Feeds: In general, use slow speeds and light feeds to minimize heat generation. However, feeds should be sufficient to prevent rubbing and work hardening. A slight reduction in surface speed can significantly increase tool life by lowering the temperature at the cutting edge.

  • Select Appropriate Tool Material: High-speed steel (HSS) or sintered carbide tools are recommended. For carbide tools, grades like K-6 or K2S are suggested. Cobalt drills are also a good choice for drilling operations.

  • Ensure Proper Tool Geometry: Use tools with a positive rake angle. For cut-off operations, a front clearance of about 7° and a large tip (greater than 25°) can be helpful.

  • Use High-Pressure Coolant: Effective cooling is mandatory. Use a high-pressure coolant system (1000 psi or greater) to dissipate heat and effectively clear chips from the cutting zone. Water-based cutting fluids are often preferred for their high heat removal rates. A soluble-oil cutting compound is recommended for all machining operations. Ensure the lubricant does not contain sulfur, as this can negatively affect the alloy's properties, especially for electronic sealing applications.

Issue 2: Poor Surface Finish

Q: The surface finish on my machined parts is rough and inconsistent. How can I improve it?

A: A poor surface finish can be caused by built-up edge (BUE) formation, tool chatter, improper cutting parameters, or chip recutting.

Solutions:

  • Prevent Built-Up Edge (BUE): BUE occurs when workpiece material welds to the tool's cutting edge. It can be prevented by increasing cutting speed (within limits to manage heat), using coated tools, and applying an effective lubricant.

  • Ensure Machine and Tool Rigidity: The entire setup must be as rigid as possible to prevent vibration and chatter, which degrade surface finish. Use short, stubby tools whenever possible.

  • Optimize Chip Control: Use high-pressure coolant to effectively evacuate chips. Recutting hardened chips will dull the tool and mar the surface. The tough, stringy chips characteristic of this compound must be managed to prevent them from wrapping around the tool or workpiece.

  • Consider a Finishing Pass: Use a light depth of cut and an appropriate feed rate for a final finishing pass to achieve the desired surface quality.

  • Post-Machining Burnishing: For applications requiring a mirror-like finish and improved surface hardness, a sliding burnishing process can be employed after initial machining.

Issue 3: Dimensional Inaccuracy and Warping

Q: My finished parts are not meeting dimensional tolerances and are showing signs of warping. What is causing this?

A: Dimensional inaccuracies are often a result of excessive heat buildup during machining or internal stresses released in the material.

Solutions:

  • Control Heat Buildup: Excessive heat is a major cause of warpage. Use the recommended slow speeds, sharp tools, and a generous amount of high-pressure coolant to keep temperatures under control.

  • Stress Relieving: For parts with significant material removal or tight tolerances, a stress-relieving heat treatment may be necessary. This is typically done by heating the part to 800-1000°F and then cooling at any rate. An intermediate stress-relief anneal can also be performed at 430-540°C for 1-2 hours.

  • Rigid Workholding: Ensure the workpiece is securely clamped to prevent movement and vibration during machining.

  • Balanced Machining: If removing large amounts of material from one side of a part, alternate machining operations to opposite sides to balance the induced stresses.

Quantitative Data and Machining Parameters

The following tables provide a starting point for machining this compound alloy. Parameters should be adjusted based on the specific machine, tooling, and workpiece condition.

Table 1: Recommended Tooling Materials & Coatings

OperationRecommended Tool MaterialRecommended Coating
TurningSintered Carbide (e.g., K-6, K2S), High-Speed Steel (e.g., T-15, M-3)Tplus or similar for nickel alloys
DrillingCobalt, High-Speed Steel (Heavy-Duty)N/A
ReamingHigh-Speed SteelN/A
TappingHigh-Speed Steel (Nitrided or Electrolyzed)N/A
MillingSintered Carbide (6-8 flutes for rigidity)Tplus or similar for nickel alloys

Table 2: General Machining Parameters

OperationCutting Speed (SFM)Feed Rate
Drilling
3/16" Diameter Hole~40 SFM0.002" - 0.0025" / rev
1/2" Diameter Hole~40 SFM0.004" - 0.005" / rev
Reaming Half the drilling speed~Three times the drilling feed
Tapping ~20 SFMN/A
Cut-Off N/A~0.001" / rev

Table 3: Recommended Tool Geometry

OperationTool Angle/FeatureRecommended Value
General Rake AnglePositive
Cut-Off Tools Front Clearance~7°
Tip Angle> 25°
Drills Included Point Angle118° - 120°
Reamers Face Rake5° - 8°
Margin on Land0.005" - 0.010"
Chamfer Angle~30°
Taps Face Hook Angle8° - 10°

Experimental Protocols

Protocol 1: Establishing Optimal Machining Parameters

This protocol outlines a systematic approach to determine the ideal cutting parameters for a specific this compound alloy application.

  • Preparation:

    • Ensure the this compound workpiece is in the recommended cold-worked condition (Rockwell B 88-98).

    • Select the appropriate tool material (e.g., coated carbide) and geometry as per the tables above.

    • Ensure the machine tool and workholding are rigid.

    • Prepare a high-pressure (≥1000 psi) soluble oil coolant system.

  • Initial Parameter Selection:

    • Start with the conservative end of the recommended parameters from Table 2 (e.g., lower cutting speed and feed rate).

  • Test Cut Execution:

    • Perform a short test cut on a scrap piece of this compound alloy.

    • Observe chip formation. Aim for consistent, manageable chips rather than long, stringy ones.

    • Listen for any signs of chatter or excessive tool load.

  • Evaluation & Iteration:

    • Inspect the tool for signs of premature wear, chipping, or BUE.

    • Measure the surface finish of the test cut.

    • Incrementally increase the feed rate to ensure the tool is cutting below the work-hardened layer without causing tool breakage.

    • Once the feed rate is optimized, incrementally adjust the cutting speed. Find a balance where tool life is acceptable and productivity is maximized. A 5% reduction in speed can increase tool life by 20% or more.

    • Document all parameters and results for future reference.

  • Finalization:

    • Once a stable process with acceptable tool life and surface finish is achieved, document these parameters as the standard operating procedure for this specific task.

Visualizations

Troubleshooting_Workflow Start Start: Machining Issue (e.g., Rapid Tool Wear) Check_Params 1. Review Cutting Parameters (Speed, Feed, Depth of Cut) Start->Check_Params Decision_Params Parameters OK? Check_Params->Decision_Params Check_Tool 2. Inspect Cutting Tool (Sharpness, Material, Geometry) Decision_Tool Tool OK? Check_Tool->Decision_Tool Check_Coolant 3. Evaluate Coolant System (Pressure, Type, Flow) Decision_Coolant Coolant OK? Check_Coolant->Decision_Coolant Check_Rigidity 4. Check Setup Rigidity (Workholding, Tool Holder) Decision_Rigidity Rigidity OK? Check_Rigidity->Decision_Rigidity Decision_Params->Check_Tool Yes Action_Adjust_Params Action: Reduce Speed, Adjust Feed Decision_Params->Action_Adjust_Params No Decision_Tool->Check_Coolant Yes Action_Change_Tool Action: Sharpen/Replace Tool, Use Correct Grade/Geometry Decision_Tool->Action_Change_Tool No Decision_Coolant->Check_Rigidity Yes Action_Improve_Coolant Action: Increase Pressure, Use Soluble Oil Decision_Coolant->Action_Improve_Coolant No Action_Improve_Rigidity Action: Secure Workpiece, Use Shorter Tool Decision_Rigidity->Action_Improve_Rigidity No End_Success Issue Resolved Decision_Rigidity->End_Success Yes Action_Adjust_Params->Check_Params Action_Change_Tool->Check_Tool Action_Improve_Coolant->Check_Coolant Action_Improve_Rigidity->Check_Rigidity

Caption: A logical workflow for troubleshooting common machining issues with this compound Alloy.

Work_Hardening_Cycle Machining Machining Operation (Cutting/Deformation) HardenedLayer Result: Work-Hardened Surface Layer Machining->HardenedLayer causes DullTool Contributing Factor: Dull or Improper Tool DullTool->Machining LowFeed Contributing Factor: Tool Rubbing / Low Feed LowFeed->Machining IncreasedForces Consequence: Increased Cutting Forces & Heat HardenedLayer->IncreasedForces ToolWear Consequence: Accelerated Tool Wear HardenedLayer->ToolWear IncreasedForces->ToolWear leads to ToolWear->DullTool creates

Caption: The cycle of work hardening and its consequences in machining this compound alloy.

Technical Support Center: Welding Thin Foils of NI-42 Alloy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered when welding thin foils of NI-42 alloy.

Troubleshooting Guide

This guide addresses common welding defects in a question-and-answer format, providing potential causes and recommended solutions.

Q1: Why is my this compound foil weld exhibiting porosity (small holes or gas pockets)?

A1: Porosity in this compound welds is typically caused by gas entrapment in the molten weld pool as it solidifies.

  • Potential Causes:

    • Inadequate shielding gas coverage or incorrect flow rate.

    • Contamination of the foil surface with oils, moisture, or dirt.[1][2]

    • High gas flow rates causing turbulence and drawing in atmospheric gases.

    • Impurities in the this compound alloy or filler material.

  • Solutions:

    • Ensure a steady, sufficient flow of high-purity shielding gas (e.g., Argon).

    • Thoroughly clean the foil surfaces using a suitable solvent before welding.[1][2]

    • Optimize the shielding gas flow rate to be laminar and protective.

    • Use high-quality this compound foil and compatible filler materials with low impurity levels.

Q2: What is causing cracking along the centerline of my weld (hot cracking)?

A2: Hot cracking, or solidification cracking, occurs at high temperatures due to the presence of low-melting-point impurities and high thermal stress.

  • Potential Causes:

    • Presence of impurities like sulfur and phosphorus in the base metal.

    • High heat input and rapid cooling rates.[3]

    • Incorrect weld bead shape (concave instead of convex).

    • High levels of joint restraint.

  • Solutions:

    • Use high-purity this compound alloy.

    • Employ a lower heat input welding procedure and control the cooling rate.

    • Adjust welding parameters to produce a slightly convex weld bead.

    • Minimize joint restraint by using appropriate fixtures.

Q3: My weld is not fully fusing with the this compound foil, resulting in a weak joint. What's the issue?

A3: This is known as lack of fusion, where the molten weld metal fails to bond properly with the base material.[3][4][5]

  • Potential Causes:

    • Insufficient heat input to melt the base material.[4]

    • Incorrect welding speed (too fast).[4]

    • Contamination on the foil surface preventing proper fusion.

    • Improper joint design or fit-up.

  • Solutions:

    • Increase the welding current or energy output to ensure adequate melting of the foil.

    • Reduce the welding speed to allow for sufficient heat input.

    • Ensure the surfaces to be welded are clean and free of oxides or contaminants.

    • Maintain a proper joint design with good fit-up to allow for complete fusion.

Q4: I'm observing burn-through or excessive penetration on my thin this compound foil. How can I prevent this?

A4: Burn-through is common when welding thin materials and is a result of excessive heat input.[2]

  • Potential Causes:

    • Welding current or laser power is too high.[2]

    • Welding speed is too slow.

    • Inadequate heat sinking.

  • Solutions:

    • Reduce the welding current or laser power.

    • Increase the welding speed.

    • Utilize a backing bar made of a thermally conductive material like copper to act as a heat sink.

    • For laser welding, consider using a pulsed laser to control heat input.

Frequently Asked Questions (FAQs)

Q1: What is the best welding method for thin foils of this compound?

A1: Laser beam welding and Tungsten Inert Gas (TIG) welding are generally preferred for thin this compound foils due to their precise control over heat input, which helps to minimize distortion and defects. Pulsed laser welding is particularly effective for very thin foils as it allows for precise energy delivery.

Q2: What type of shielding gas should I use for welding this compound?

A2: Argon is the most commonly used shielding gas for welding nickel alloys like this compound. For some applications, a mixture of Argon and Helium can be used to increase heat input and travel speed.

Q3: Is preheating necessary for welding thin this compound foils?

A3: Generally, preheating is not required for welding thin sections of this compound. However, ensuring the material is at room temperature and free of moisture is crucial to prevent porosity.

Q4: How can I minimize distortion when welding thin this compound foils?

A4: To minimize distortion, use a low heat input welding process, appropriate fixtures to hold the foil flat, and a well-planned welding sequence (e.g., tack welding at intervals before the final weld). Employing a heat sink can also be very effective.

Data Presentation

Table 1: Recommended Starting Laser Welding Parameters for Thin this compound Foils

Foil Thickness (mm)Laser Power (W)Welding Speed (mm/s)Pulse Duration (ms)Shielding GasGas Flow Rate (L/min)
0.150 - 15010 - 301 - 5Argon10 - 15
0.2100 - 25015 - 402 - 8Argon12 - 18
0.5200 - 40020 - 505 - 12Argon15 - 20

Note: These are starting parameters and may require optimization based on the specific application, equipment, and joint design.

Experimental Protocols

Detailed Methodology for Laser Beam Welding of Thin this compound Foils

  • Material Preparation:

    • Cut this compound foils to the desired dimensions.

    • Thoroughly clean the surfaces of the foils to be welded using a lint-free cloth and a suitable solvent (e.g., acetone or isopropyl alcohol) to remove any oils, grease, or other contaminants.

    • Ensure the foils are completely dry before welding.

  • Welding Setup:

    • Securely clamp the this compound foils in the desired joint configuration (e.g., butt joint, lap joint) using appropriate fixtures. Ensure good fit-up with minimal gap between the foils.

    • If necessary, place a copper or aluminum backing bar (heat sink) directly beneath the weld joint to help dissipate heat and prevent burn-through.

    • Position the laser welding head perpendicular to the foil surface.

    • Set the shielding gas (Argon) to flow at the recommended rate, ensuring the nozzle is close enough to the weld zone to provide adequate coverage.

  • Welding Execution:

    • Set the initial laser welding parameters (power, speed, pulse duration, etc.) according to the foil thickness as recommended in Table 1.

    • Perform a test weld on a scrap piece of this compound foil to verify the parameters.

    • Initiate the welding process, maintaining a consistent speed and standoff distance.

    • Visually monitor the weld pool and the resulting weld bead for any signs of defects.

  • Post-Weld Inspection:

    • Allow the welded sample to cool completely.

    • Visually inspect the weld for any surface defects such as cracks, porosity, undercut, or excessive reinforcement.

    • If required, perform cross-sectional analysis (metallography) to inspect for internal defects like lack of fusion or subsurface porosity.

    • Conduct mechanical testing (e.g., tensile testing) to evaluate the strength of the weld joint.

  • Parameter Optimization:

    • Based on the inspection results, adjust the welding parameters as needed to achieve the desired weld quality. For example, if burn-through is observed, reduce the laser power or increase the welding speed. If lack of fusion is present, increase the power or decrease the speed.

    • Repeat the welding and inspection process until a defect-free weld with the desired mechanical properties is consistently produced.

Mandatory Visualization

G start Welding Defect Observed porosity Porosity start->porosity cracking Cracking start->cracking lack_of_fusion Lack of Fusion start->lack_of_fusion burn_through Burn-Through start->burn_through cause_porosity1 Inadequate Shielding Gas porosity->cause_porosity1 cause_porosity2 Surface Contamination porosity->cause_porosity2 cause_cracking1 High Impurities cracking->cause_cracking1 cause_cracking2 High Thermal Stress cracking->cause_cracking2 cause_lof1 Insufficient Heat Input lack_of_fusion->cause_lof1 cause_lof2 Fast Welding Speed lack_of_fusion->cause_lof2 cause_bt1 Excessive Heat Input burn_through->cause_bt1 cause_bt2 Slow Welding Speed burn_through->cause_bt2 solution_porosity1 Optimize Gas Flow cause_porosity1->solution_porosity1 solution_porosity2 Clean Foil Surface cause_porosity2->solution_porosity2 solution_cracking1 Use High-Purity Material cause_cracking1->solution_cracking1 solution_cracking2 Control Heat & Cooling cause_cracking2->solution_cracking2 solution_lof1 Increase Power/Current cause_lof1->solution_lof1 solution_lof2 Decrease Welding Speed cause_lof2->solution_lof2 solution_bt1 Decrease Power/Current cause_bt1->solution_bt1 solution_bt2 Increase Welding Speed cause_bt2->solution_bt2

Caption: Troubleshooting workflow for common welding defects in this compound foils.

G cluster_params Welding Parameters cluster_defects Potential Defects power Laser Power / Current burn_through Burn-Through power->burn_through Too High lack_of_fusion Lack of Fusion power->lack_of_fusion Too Low cracking Hot Cracking power->cracking Too High speed Welding Speed speed->burn_through Too Low speed->lack_of_fusion Too High gas_flow Shielding Gas Flow porosity Porosity gas_flow->porosity Incorrect

Caption: Relationship between welding parameters and potential defects.

References

Technical Support Center: NI-42 Surface Preparation for Ultra-High Vacuum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for cleaning NI-42 (also known as Alloy 42) surfaces for ultra-high vacuum (UHV) applications. It is intended for researchers, scientists, and drug development professionals who require pristine surfaces for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound alloy and why is it used in UHV systems?

This compound, also known as Alloy 42 or Nilo® 42, is a nickel-iron alloy containing approximately 42% nickel.[1][2] Its primary characteristic is a low and constant coefficient of thermal expansion from room temperature up to about 300°C (570°F).[2][3] This property makes it highly suitable for applications requiring dimensional stability over a range of temperatures, such as in glass-to-metal and ceramic-to-metal seals, semiconductor lead frames, and various components within vacuum tubes and other vacuum devices.[4]

Q2: Why is a specialized cleaning procedure necessary for this compound in UHV?

Ultra-high vacuum (UHV) systems operate at pressures typically below 10⁻⁹ Torr. At these low pressures, any contaminants on the surfaces of components, such as oils, greases, fingerprints, or even adsorbed water molecules, can outgas, releasing molecules into the vacuum and preventing the system from reaching the desired pressure. This outgassing can interfere with experiments by contaminating surfaces and reacting with other materials. Therefore, a meticulous cleaning procedure is essential to remove all potential sources of outgassing from the this compound surface.

Q3: What are the main sources of contamination on this compound surfaces?

Common contaminants on this compound surfaces that need to be removed for UHV applications include:

  • Machining oils and cutting fluids: From the manufacturing process.

  • Organic residues: Including fingerprints, greases, and adhesives.

  • Particulates: Dust and other small particles from the environment.

  • Oxide layers: Formed when the alloy is exposed to air, especially at elevated temperatures.

  • Adsorbed gases: Primarily water vapor from the atmosphere.

Q4: What is the general workflow for cleaning this compound for UHV?

A typical cleaning workflow involves a multi-step process designed to remove different types of contaminants in a specific order. The general sequence is:

  • Initial Degreasing: To remove heavy oils and greases.

  • Detergent Cleaning: To remove a broader range of organic and particulate contamination.

  • Chemical Etching (if necessary): To remove surface oxides and a thin layer of the material itself.

  • Rinsing: Thorough rinsing with deionized water between each chemical step is critical.

  • Final Solvent Rinse and Drying: To remove any remaining water and organic residues.

  • Vacuum Bakeout: A crucial final step to desorb water vapor and other volatile species from the bulk and surface of the material.

Below is a diagram illustrating the general workflow.

UHV_Cleaning_Workflow Start Start Degreasing Initial Degreasing (Solvent Wipe/Vapor Degreasing) Start->Degreasing Detergent Aqueous Detergent Cleaning (Ultrasonic) Degreasing->Detergent Rinse1 DI Water Rinse Detergent->Rinse1 Etching Chemical Etching (Optional, for oxide removal) Rinse1->Etching If required SolventRinse Final Solvent Rinse (e.g., Isopropanol) Rinse1->SolventRinse If etching is skipped Rinse2 DI Water Rinse Etching->Rinse2 Rinse2->SolventRinse Drying Dry Nitrogen Blow Dry SolventRinse->Drying Bakeout Vacuum Bakeout Drying->Bakeout End UHV Ready Bakeout->End

A general workflow for cleaning this compound surfaces for UHV applications.

Experimental Protocols

Protocol 1: Standard UHV Cleaning Procedure for this compound

This protocol is a general-purpose cleaning procedure suitable for most this compound components.

  • Initial Inspection and Handling:

    • Visually inspect the part for any gross contamination or machining debris.

    • From this point forward, handle the part only with clean, powder-free nitrile or vinyl gloves.

  • Solvent Degreasing:

    • Wipe the surface with lint-free cloths soaked in acetone, followed by isopropyl alcohol (IPA) or ethanol.

    • For more thorough cleaning, use a vapor degreaser with a suitable solvent.

  • Aqueous Detergent Cleaning:

    • Prepare a solution of an alkaline detergent (e.g., a 2-5% solution of a UHV-compatible detergent like Liquinox®).

    • Submerge the this compound part in the detergent solution in a clean beaker.

    • Place the beaker in an ultrasonic bath and sonicate for 15-30 minutes. The bath temperature can be elevated to 50-60°C to improve cleaning efficiency.

  • Deionized (DI) Water Rinsing:

    • Rinse the part thoroughly with running DI water.

    • Submerge the part in a beaker of fresh DI water and sonicate for 10-15 minutes.

    • Repeat the sonication with fresh DI water at least two more times to ensure all detergent residues are removed. The final rinse water should have a resistivity > 15 MΩ·cm.

  • Final Solvent Rinse and Drying:

    • Rinse the part with electronic-grade isopropyl alcohol or ethanol to displace water and aid in drying.

    • Dry the part with a stream of filtered, dry nitrogen gas. Avoid air drying, which can leave residues.

  • Vacuum Bakeout:

    • Place the cleaned and dried part in a clean vacuum oven.

    • Pump down the oven to the high vacuum range (<10⁻⁵ Torr).

    • Slowly ramp the temperature up to the bakeout temperature. For this compound, a bakeout at 250-400°C is recommended. The final temperature should be chosen based on the thermal limitations of the component and the desired level of cleanliness.

    • Hold at the bakeout temperature for 24-48 hours .

    • Cool the part down to room temperature under vacuum before venting the system with dry nitrogen.

Protocol 2: Chemical Etching for this compound Oxide Removal

This protocol should be used when a pristine, oxide-free surface is required. Perform steps 1-4 of the Standard UHV Cleaning Procedure before proceeding.

Caution: This procedure involves the use of strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Etchant Preparation:

    • Prepare the etching solution as described in the table below. Always add acid to water, never the other way around.

  • Etching Procedure:

    • Immerse the this compound part in the etching solution for 1-5 minutes . The exact time will depend on the thickness of the oxide layer and may need to be determined empirically. Gentle agitation can improve the uniformity of the etch.

    • Visually inspect the part for the removal of the oxide layer.

  • Post-Etch Rinsing:

    • Immediately transfer the part to a large volume of DI water to stop the etching process.

    • Perform a series of DI water rinses with sonication as described in step 4 of the Standard UHV Cleaning Procedure.

  • Final Steps:

    • Proceed with steps 5 and 6 of the Standard UHV Cleaning Procedure (Final Solvent Rinse and Drying, and Vacuum Bakeout).

Quantitative Data

Table 1: this compound (Alloy 42) Nominal Composition

ElementContent (%)
Nickel (Ni)~42
Iron (Fe)Balance
Manganese (Mn)≤ 0.80
Silicon (Si)≤ 0.30
Carbon (C)≤ 0.05
Chromium (Cr)≤ 0.25
Phosphorus (P)≤ 0.025
Sulfur (S)≤ 0.025
Aluminum (Al)≤ 0.10

Note: Composition may vary slightly between manufacturers but should conform to standards such as ASTM F30.[5]

Table 2: Recommended Chemical Etching Solution for this compound

ComponentConcentrationPurpose
Ferric Chloride (FeCl₃)10-30% (w/v) in DI waterPrimary etchant for nickel-iron alloys.
Hydrochloric Acid (HCl)2-5% (v/v)Activates the surface and helps dissolve oxides.

Note: This is a starting point formulation. The optimal concentrations and etch time may need to be adjusted based on the specific condition of the this compound surface.

Table 3: General Vacuum Bakeout Parameters for UHV Components

ParameterRecommended ValueNotes
Bakeout Temperature250 - 400°CHigher temperatures lead to lower outgassing rates but must be below the alloy's annealing temperature.
Bakeout Duration24 - 48 hoursLonger durations are required for thicker components to allow for diffusion of contaminants from the bulk.
Target Pressure< 1 x 10⁻⁵ TorrThe pressure in the bakeout oven should be in the high vacuum range.

Troubleshooting Guide

Q: After cleaning, my UHV system still can't reach the desired base pressure. What could be the problem?

A: This is a common issue that can have several causes. The following logical diagram can help you troubleshoot the problem.

Troubleshooting_High_Pressure Start High Base Pressure Issue CheckLeak Perform a leak check (e.g., with a helium leak detector) Start->CheckLeak LeakFound Leak Found? CheckLeak->LeakFound FixLeak Repair the leak and re-pump the system LeakFound->FixLeak Yes CheckRGA Analyze residual gas with an RGA LeakFound->CheckRGA No FixLeak->Start Issue Persists HighWater High Water Vapor (m/z 18)? CheckRGA->HighWater ExtendBakeout Extend bakeout duration or increase bakeout temperature HighWater->ExtendBakeout Yes HighHydrocarbons High Hydrocarbons (m/z 41, 43, 55, 57, etc.)? HighWater->HighHydrocarbons No ExtendBakeout->Start Issue Persists Reclean Inadequate cleaning. Reclean the this compound component, focusing on solvent and detergent steps. HighHydrocarbons->Reclean Yes HighAir High N₂/O₂ peaks (m/z 28, 32)? HighHydrocarbons->HighAir No Reclean->Start Issue Persists SmallLeak Indicates a small air leak. Perform a more sensitive leak check. HighAir->SmallLeak Yes OtherGases Consult RGA spectra library to identify other potential contaminants or sources. HighAir->OtherGases No SmallLeak->Start Issue Persists

References

Reducing outgassing from NI-42 in vacuum systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NI-42 alloy components in vacuum systems. The focus is on practical solutions to minimize outgassing and achieve optimal vacuum conditions for sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: What is outgassing and why is it a concern for my this compound vacuum system?

A1: Outgassing is the release of gases that were trapped, dissolved, or absorbed within the this compound material or adsorbed on its surface.[1][2] In a vacuum environment, these trapped gases are released and can increase the chamber pressure, interfering with experiments that require high vacuum or ultra-high vacuum (UHV) conditions.[3] The primary sources of outgassing are vaporization of the material itself, desorption of surface contaminants, diffusion of gas from the bulk of the material, and permeation of gases from the surrounding environment through the material.[3][4] Common outgassed species include water vapor, hydrogen, carbon monoxide, carbon dioxide, and various hydrocarbons.[5][6] For sensitive applications, this outgassing can contaminate samples, interfere with measurements, and prevent the system from reaching the desired base pressure.[1][7]

Q2: What are the primary gases that outgas from this compound and other metal alloys in a vacuum?

A2: For most metal vacuum components, including nickel-iron alloys like this compound, the most significant outgassing species is initially water vapor (H₂O), especially in high vacuum systems.[3] As the system reaches ultra-high vacuum (UHV) levels, hydrogen (H₂), carbon monoxide (CO), and carbon dioxide (CO₂) become the dominant residual gases.[6] Hydrocarbons from cleaning residues or fingerprints can also be a significant source of contamination if proper handling procedures are not followed.[5][6]

Q3: How can I distinguish between a real leak and outgassing in my vacuum chamber?

A3: Differentiating between a leak and outgassing is a critical troubleshooting step. When you stop pumping down a vacuum chamber, if the pressure rises steadily and then plateaus at a certain level, you likely have a real leak. In contrast, if the pressure rises and continues to do so at a decreasing rate over time, the issue is more likely outgassing.[2] A Residual Gas Analyzer (RGA) can provide a definitive answer. A leak will typically show a significant increase in nitrogen (m/z = 28) and oxygen (m/z = 32), characteristic of air. High outgassing, on the other hand, will be indicated by peaks corresponding to water vapor (m/z = 18), hydrogen (m/z = 2), carbon monoxide (m/z = 28), and carbon dioxide (m/z = 44).[8]

Q4: What is a "bakeout" and how does it help reduce outgassing from this compound components?

A4: A bakeout is the process of heating the vacuum chamber and its components to elevated temperatures while under vacuum.[1] This process accelerates the desorption of volatile species, primarily water vapor, from the surfaces and promotes the diffusion of trapped gases, like hydrogen, from the bulk of the material, allowing them to be pumped out of the system.[2][9] After the bakeout and subsequent cooling, the outgassing rate at room temperature is significantly lower, enabling the system to reach lower base pressures.[5] For this compound, which has a relatively low coefficient of thermal expansion, bakeout is an effective method for reducing outgassing.[10][11]

Troubleshooting Guide

Problem: My vacuum system with this compound components is not reaching the desired base pressure.

This guide will walk you through a systematic approach to identify and resolve the source of the high residual pressure.

Step 1: Differentiate between a Leak and Outgassing

  • Action: Perform a rate-of-rise test. Isolate the chamber from the vacuum pumps and monitor the pressure increase over time.

  • Indication of Outgassing: The pressure rises at a continuously decreasing rate.

  • Indication of a Leak: The pressure rises steadily to a certain point and then levels off.

  • Tool: A Residual Gas Analyzer (RGA) can definitively identify the source. High levels of nitrogen and oxygen suggest a leak, while high levels of water vapor, hydrogen, and carbon monoxide indicate outgassing.[8]

Step 2: Review Component Cleaning and Handling Procedures

  • Question: Were the this compound components cleaned according to UHV standards before installation?

  • Action: If contamination is suspected, components should be removed and re-cleaned. A proper UHV cleaning procedure is crucial to remove surface oils and contaminants.[7][12]

  • Question: Were clean, powder-free gloves used during assembly?

  • Action: Fingerprints are a significant source of hydrocarbon contamination.[6] If improper handling is suspected, a solvent wipe of accessible surfaces may help, but a full re-cleaning and bakeout is more effective.

Step 3: Implement or Optimize a Bakeout Procedure

  • Question: Has the system been baked out? If so, were the temperature and duration sufficient?

  • Action: If the system has not been baked, or if the bakeout was insufficient, a proper bakeout is the most effective way to reduce outgassing. For this compound, a bakeout temperature of up to 300°C is generally safe and effective.[11][13]

  • Recommendation: A typical bakeout cycle involves ramping up the temperature slowly, holding at the target temperature for 24-48 hours, and then slowly cooling down.

Step 4: Consider Surface Treatments for this compound Components

  • Question: Are the surfaces of the this compound components as smooth as possible?

  • Action: Rough surfaces have a larger surface area and can trap more contaminants. Electropolishing can be an effective surface treatment to reduce the surface area and overall outgassing rate.[14]

Experimental Protocols

Protocol 1: Standard UHV Cleaning Procedure for this compound Components

This protocol is designed to remove surface contaminants before installation in a vacuum system.

  • Initial Degreasing:

    • Submerge the this compound components in a solvent bath (e.g., isopropanol or acetone) and sonicate for 15-20 minutes to remove heavy oils and grease.

    • Pay special attention to threaded holes and complex geometries.

  • Detergent Wash:

    • Prepare a solution of UHV-compatible detergent (e.g., a 20% Simple Green/deionized water mix).[12]

    • Submerge the components in the detergent solution and sonicate for 30 minutes.[12]

  • Rinsing:

    • Rinse the components thoroughly with hot deionized water.

    • Follow with a final rinse in high-purity, deionized water and sonicate for another 30 minutes.[12]

  • Drying:

    • Dry the components in a clean, dust-free environment. A nitrogen purge can be used to accelerate drying.

    • From this point forward, handle components only with clean, powder-free gloves.[12]

Protocol 2: Vacuum Bakeout Procedure for an this compound System

This procedure aims to reduce the outgassing rate of an assembled vacuum system.

  • Preparation:

    • Assemble the vacuum system with the cleaned this compound components.

    • Rough pump the system to an initial vacuum level (e.g., below 10⁻³ Torr).

    • Turn on the high-vacuum pump (e.g., turbomolecular or ion pump).

  • Heating:

    • Wrap the vacuum chamber with heating tapes or place it in a bakeout oven.

    • Slowly ramp up the temperature of the chamber to the target bakeout temperature (e.g., 250°C). A ramp rate of 50-100°C per hour is recommended to avoid thermal stress.

    • Monitor the pressure during heating; it will rise as gases are desorbed.

  • Soaking:

    • Hold the system at the target temperature for a minimum of 24 hours. For UHV applications, 48 hours or longer may be necessary.

    • Continue pumping throughout the bakeout to remove the outgassed species.

  • Cooling:

    • Slowly cool the system back to room temperature. A slow cooling rate is important to prevent thermal shock and to allow the chamber surfaces to adsorb a minimal amount of gas.

    • Once at room temperature, the system should reach a significantly lower base pressure.

Quantitative Data

Table 1: Typical Outgassing Rates for Stainless Steel with Various Treatments

TreatmentOutgassing Rate (Torr·L/s·cm²)Key Outgassed Species
Untreated, after 1 hour in vacuum~1 x 10⁻⁸H₂O, H₂, CO, CO₂
After 10 hours in vacuum~1 x 10⁻⁹H₂O, H₂, CO, CO₂
After 24-hour bakeout at 250°C~1 x 10⁻¹²H₂, CO
Electropolished, after 24-hour bakeout at 250°C~4 x 10⁻¹⁴H₂, CO

Note: These values are approximate and can vary based on the specific history and condition of the material.

Visualizations

Outgassing_Reduction_Workflow cluster_prep Pre-Installation cluster_install In-System cluster_troubleshoot Troubleshooting start This compound Component clean UHV Cleaning Protocol start->clean Initial State handle Gloved Handling clean->handle Post-Cleaning install System Assembly handle->install bakeout Vacuum Bakeout install->bakeout operate High Vacuum Operation bakeout->operate Reduced Outgassing high_pressure High Residual Pressure operate->high_pressure If problem occurs rga Residual Gas Analysis high_pressure->rga leak_check Leak vs. Outgassing rga->leak_check re_clean Re-Clean Components leak_check->re_clean Outgassing Confirmed re_clean->install Troubleshooting_Logic start High Base Pressure? leak_test Perform Rate-of-Rise and RGA Scan start->leak_test is_leak Leak Signature? (High N2, O2) leak_test->is_leak action_leak Find and Repair Leak is_leak->action_leak Yes action_outgas High H2O, H2, CO? (Outgassing) is_leak->action_outgas No success Problem Resolved action_leak->success baked_out System Baked Out? action_outgas->baked_out Yes action_bakeout Perform Bakeout (250°C for 24-48h) action_outgas->action_bakeout No baked_out->action_bakeout No cleaned Properly Cleaned? baked_out->cleaned Yes action_bakeout->success action_clean Reclean Components per UHV Protocol cleaned->action_clean No cleaned->success Yes action_clean->success

References

Technical Support Center: Control of Grain Size in Ni-42 for Improved Properties

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the control of grain size in Ni-42 alloy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the microstructure of this compound for enhanced material properties. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process of controlling grain size in this compound alloy.

Issue Potential Causes Recommended Solutions
Failure to Achieve Fine Grain Size After Annealing 1. Insufficient prior cold work. Recrystallization requires a minimum amount of stored energy from deformation. 2. Annealing temperature is too low or holding time is too short for nucleation and growth of new, fine grains.1. Increase the amount of cold work (e.g., rolling or drawing) before annealing to introduce more strain energy. 2. Systematically increase the annealing temperature or holding time. Start with the lower end of the recommended annealing range (around 850°C) and incrementally increase.[1]
Excessive or Uncontrolled Grain Growth 1. Annealing temperature is too high or holding time is too long, leading to rapid grain coarsening after recrystallization is complete.[2] 2. The furnace atmosphere may be influencing grain boundary mobility.[3]1. Reduce the annealing temperature or holding time. Once recrystallization is complete, grain growth will begin, so it is crucial to control these parameters.[2] 2. Ensure a controlled and inert atmosphere (e.g., argon or vacuum) during annealing to minimize surface reactions that could affect grain growth.[3]
Non-Uniform Grain Size Distribution 1. Inhomogeneous deformation during cold working, resulting in varying levels of stored energy throughout the material. 2. Temperature gradients within the furnace during annealing.1. Ensure the cold working process is uniform across the entire sample. 2. Verify the temperature uniformity of your furnace and ensure proper placement of the sample to avoid hot or cold spots.
Poor Mechanical Properties Despite Fine Grain Size 1. Presence of impurities or secondary phases at the grain boundaries. 2. Incomplete recrystallization, leaving a mixed microstructure of fine and coarse grains.1. Analyze the chemical composition of the alloy and check for any contaminants. 2. Use characterization techniques like EBSD to confirm complete recrystallization. If incomplete, adjust annealing parameters (temperature and time).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for controlling grain size in this compound?

A1: The primary mechanism is through a process of cold work followed by annealing. Cold working introduces dislocations and stored energy into the material. During annealing, this stored energy drives recrystallization, where new, strain-free, and finer grains nucleate and grow. The final grain size is controlled by the amount of prior cold work and the annealing temperature and time.[4]

Q2: How does grain size affect the mechanical properties of this compound?

A2: Generally, for this compound and other nickel alloys, a finer grain size leads to higher tensile strength and yield strength at room temperature, a principle known as the Hall-Petch relationship.[5][6] Finer grains also tend to improve fatigue life. Conversely, coarser grains can be beneficial for high-temperature applications where creep resistance is important.

Q3: What is the recommended annealing temperature range for this compound?

A3: The recommended annealing temperature for this compound is typically between 850°C and 1000°C (1560°F and 1830°F).[1] The exact temperature and holding time will depend on the amount of prior cold work and the desired final grain size.

Q4: Can thermomechanical processing be used to control grain size in this compound?

A4: Yes, thermomechanical processing, which involves the precise control of deformation and temperature, is a powerful method for controlling grain size.[5][7] By manipulating factors like the deformation temperature, strain rate, and cooling rate, it is possible to achieve a desired grain structure.

Q5: What is the effect of adding alloying elements on the grain size of nickel alloys?

A5: The addition of specific alloying elements can significantly influence grain size. Some elements can act as grain refiners by providing nucleation sites for new grains during solidification or by pinning grain boundaries during annealing, thus inhibiting grain growth.[8][9]

Quantitative Data

The following table summarizes the typical mechanical properties of this compound in the annealed condition, which generally results in a recrystallized, equiaxed grain structure. Note that specific grain size-property relationships can vary with processing history.

Property Value (Metric) Value (Imperial) Reference
Tensile Strength490 MPa71,000 psi[10][11]
Yield Strength (0.2% Offset)250 MPa36,000 psi[10][11]
Elongation43%43%[10]

Experimental Protocols

1. Protocol for Grain Refinement of this compound by Cold Rolling and Annealing

This protocol describes a general procedure to achieve a fine-grained microstructure in a this compound alloy sheet.

a. Initial Material: Start with a hot-rolled or annealed this compound sheet with a known initial grain size.

b. Cold Rolling: i. Perform cold rolling to achieve a reduction in thickness of 20-50%. The higher the percentage of cold work, the finer the resulting grain size after annealing. ii. Ensure uniform reduction across the sheet.

c. Sample Preparation: i. Cut samples of appropriate dimensions for annealing and subsequent analysis. ii. Clean the samples thoroughly to remove any contaminants from the rolling process.

d. Annealing: i. Place the samples in a tube furnace with a controlled atmosphere (e.g., flowing argon or under vacuum) to prevent oxidation. ii. Heat the samples to the desired annealing temperature (e.g., starting at 850°C). iii. Hold the samples at the annealing temperature for a specific time (e.g., 30-60 minutes). iv. Cool the samples. The cooling rate can influence the final microstructure, with faster cooling generally retaining the fine grain structure.

e. Microstructural Analysis: i. Prepare a cross-section of the annealed sample for metallographic analysis. ii. Etch the sample to reveal the grain boundaries. iii. Use optical microscopy or scanning electron microscopy (SEM) with electron backscatter diffraction (EBSD) to determine the average grain size.

2. Protocol for Investigating the Effect of Annealing Temperature on Grain Size

This protocol is designed to systematically study how the annealing temperature affects the final grain size of a cold-worked this compound alloy.

a. Initial Material: Prepare a set of identical samples from a single cold-rolled this compound sheet (e.g., 40% thickness reduction).

b. Annealing at Different Temperatures: i. Set up a series of annealing experiments at different temperatures (e.g., 850°C, 900°C, 950°C, 1000°C). ii. For each temperature, use a constant holding time (e.g., 45 minutes). iii. Ensure all other parameters (heating rate, cooling rate, atmosphere) are kept consistent across all experiments.

c. Analysis: i. Perform microstructural analysis on each annealed sample to measure the average grain size. ii. Plot a graph of average grain size versus annealing temperature to visualize the relationship. iii. Optionally, perform mechanical testing (e.g., hardness or tensile tests) on each sample to correlate grain size with mechanical properties.

Visualizations

Experimental_Workflow_Grain_Size_Control cluster_prep Material Preparation cluster_heat_treatment Heat Treatment cluster_analysis Analysis cluster_decision Optimization start Start with this compound Sheet cold_work Cold Work (e.g., Rolling) start->cold_work anneal Anneal at Specific Temperature and Time cold_work->anneal micro_analysis Microstructural Analysis (SEM, EBSD) anneal->micro_analysis mech_testing Mechanical Testing (Hardness, Tensile) micro_analysis->mech_testing decision Properties Meet Requirements? mech_testing->decision decision->cold_work decision->anneal No, Adjust Annealing Parameters end_node End Process decision->end_node Yes

Caption: Experimental workflow for controlling grain size in this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solution_coarse Solutions for Coarse Grains cluster_solution_nonuniform Solutions for Non-Uniformity start Observe Undesirable Microstructure q1 Coarse Grains? start->q1 q2 Non-Uniform Grains? q1->q2 No s1a Decrease Annealing Temperature/Time q1->s1a Yes s2a Ensure Uniform Cold Work q2->s2a Yes s1b Increase Prior Cold Work s1a->s1b end_node Re-run Experiment s1b->end_node s2b Check Furnace Temperature Uniformity s2a->s2b s2b->end_node

Caption: Troubleshooting workflow for this compound grain size control.

References

Validation & Comparative

NI-42 vs. Kovar: A Comparative Guide for Hermetic Sealing Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realms of advanced research, scientific instrumentation, and pharmaceutical development, the integrity of hermetically sealed components is paramount. The choice of material for creating these seals dictates the reliability and longevity of sensitive electronics, optics, and drug delivery systems. This guide provides an objective comparison of two commonly used alloys, NI-42 (Alloy 42) and Kovar (ASTM F-15), for hermetic sealing applications, supported by material property data and standardized experimental protocols.

Material Properties: A Quantitative Comparison

The selection of an appropriate alloy for hermetic sealing hinges on its physical and thermal properties, particularly its Coefficient of Thermal Expansion (CTE), which must closely match that of the sealing material (typically glass or ceramic) to prevent stress-induced failures during temperature fluctuations.

PropertyThis compound (Alloy 42)Kovar (ASTM F-15 Alloy)Significance in Hermetic Sealing
Chemical Composition ~42% Nickel (Ni), ~58% Iron (Fe)[1][2]~29% Nickel (Ni), ~17% Cobalt (Co), ~53% Iron (Fe)[1][2]The addition of cobalt in Kovar significantly influences its CTE and provides a more stable expansion profile over a wider temperature range.
Coefficient of Thermal Expansion (CTE) 4.0 - 7.4 x 10⁻⁶/°C (30°C to 450°C)[3]4.6 - 5.2 x 10⁻⁶/°C (30°C to 400°C)[3]Kovar's CTE is specifically engineered to match that of borosilicate glasses and alumina ceramics, making it the preferred choice for high-integrity seals.[3] this compound is a suitable match for some ceramics and glasses but has a wider CTE range.
Thermal Conductivity ~11.0 W/m·K~17.3 W/m·KHigher thermal conductivity allows for better heat dissipation, which can be critical for enclosed electronic components.
Electrical Resistivity ~71 µΩ·cm~49 µΩ·cmLower resistivity is desirable for applications where the alloy serves as an electrical conductor.
Mechanical Properties (Annealed)
Tensile Strength~517 MPa~517 MPaBoth alloys exhibit similar tensile strength in their annealed state.
Yield Strength~276 MPa~345 MPaKovar possesses a higher yield strength, indicating better resistance to plastic deformation under stress.

Performance in Hermetic Sealing: A Qualitative Assessment

While direct, publicly available experimental studies comparing the hermetic sealing performance of this compound and Kovar are limited, their suitability for different applications can be inferred from their material properties and established industry practices.

Kovar (ASTM F-15) is the industry standard for high-reliability hermetic sealing.[4] Its CTE is a near-perfect match for borosilicate glasses, leading to minimal stress at the glass-to-metal interface over a broad temperature range. This results in robust, vacuum-tight seals essential for sensitive electronic and optical components, particularly in aerospace, defense, and medical applications. The oxide layer that forms on Kovar during heat treatment creates a strong, covalent bond with the glass, ensuring a durable hermetic seal.[4]

This compound (Alloy 42) is often considered a more cost-effective alternative to Kovar.[2] Its CTE is suitable for sealing to some types of glasses and ceramics, particularly alumina.[5] However, its broader CTE range can lead to higher residual stress in the seal, potentially compromising long-term hermeticity, especially under harsh thermal cycling conditions. Therefore, this compound is typically employed in applications where the hermeticity requirements are less stringent.[2] Some sources suggest that solder joints to this compound may be weaker than those to Kovar.[6]

Experimental Protocols for Hermetic Seal Validation

To ensure the integrity of a hermetic seal, a series of rigorous tests are performed, primarily governed by military and industry standards such as MIL-STD-883, Method 1014. These tests are designed to detect leaks over a wide range of sizes.

Fine Leak Testing (Helium Mass Spectrometry)

This test is used to detect very small leaks.

Methodology:

  • Pressurization (Bombing): The sealed component is placed in a chamber and pressurized with helium gas for a specific duration. The pressure and time are calculated based on the internal volume of the component.

  • Venting: The chamber is vented to atmospheric pressure.

  • Vacuum & Detection: The component is then placed in a vacuum chamber connected to a mass spectrometer. Any helium that has leaked into the component will escape into the vacuum and be detected by the mass spectrometer.

  • Leak Rate Calculation: The measured helium flow rate is converted to an equivalent standard air leak rate.

Gross Leak Testing

This test is designed to identify larger leaks that might be missed by the fine leak test.

Methodology (Bubble Emission Test):

  • Pressurization: The component is pressurized with a tracer gas (e.g., nitrogen).

  • Immersion: The pressurized component is immersed in a bath of heated, clear, inert liquid (e.g., a fluorocarbon).

  • Observation: The observer looks for a stream of bubbles emanating from the component, which indicates a leak.

Thermal Cycling/Shock

This test evaluates the reliability of the seal under temperature-induced stress.

Methodology:

  • Temperature Extremes: The components are subjected to a specified number of cycles between high and low temperature extremes (e.g., -65°C to +150°C).

  • Dwell Time: The components are held at each temperature extreme for a predetermined duration.

  • Transfer Time: The time to transfer the components between the temperature extremes is controlled.

  • Post-Test Evaluation: After thermal cycling, the components are subjected to fine and gross leak testing to assess the integrity of the seal.

Visualizing the Material Selection Process

The decision to use this compound or Kovar is a function of several interrelated factors, as illustrated in the following diagrams.

MaterialSelectionProcess cluster_req Application Requirements cluster_eval Alloy Evaluation Req Define Hermeticity & Reliability Needs Kovar Kovar (ASTM F-15) - High Reliability - Excellent CTE Match - Higher Cost Req->Kovar High Integrity Seal Needed NI42 This compound (Alloy 42) - Moderate Reliability - Good CTE Match - Lower Cost Req->NI42 Standard Seal Acceptable Cost Budget Constraints Cost->Kovar Performance is Key Cost->NI42 Cost-Sensitive Material Sealing Material (Glass/Ceramic) Material->Kovar Borosilicate Glass Material->NI42 Alumina Ceramic Decision Select Optimal Alloy Kovar->Decision NI42->Decision

Caption: Decision workflow for selecting between this compound and Kovar.

ExperimentalWorkflow start Sealed Component thermal_cycling Thermal Cycling (e.g., MIL-STD-883, M-1010) start->thermal_cycling fine_leak Fine Leak Test (Helium Mass Spec.) thermal_cycling->fine_leak gross_leak Gross Leak Test (Bubble Emission) fine_leak->gross_leak pass Pass gross_leak->pass No Leaks Detected fail Fail gross_leak->fail Leak Detected

References

A Comparative Guide to the Thermal Expansion of NI-42 and Invar for High-Precision Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and engineers in fields requiring exceptional dimensional stability, the choice between low-thermal-expansion alloys is critical. This guide provides a detailed comparison of the thermal expansion properties of NILO® alloy 42 (NI-42) and Invar® (FeNi36), supported by quantitative data and a description of standard experimental methodologies.

NILO® alloy 42, a nickel-iron alloy with a nominal nickel content of 42%, and Invar®, containing 36% nickel, are two paramount materials in the domain of controlled-expansion alloys.[1] Their selection is pivotal in applications ranging from aerospace and cryogenics to precision instrumentation and electronics, where minute dimensional changes due to temperature fluctuations can significantly impact performance.[2][3] The primary differentiator between these alloys is their coefficient of thermal expansion (CTE), which is a direct consequence of their nickel content.[4]

Quantitative Comparison of Thermal Expansion

The thermal expansion behavior of this compound and Invar is summarized in the table below. It is crucial to note that the CTE is not a constant value but varies with temperature.

PropertyThis compound (FeNi42)Invar (FeNi36)
Nominal Nickel Content 42%36%
Mean CTE (20°C to 100°C) ~4.0 - 5.6 x 10⁻⁶ /°C~1.2 - 1.6 x 10⁻⁶ /°C
Mean CTE (20°C to 300°C) ~4.8 x 10⁻⁶ /°CIncreases significantly above the Curie Point (~230-280°C)[5]
Mean CTE (20°C to 400°C) ~5.9 x 10⁻⁶ /°CNot applicable due to loss of low-expansion characteristics
Curie Temperature ~360 - 380°C~230 - 280°C
Key Characteristic Low and relatively constant expansion up to ~300°C.[6]Extremely low expansion at and below room temperature.[5]

Note: The values presented are typical and can vary based on the specific manufacturing process and heat treatment of the material.

The "Invar Effect": A Phenomenon of Minimal Expansion

Invar exhibits a uniquely low CTE due to a phenomenon known as the "Invar effect."[5] This effect arises from a balance between the normal thermal expansion of the crystal lattice and a contraction caused by magnetostriction below its Curie temperature.[5] As the temperature approaches the Curie point, the magnetic ordering diminishes, and the CTE begins to rise significantly.[5]

This compound, with its higher nickel content, possesses a higher CTE than Invar. However, it maintains a low and more constant coefficient of thermal expansion over a broader temperature range, up to approximately 300°C.[6][7] This property makes it particularly suitable for applications involving sealing with glass and ceramics, where a predictable and matched expansion is crucial.

Visualizing the Influence of Nickel Content

The following diagram illustrates the fundamental relationship between nickel content in iron-nickel alloys and their coefficient of thermal expansion, highlighting the distinct characteristics of Invar and this compound.

G Influence of Nickel Content on CTE of Fe-Ni Alloys cluster_1 Nickel Content (%) Low_CTE Low High_CTE High Ni_36 36% (Invar) Ni_36->Low_CTE Exceptionally Low CTE (Invar Effect) Ni_42 42% (this compound) Ni_42->Low_CTE Low, Constant CTE over broader range label_note Diagram illustrates the general trend. Actual CTE values are temperature-dependent.

CTE vs. Nickel Content in Fe-Ni Alloys

Experimental Protocol for Thermal Expansion Measurement

The determination of the coefficient of thermal expansion for alloys like this compound and Invar is typically performed using dilatometry, a technique that measures the dimensional changes of a material as a function of temperature. A standardized methodology is outlined in specifications such as ASTM F1684.

A general experimental workflow for dilatometry is as follows:

G start Sample Preparation instrument Dilatometer Setup start->instrument Place sample in holder measurement Controlled Heating/ Cooling Cycle instrument->measurement Set temperature program data_acq Data Acquisition (Length Change vs. Temp) measurement->data_acq Record data analysis Calculation of CTE (α = (ΔL/L₀)/ΔT) data_acq->analysis end Report Generation analysis->end

Workflow for Dilatometry Measurement

Detailed Steps:

  • Sample Preparation: A sample of the alloy with a precisely known initial length (L₀) is machined into a suitable geometry, typically a rod or a strip.

  • Instrument Setup: The sample is placed in a dilatometer. A pushrod, often made of a material with a known and very low thermal expansion like fused silica, is placed in contact with the sample. This pushrod transmits any change in the sample's length to a displacement transducer.

  • Controlled Heating and Cooling: The sample is subjected to a controlled temperature program within a furnace. The temperature is ramped up and/or down at a constant rate over the desired temperature range.

  • Data Acquisition: Throughout the temperature cycle, the change in the sample's length (ΔL) and the corresponding temperature (T) are continuously recorded by the instrument's sensors.

  • Calculation of CTE: The mean coefficient of thermal expansion (α) over a specific temperature interval (ΔT) is calculated using the formula: α = (ΔL/L₀)/ΔT.

Conclusion

References

A Comparative Guide to NI-42 and Other Low-Expansion Alloys for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of scientific research and pharmaceutical development, where precision and stability are paramount, the selection of materials with controlled thermal expansion is a critical consideration. NI-42, a nickel-iron alloy, is a prominent member of the low-expansion alloy family, prized for its dimensional stability over a range of temperatures. This guide provides an objective comparison of this compound against two other widely used low-expansion alloys: Invar 36 and Kovar. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed material choices for their specific applications.

Comparative Analysis of Material Properties

The performance of these alloys is dictated by their unique compositions and microstructures, which in turn influence their thermal expansion, mechanical, and physical properties.

Chemical Composition

The distinct properties of this compound, Invar 36, and Kovar originate from their specific elemental compositions. This compound, also known as Alloy 42, is a nickel-iron alloy with a nominal nickel content of 42%.[1][2][3] Invar 36 is also a nickel-iron alloy, notable for its 36% nickel content, a composition that results in an exceptionally low coefficient of thermal expansion at room temperature.[4][5] Kovar, an iron-nickel-cobalt alloy, typically contains 29% nickel and 17% cobalt, a formulation designed to have a thermal expansion coefficient similar to that of borosilicate glass and ceramics.[5][6]

ElementThis compound (Alloy 42) (%)Invar 36 (%)Kovar (ASTM F15) (%)
Nickel (Ni)41.0 - 42.0[1][3]35.0 - 38.0[7]29.0[6]
Iron (Fe)BalanceBalanceBalance
Cobalt (Co)-<1.0[7]17.0[6]
Carbon (C)≤ 0.05[1]≤ 0.10[7]≤ 0.02[8]
Manganese (Mn)≤ 0.80[1]≤ 0.06[7]0.30[8]
Silicon (Si)≤ 0.30[1]≤ 0.35[7]0.20[8]
Coefficient of Thermal Expansion (CTE)

The primary characteristic of these alloys is their low and controlled coefficient of thermal expansion. The CTE is a measure of how a material's size changes with a change in temperature.

AlloyTemperature Range (°C)CTE (x 10⁻⁶/°C)
This compound (Alloy 42) 20 to 3004.0 - 5.3[1][2][9]
30 to 4506.7 - 7.4[9]
Invar 36 30 to 1001.18[10]
20 to 100~1.2[4]
30 to 2001.72[10]
Kovar 30 to 2005.5[8]
30 to 4004.9[8]
30 to 4505.3[8]
Mechanical Properties

The mechanical properties of these alloys, such as tensile strength and yield strength, are crucial for structural applications. These properties are typically measured in the annealed condition.

PropertyThis compound (Alloy 42)Invar 36Kovar
Tensile Strength (MPa) 490[1][11]490[7]518 - 550[6][12]
Yield Strength (0.2% Offset) (MPa) 250[1][11]240[7]276 - 340[12]
Elongation (%) 43[1]42[7]30[12]
Physical Properties

Key physical properties such as density and melting point are also important considerations for material selection.

PropertyThis compound (Alloy 42)Invar 36Kovar
Density (g/cm³) 8.11 - 8.12[2][9]8.05[4]8.36[12]
Melting Point (°C) 1435[2]1427[4]1449 - 1450[8][12]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The primary standards governing the properties of these alloys are ASTM F30 for this compound (Alloy 42), ASTM F1684 for Invar 36, and ASTM F15 for Kovar.

Measurement of Coefficient of Thermal Expansion

The coefficient of linear thermal expansion is determined using techniques such as push-rod dilatometry or thermomechanical analysis (TMA), following procedures outlined in standards like ASTM E228 and ASTM E831.

  • Sample Preparation: Test specimens are machined into specific dimensions, typically rods or rectangular bars, with flat and parallel ends. The length of the specimen for TMA is usually between 2 and 10 mm.

  • Apparatus: A dilatometer or thermomechanical analyzer is used. The core components include a furnace for controlled heating and cooling, a sample holder, a push rod or probe that transmits dimensional changes, and a transducer to convert these changes into an electrical signal.

  • Procedure:

    • The specimen is placed in the sample holder at a known initial temperature, and its initial length is measured.

    • The furnace is programmed to heat the specimen at a controlled rate over the desired temperature range.

    • The change in the specimen's length is continuously recorded as a function of temperature.

    • The coefficient of linear thermal expansion is calculated from the slope of the length-change versus temperature curve.

Tensile Testing

The mechanical properties of these alloys are determined by tensile testing, as described in ASTM E8/E8M. This test measures the material's response to a pulling force.

  • Sample Preparation: Test specimens are machined into a standardized "dog-bone" shape with defined gauge length and cross-sectional area.

  • Apparatus: A universal testing machine equipped with grips to hold the specimen and a system to apply a controlled tensile load is used. An extensometer is attached to the specimen's gauge length to measure elongation.

  • Procedure:

    • The dimensions of the specimen's cross-section are measured.

    • The specimen is mounted in the grips of the testing machine.

    • A tensile load is applied at a specified rate.

    • The load and the corresponding elongation are recorded throughout the test until the specimen fractures.

    • From the load-elongation curve, key properties such as tensile strength, yield strength, and elongation are determined.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of low-expansion alloys.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Material Testing cluster_analysis Data Analysis cluster_output Output raw_material Raw Alloy Ingot machining Machining of Specimens (ASTM E8, E228) raw_material->machining thermal_analysis Thermal Expansion Analysis (Dilatometry/TMA - ASTM E228/E831) machining->thermal_analysis Thermal Test Specimen mechanical_testing Tensile Testing (Universal Testing Machine - ASTM E8) machining->mechanical_testing Tensile Test Specimen cte_calc CTE Calculation thermal_analysis->cte_calc stress_strain Stress-Strain Curve Analysis mechanical_testing->stress_strain data_comp Data Compilation & Comparison cte_calc->data_comp stress_strain->data_comp report Comparative Performance Report data_comp->report

Caption: Workflow for characterizing low-expansion alloys.

Logical Relationships in Material Selection

The choice between this compound, Invar 36, and Kovar depends on the specific requirements of the application. The following diagram illustrates the logical relationships guiding this selection process.

Material_Selection cluster_criteria Key Selection Criteria cluster_alloys Alloy Choice start Application Requirement cte_match CTE Match Required? start->cte_match temp_range Operating Temperature start->temp_range mech_strength Mechanical Strength start->mech_strength invar Invar 36 cte_match->invar No, Lowest CTE needed kovar Kovar cte_match->kovar Yes (Glass/Ceramic) temp_range->invar Near Ambient ni42 This compound temp_range->ni42 Moderate Range (up to ~300°C) mech_strength->invar Sufficient for stability mech_strength->ni42 Good Strength mech_strength->kovar Higher Strength

Caption: Decision guide for selecting a low-expansion alloy.

References

A Comparative Guide to NI-42's Thermal Stability for Precision Instruments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the dimensional stability of components within precision instruments is paramount. This guide provides an objective comparison of NI-42 (also known as Alloy 42), a nickel-iron alloy, with other common low thermal expansion materials. The following data and experimental protocols will aid in the selection of the most suitable material to ensure instrument accuracy and reliability under fluctuating thermal conditions.

This guide presents a detailed analysis of this compound's thermal stability, contrasting its performance with key alternatives such as Invar, Super Invar, and Kovar. The quantitative data on the coefficient of thermal expansion (CTE) is summarized for straightforward comparison. Furthermore, detailed experimental methodologies for determining thermal expansion are provided, ensuring a comprehensive understanding of the data's origins.

Comparative Analysis of Thermal Expansion

The selection of a material for a precision instrument often hinges on its coefficient of thermal expansion. A lower CTE signifies greater dimensional stability with temperature changes. The following table summarizes the mean linear coefficient of thermal expansion for this compound and its alternatives across various temperature ranges.

Temperature Range (°C)This compound (Alloy 42) (10⁻⁶/°C)Invar (FeNi36) (10⁻⁶/°C)Super Invar (FeNiCo) (10⁻⁶/°C)Kovar (FeNiCo) (10⁻⁶/°C)
30 to 1004.81.180.84-
30 to 2004.51.721.725.5
30 to 3004.54.924.165.1
30 to 4006.07.827.034.9
30 to 4507.18.82-5.3
30 to 5008.09.728.996.2

Experimental Protocols for Determining Thermal Stability

The data presented in this guide is typically obtained through standardized experimental procedures. The two primary methods for measuring the coefficient of linear thermal expansion of solid materials are Push-Rod Dilatometry (ASTM E228) and Thermomechanical Analysis (TMA) (ASTM E831).[1][2]

Push-Rod Dilatometry (ASTM E228)

This method determines the linear thermal expansion of rigid solid materials by measuring the displacement of a push-rod in contact with a specimen as the specimen is heated or cooled.[1][3]

Experimental Procedure:

  • Specimen Preparation: The specimen is machined to a specific length, typically between 10 mm and 50 mm, with flat and parallel ends.[3]

  • Apparatus Setup: The specimen is placed in a sample holder within a furnace. A push-rod, often made of vitreous silica or alumina, is positioned to be in contact with one end of the specimen.[3]

  • Measurement: The furnace temperature is controlled, and as the specimen expands or contracts, it moves the push-rod. This displacement is measured by a sensor, such as a linear variable differential transformer (LVDT).

  • Data Analysis: The change in length of the specimen is recorded as a function of temperature. The mean coefficient of linear thermal expansion is then calculated for specific temperature intervals.

Thermomechanical Analysis (TMA) (ASTM E831)

TMA is used to measure the dimensional changes of a material as a function of temperature while a constant force is applied.[2][4]

Experimental Procedure:

  • Specimen Preparation: A smaller specimen is typically used, generally between 2 mm and 10 mm in length, with flat and parallel ends.[4]

  • Instrument Setup: The specimen is placed on a stage within the TMA instrument, and a probe is brought into contact with the specimen with a minimal, constant force.[5]

  • Heating Program: The specimen is subjected to a controlled temperature program, usually a constant heating rate.[5]

  • Dimensional Measurement: The vertical movement of the probe, corresponding to the change in the specimen's dimension, is continuously recorded as a function of temperature.[2]

  • Data Analysis: The coefficient of linear thermal expansion is determined from the slope of the resulting dimensional change versus temperature curve.[2]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in material selection and testing, the following diagrams are provided.

experimental_workflow cluster_prep Specimen Preparation cluster_testing Thermal Expansion Measurement cluster_analysis Data Analysis start Start material_selection Select Material (e.g., this compound) start->material_selection machining Machine to ASTM Specs material_selection->machining cleaning Clean and Degrease machining->cleaning instrument_setup Instrument Setup (Dilatometer/TMA) cleaning->instrument_setup heating_cycle Controlled Heating/Cooling Cycle instrument_setup->heating_cycle data_acquisition Record ΔL and ΔT heating_cycle->data_acquisition calculate_cte Calculate CTE data_acquisition->calculate_cte generate_report Generate Report calculate_cte->generate_report end end generate_report->end End

Experimental workflow for CTE measurement.

material_selection_logic cluster_materials Material Candidates start Start: Need for Thermally Stable Material op_temp Define Operating Temperature Range start->op_temp cte_req Specify Maximum Allowable CTE op_temp->cte_req compare_cte Compare CTE Data in Operating Range cte_req->compare_cte ni42 This compound final_selection Select Optimal Material ni42->final_selection invar Invar invar->final_selection super_invar Super Invar super_invar->final_selection kovar Kovar kovar->final_selection compare_cte->ni42 compare_cte->invar compare_cte->super_invar compare_cte->kovar

Decision-making for low-expansion alloy selection.

References

A Comparative Analysis of NI-42 and NI-36 (Invar) Properties for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of materials science and precision engineering, the choice of alloy can be critical to the success of an application. Among the controlled-expansion alloys, NI-42 and NI-36, the latter commonly known as Invar, are two nickel-iron alloys renowned for their low coefficient of thermal expansion. This guide provides a detailed comparative analysis of their properties, supported by standardized experimental data, to assist researchers, scientists, and drug development professionals in making informed material selections.

I. Quantitative Property Comparison

The following tables summarize the key physical, mechanical, thermal, and magnetic properties of this compound and NI-36 (Invar). These values are essential for predicting the behavior of the alloys under various conditions.

Table 1: Physical and Thermal Properties

PropertyThis compound (UNS K94100)NI-36 (Invar, UNS K93603)
Chemical Composition (%) Ni: 41-42, C: ≤0.05, Mn: ≤0.8, Si: ≤0.3, Fe: BalanceNi: 35.5-36.5, C: ≤0.05, Mn: 0.2-0.6, Si: ≤0.3, Fe: Balance[1][2]
Density 8.11 g/cm³[3]8.05 g/cm³[4]
Melting Point 1435 °C~1427 °C[4]
Coefficient of Thermal Expansion (µm/m·°C) 5.3 (20 – 100 °C)[3]~1.2 - 2.7 (30 - 150 °C)[4]
Thermal Conductivity (W/m·K) 10.5[3]10.5[4]

Table 2: Mechanical Properties (Annealed Condition)

PropertyThis compound (UNS K94100)NI-36 (Invar, UNS K93603)
Tensile Strength ≥ 500 MPa[5]≤ 430 MPa[1]
Yield Strength (0.2% Offset) ≥ 300 MPa[5]≤ 260 MPa[1]
Elongation ≥ 30%[5]>30% (Typical 40%)[1]
Hardness (HB) ≤ 130[5]135[1]

II. Experimental Protocols

The data presented in this guide is determined by standardized experimental methods to ensure accuracy and comparability. The primary ASTM standards governing the testing of these alloys are outlined below.

A. Determination of Linear Thermal Expansion (ASTM E228)

The coefficient of linear thermal expansion is a critical parameter for these alloys and is determined using a push-rod dilatometer as specified in ASTM E228.[6][7][8]

Methodology:

  • Specimen Preparation: A rigid solid specimen of a defined length is prepared. The surfaces are made flat and parallel.

  • Apparatus: A push-rod dilatometer, consisting of a sample holder and a push-rod made of a material with a known low and stable coefficient of thermal expansion (e.g., vitreous silica), is used. The instrument is calibrated using a certified reference material.

  • Procedure:

    • The specimen is placed in the dilatometer.

    • The system is heated or cooled at a controlled rate over the desired temperature range.

    • The displacement of the push-rod, which corresponds to the change in length of the specimen, is measured by a sensor.

    • The temperature of the specimen is measured simultaneously by a thermocouple.

  • Calculation: The mean coefficient of linear thermal expansion is calculated from the measured change in length, the initial length, and the change in temperature.

B. Tension Testing of Metallic Materials (ASTM E8/E8M)

The mechanical properties, including tensile strength, yield strength, and elongation, are determined through tension testing as outlined in ASTM E8/E8M.[9][10][11][12][13]

Methodology:

  • Specimen Preparation: A standardized "dog-bone" shaped specimen with specific dimensions for the gauge length and grip sections is machined from the alloy.[11]

  • Apparatus: A calibrated universal testing machine (UTM) equipped with grips to hold the specimen and an extensometer to measure the elongation is used.

  • Procedure:

    • The initial cross-sectional area and gauge length of the specimen are measured.

    • The specimen is mounted in the grips of the UTM.

    • A uniaxial tensile load is applied to the specimen at a constant rate of strain.

    • The applied load and the corresponding elongation of the gauge length are recorded until the specimen fractures.

  • Calculation:

    • Tensile Strength: The maximum load sustained by the specimen divided by the original cross-sectional area.

    • Yield Strength: The stress at which a specified amount of plastic deformation (typically 0.2%) occurs.

    • Elongation: The percentage increase in the original gauge length after fracture.

III. Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for determining the coefficient of thermal expansion.

experimental_workflow Workflow for Determining Coefficient of Thermal Expansion (ASTM E228) cluster_prep 1. Preparation cluster_test 2. Testing cluster_analysis 3. Analysis cluster_result 4. Result prep_specimen Prepare Specimen (ASTM E228) calibrate Calibrate Dilatometer (Reference Material) place_specimen Place Specimen in Dilatometer heat_cool Controlled Heating/Cooling place_specimen->heat_cool measure Measure Length Change & Temperature heat_cool->measure record_data Record Data (ΔL vs. T) measure->record_data calculate_cte Calculate Coefficient of Thermal Expansion (α) record_data->calculate_cte report Report α for Temperature Range calculate_cte->report

Caption: Experimental workflow for CTE measurement.

IV. Conclusion

Both this compound and NI-36 (Invar) offer exceptional dimensional stability with low thermal expansion. NI-36, or Invar, generally exhibits a lower coefficient of thermal expansion, making it the preferred choice for applications requiring the highest precision and stability, such as in scientific instrumentation and aerospace composite tooling.[1][14][15] this compound, with its slightly higher nickel content, provides a very low and consistent thermal expansion up to higher temperatures and is often used in glass-to-metal and ceramic-to-metal seals in electronic components.[3][16][17] The selection between these two alloys will ultimately depend on the specific temperature range of the application and the required degree of dimensional stability. The provided data and experimental protocols serve as a foundational guide for researchers and scientists to make an evidence-based decision.

References

A Comparative Analysis of NI-42 Seals for Long-Term Reliability in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the long-term integrity of experimental conditions is paramount. The choice of sealing technology plays a critical role in preventing contamination, maintaining sterile environments, and ensuring the accuracy of sensitive measurements over time. This guide provides an in-depth evaluation of the long-term reliability of NI-42 seals, comparing them with common alternatives and presenting supporting data and experimental protocols.

Understanding this compound Seals

"this compound seal" refers to a hermetic seal created using this compound alloy, also known as Nilo 42 or Alloy 42. This nickel-iron alloy, containing approximately 42% nickel, is a controlled-expansion alloy.[1][2][3] Its defining characteristic is a low and constant coefficient of thermal expansion from room temperature up to about 300°C (570°F).[1][2][4] This property makes it ideal for creating durable glass-to-metal and ceramic-to-metal seals that can withstand significant temperature fluctuations without compromising their integrity.[5][6][7] In practice, this compound seals are integral components of sensitive equipment where maintaining a vacuum or a controlled atmosphere is crucial, such as in electronic tubes, vacuum devices, and semiconductor packages.[8][9]

Comparison of Sealing Alternatives

The long-term reliability of a seal depends on its application, including the chemical environment, temperature and pressure ranges, and mechanical stresses it will endure. This compound seals represent a category of metal seals, which are often compared with elastomeric seals in industrial and research settings.

Seal TypePrimary Material(s)Typical ApplicationsLong-Term Reliability AdvantagesLong-Term Reliability Limitations
This compound (Metal) Seals Nickel-Iron Alloy (Alloy 42)Hermetic seals for vacuum systems, electronic components, sensors, and high-purity gas lines.- Excellent thermal stability and resistance to thermal shock.- Extremely low permeability, ensuring long-term hermeticity.[10]- High chemical resistance to a broad range of substances.- Does not degrade under UV or radiation exposure.- Higher initial cost compared to elastomeric seals.[11][12]- Less forgiving of surface imperfections and requires precise manufacturing.[11]- Can be susceptible to corrosion without proper plating (e.g., gold).[13]
FKM (Viton®) Seals FluoroelastomerO-rings and gaskets for applications requiring high temperature and chemical resistance, such as in automotive, aerospace, and chemical processing industries.[14][15]- Excellent resistance to oils, fuels, and a wide range of chemicals.[16]- High-temperature tolerance (up to 250°C).[16]- Good resistance to aging and ozone.[17]- Poor performance at low temperatures.- Higher cost compared to other elastomers like NBR or EPDM.[16]- Not suitable for use with ketones and certain organic acids.
EPDM Seals Ethylene Propylene Diene MonomerSeals for outdoor applications, water and steam systems, and applications requiring resistance to weathering and ozone.[17]- Excellent resistance to weathering, ozone, and UV light.[16]- Good performance in a wide temperature range (-50°C to 150°C).[17]- Lower cost than FKM.- Poor resistance to oils and hydrocarbon-based fluids.[15][16]- Can swell and degrade in the presence of certain solvents.
Silicone (VMQ) Seals Silicone RubberSeals for a wide range of temperatures, medical devices, and food-grade applications.- Excellent flexibility at both high and low temperatures.[14]- Biocompatible and suitable for sterile applications.- Resistant to many chemicals, though not oils.[14]- Low tensile strength and poor abrasion resistance.- Swells in the presence of non-polar solvents and oils.
PTFE Seals PolytetrafluoroethyleneSeals requiring extreme chemical inertness and a wide temperature range, often used in aggressive chemical environments.- Nearly universal chemical resistance.- Wide operating temperature range.- Low friction coefficient.- Prone to creep and cold flow under pressure.- Not elastomeric, requiring a spring or other means to maintain a seal.

Experimental Protocols for Evaluating Long-Term Reliability

The long-term reliability of seals is evaluated through a series of standardized tests that simulate the environmental and operational stresses the seal will experience over its lifetime.

1. Hermeticity Testing (for this compound and other hermetic seals):

  • Objective: To determine the leak rate of a sealed component.

  • Methodology (based on MIL-STD-883, Method 1014):

    • Fine Leak Test: The component is placed in a chamber and "bombed" with a tracer gas, typically helium, under pressure.[18][19] This forces the gas into any microscopic leaks. The component is then transferred to a vacuum chamber connected to a mass spectrometer. The rate at which the tracer gas escapes from the seal is measured.[20] A leak rate below a specified threshold (e.g., 1x10⁻⁸ atm·cm³/s) indicates a reliable hermetic seal.[21]

    • Gross Leak Test: For larger leaks, the component is pressurized and then submerged in a low-surface-tension fluid.[18] The observation of bubbles indicates a leak.[18]

  • Data Presentation: Leak rates are typically presented in atm·cm³/s of the tracer gas.

2. Accelerated Aging (for all seal types):

  • Objective: To simulate the effects of aging on a material in a compressed timeframe.

  • Methodology (based on ASTM F1980):

    • Seal samples are placed in an environmental chamber at an elevated temperature (and sometimes controlled humidity).[1][22] A common temperature for medical device packaging is 55°C.[1]

    • The duration of the test is calculated using the Arrhenius equation, which relates the rate of chemical reactions to temperature.[22][23] For example, a test at 55°C can simulate one year of aging at room temperature in approximately 40 days.[1]

    • After the aging period, the material's physical properties (e.g., tensile strength, elongation, hardness, compression set) are measured and compared to un-aged samples.[23]

  • Data Presentation: Results are often presented as the percentage change in physical properties over time.

3. Chemical Compatibility Testing:

  • Objective: To evaluate the effect of specific chemicals on the seal material.

  • Methodology:

    • Seal samples are immersed in the chemical of interest at a specified temperature for a defined period.

    • Changes in volume, weight, hardness, and mechanical properties are measured.

  • Data Presentation: Results are often presented in a compatibility chart, rating the material's resistance to various chemicals (e.g., Excellent, Good, Fair, Poor).[14]

4. Thermal Cycling:

  • Objective: To assess the seal's ability to withstand repeated temperature changes.

  • Methodology:

    • The sealed component is subjected to a specified number of cycles between high and low-temperature extremes (e.g., -65°C to +150°C).[20]

    • Hermeticity testing is performed after thermal cycling to check for any degradation of the seal.

  • Data Presentation: Pass/fail criteria based on post-cycling leak rates.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of evaluating seal reliability and the decision-making process for selecting an appropriate seal.

Seal_Reliability_Evaluation_Workflow cluster_planning 1. Planning and Initial Assessment cluster_testing 2. Experimental Testing cluster_analysis 3. Data Analysis and Comparison cluster_decision 4. Final Selection define_requirements Define Application Requirements (Temp, Pressure, Chemicals) select_candidates Select Candidate Seal Materials (this compound, FKM, EPDM, etc.) define_requirements->select_candidates accelerated_aging Accelerated Aging (ASTM F1980) select_candidates->accelerated_aging chemical_compatibility Chemical Compatibility Testing select_candidates->chemical_compatibility thermal_cycling Thermal Cycling select_candidates->thermal_cycling hermeticity_testing Hermeticity Testing (MIL-STD-883) select_candidates->hermeticity_testing analyze_data Analyze Physical and Chemical Property Changes accelerated_aging->analyze_data chemical_compatibility->analyze_data thermal_cycling->analyze_data hermeticity_testing->analyze_data compare_performance Compare Performance of Different Seals analyze_data->compare_performance final_selection Select Optimal Seal for Long-Term Reliability compare_performance->final_selection

Workflow for Evaluating Seal Long-Term Reliability

Seal_Selection_Logic start Start: Define Application hermetic_seal Hermetic Seal Required? start->hermetic_seal extreme_temp Extreme Temperature Cycling? harsh_chemicals Aggressive Chemical Exposure? extreme_temp->harsh_chemicals No ni42_seal This compound Seal extreme_temp->ni42_seal Yes cost_sensitive High Cost Constraint? harsh_chemicals->cost_sensitive No fkm_seal FKM Seal harsh_chemicals->fkm_seal Yes hermetic_seal->extreme_temp Yes hermetic_seal->harsh_chemicals No epdm_seal EPDM Seal cost_sensitive->epdm_seal Yes other_seal Other Specialist Seal (e.g., PTFE, Silicone) cost_sensitive->other_seal No

References

Cost-Benefit Analysis of NI-42 in Electronic Packaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of electronic packaging, the choice of material is paramount to ensuring the reliability and performance of sensitive components. NI-42, a nickel-iron controlled-expansion alloy, has long been a material of interest due to its unique thermal properties. This guide provides a comprehensive cost-benefit analysis of this compound, objectively comparing its performance with key alternatives, supported by experimental data and detailed methodologies. This analysis is intended for researchers, scientists, and professionals involved in the development of electronic components and systems.

Performance and Cost Comparison of Electronic Packaging Materials

The selection of a suitable material for electronic packaging hinges on a delicate balance of thermal, mechanical, electrical, and cost considerations. The following table summarizes the key quantitative data for this compound and its common alternatives: Kovar, Oxygen-Free High-Conductivity (OFHC) Copper, Aluminum Alloys, and Aluminum Silicon Carbide (AlSiC).

PropertyThis compound (Invar 42)Kovar (ASTM F-15)OFHC Copper (C10100/C10200)Aluminum Alloys (e.g., 6061)AlSiC (e.g., AlSiC-9)
Coefficient of Thermal Expansion (CTE) (ppm/°C at 20-300°C)4.5 - 5.5[1]4.5 - 5.3[2][3]17.8[4]~238.26[4]
Thermal Conductivity (W/m·K at 20°C)12 - 1417.3[2]386 - 394[5][6]~167180[4]
Electrical Resistivity (µΩ·cm at 20°C)~58[1]49[7]1.71[8]~3.7Varies with composition
Tensile Strength, Ultimate (MPa)490517[7]~220 (annealed)~310 (T6)450[4]
Yield Strength (0.2% Offset) (MPa)250[9]345[10]~70 (annealed)~276 (T6)192[4]
Density (g/cm³)8.1[11]8.36[3]8.962.73.0[4]
Estimated Price Range (USD/kg)16 - 30[12][13]30 - 50[14][15]7 - 12[16][17]3 - 5[18][19]Higher (Varies Significantly)[20]

Experimental Protocols

The data presented in the comparison table is derived from standardized experimental procedures. Understanding these methodologies is crucial for interpreting the results and conducting further research.

Coefficient of Thermal Expansion (CTE) Measurement

The CTE of these materials is typically determined using one of the following methods:

  • Dilatometry: This is a widely used technique where a specimen is heated in a furnace, and the displacement of its ends is transmitted to a sensor via pushrods (e.g., vitreous silica, alumina, or graphite). The change in length is recorded as a function of temperature to calculate the CTE. ASTM E228 is a relevant standard for this method.

  • Interferometry: This high-precision optical method measures the displacement of the specimen's ends by analyzing the interference patterns of monochromatic light. It offers greater accuracy than mechanical dilatometry.

  • Thermomechanical Analysis (TMA): In TMA, a probe is in contact with the specimen, and its movement due to thermal expansion or contraction is measured by a transducer. This method is governed by standards such as ASTM E831.

Thermal Conductivity Measurement

The ability of a material to conduct heat is a critical parameter for thermal management in electronic packaging. Common measurement techniques include:

  • Steady-State Methods: These methods involve establishing a steady-state temperature gradient across a sample and measuring the heat flow. The absolute technique uses a known heat source and sink, while the comparative cut bar technique compares the sample to a standard material with known thermal conductivity.

  • Transient Methods (e.g., Laser Flash Analysis): In the laser flash method, the front face of a small, disc-shaped sample is subjected to a short pulse of laser energy. The temperature rise on the rear face is measured by an infrared detector. The thermal diffusivity can be calculated from the temperature rise versus time data, and from this, the thermal conductivity can be determined.

Electrical Resistivity Testing

Electrical resistivity is a measure of a material's opposition to the flow of electric current. Standard methods for its determination include:

  • Two-Probe Method: This method employs two electrodes to measure the resistance across a sample. While simple, the results can be influenced by contact resistance.

  • Four-Probe Method: This is a more accurate technique that uses four probes. Two outer probes supply the current, while two inner probes measure the voltage drop across a portion of the sample. This method minimizes the effect of contact resistance and is often preferred for precise measurements. Standards such as ASTM D991 are applicable here.

Tensile Strength Testing

The mechanical strength of packaging materials is crucial for ensuring the structural integrity of electronic components. Tensile testing is performed to determine properties like ultimate tensile strength and yield strength.

  • Procedure: A standardized specimen with known dimensions is clamped between two grips. A tensile force is applied at a constant rate until the specimen fractures. The applied load and the elongation of the specimen are continuously measured. From this data, a stress-strain curve is generated, from which the ultimate tensile strength and yield strength are determined. ASTM D882 is a standard often used for thin sheeting and films.

Material Selection Workflow

The choice of an electronic packaging material is a multi-faceted decision process. The following diagram illustrates a logical workflow for selecting between this compound and its alternatives based on key performance and cost requirements.

MaterialSelectionWorkflow start Define Packaging Requirements cte_match CTE Matching Critical? start->cte_match thermal_cond High Thermal Conductivity (>150 W/m·K)? cte_match->thermal_cond No hermeticity Hermetic Sealing Required? cte_match->hermeticity Yes cost_sensitive High Cost Sensitivity? thermal_cond->cost_sensitive Yes alsic Consider AlSiC (Tunable CTE, high thermal conductivity) thermal_cond->alsic No copper Consider OFHC Copper (Excellent thermal/electrical conductivity, high CTE) cost_sensitive->copper No aluminum Consider Aluminum Alloy (Low cost, good thermal conductivity, high CTE) cost_sensitive->aluminum Yes hermeticity->thermal_cond No ni42 Consider this compound (Good CTE match, moderate cost) hermeticity->ni42 Yes (General) kovar Consider Kovar (Excellent CTE match for glass/ceramic, higher cost) hermeticity->kovar Yes (Glass/Ceramic)

References

Literature review of NI-42 applications in aerospace engineering

Author: BenchChem Technical Support Team. Date: November 2025

The provided context for the literature review—targeting researchers, scientists, and drug development professionals with a focus on signaling pathways—strongly indicates a biomedical or pharmaceutical subject. It is possible that the topic "aerospace engineering" was specified in error.

In the interest of providing a relevant analysis based on the detailed requirements of the prompt, we will proceed by assuming the intended subject is within the biomedical field, where "NI-42" may be a relevant designation for a compound or antibody. Should "this compound" be a specific, non-public aerospace material, further clarification on its composition and properties would be required to conduct a meaningful literature review and comparison.

Without verifiable data on "this compound" in aerospace engineering, it is not possible to create comparison guides, summarize quantitative data, or detail experimental protocols as requested. We recommend the user verify the designation of the material and the intended field of application.

Safety Operating Guide

Proper Disposal Procedures for NI-42 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For the safe and compliant disposal of the chemical compound NI-42 (CAS No. 1884640-99-6), researchers, scientists, and drug development professionals must adhere to specific protocols to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the proper handling of this substance.

This compound is identified as a BRPF1 bromodomain inhibitor.[1][2] It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, stringent disposal procedures are mandatory.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its hazards as outlined in its Safety Data Sheet (SDS).

Hazard StatementClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.[3]
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P270: Do not eat, drink or smoke when using this product.[3]
P273: Avoid release to the environment.[3]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P330: Rinse mouth.[3]
P391: Collect spillage.[3]
P501: Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE): When handling this compound, full personal protective equipment should be used, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[3]

Step-by-Step Disposal Protocol for this compound

The primary disposal route for this compound and its containers is through an approved hazardous waste disposal facility.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.[4] The container must be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[4] If this compound is dissolved in a solvent, the waste should be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated).[6] this compound is soluble in organic solvents like DMSO and dimethylformamide.[2]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[6]

2. Labeling of Waste Containers:

  • All hazardous waste containers must be accurately labeled with a hazardous waste tag as soon as waste is added.[5]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and its CAS number "1884640-99-6"

    • The composition and concentration of the waste

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date

    • The laboratory contact information (Principal Investigator, room number, phone number)

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[7]

  • Containers must be kept closed at all times, except when adding waste.[4][5]

  • Ensure secondary containment is used for liquid waste to prevent spills from reaching drains.[4]

  • Store waste away from incompatible materials. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]

4. Requesting Waste Pickup:

  • Once a waste container is full, or within one year of the accumulation start date, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][7] Do not transport hazardous waste yourself.[8]

5. Disposal of Empty Containers:

  • A container that held this compound is considered hazardous waste unless properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., the solvent used to dissolve the this compound).[5][8]

  • The first rinseate must be collected and disposed of as hazardous chemical waste.[4] Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and air-drying, deface or remove all labels before disposing of the container as non-hazardous solid waste (e.g., in a designated glass disposal box).[4][8]

Accidental Release and Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[3]

  • Ventilate the Area: Ensure adequate ventilation, using a fume hood if the spill is contained within it.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if dealing with a large amount of powder.[3]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills, absorb the solution with an inert, non-combustible absorbent material like vermiculite, sand, or diatomite.[3]

  • Collection of Spill Debris: Collect the spilled material and cleanup debris in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[3] Collect decontamination materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

NI42_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type empty_container Empty this compound Container? start->empty_container solid_waste Solid Waste (this compound, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store collect_liquid->store collect_sharps->store pickup Request Waste Pickup from EHS store->pickup end Proper Disposal by Approved Facility pickup->end empty_container->waste_type No (Residual Product) triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinseate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinseate deface_label Deface Label and Dispose of Container collect_rinseate->deface_label deface_label->end

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This document provides guidance based on available safety data. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal. It is important to note that "this compound" can also refer to a nickel-iron alloy (Alloy 42), which has different properties and disposal requirements.[9][10][11] This guide pertains exclusively to the chemical compound this compound (CAS 1884640-99-6).

References

Personal protective equipment for handling NI-42

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding "NI-42" is not available in public resources. The designation "this compound" does not correspond to a recognized chemical substance in publicly accessible databases. It is possible that this is an internal, proprietary, or fictional designation.

Without specific information on the chemical and physical properties of "this compound," it is impossible to provide accurate and safe handling, personal protective equipment (PPE), and disposal recommendations. The hazards associated with a substance are unique to its chemical structure and reactivity.

General Guidance for Handling Unknown or Novel Compounds:

In the absence of specific data, researchers, scientists, and drug development professionals should treat any unknown or novel compound as potentially hazardous. A conservative approach to safety is paramount. The following general guidelines should be implemented:

1. Hazard Assessment:

  • Assume Toxicity: Until proven otherwise, assume the substance is toxic, flammable, corrosive, and reactive.

  • Review Analogous Structures: If the chemical structure is known, review the safety data for structurally similar compounds to anticipate potential hazards.

  • Small-Scale Operations: Initial work should be conducted on the smallest possible scale to minimize potential exposure and the consequences of any unforeseen reactions.

2. Personal Protective Equipment (PPE):

A comprehensive PPE plan is essential when handling substances with unknown properties. The following table outlines a baseline recommendation.

PPE CategoryRecommended EquipmentRationale
Eye and Face Chemical splash goggles and a face shield.Protects against splashes, projectiles, and unknown vapors or fumes.
Hand Chemically resistant gloves (e.g., nitrile or neoprene). Consider double-gloving. The specific glove material should be chosen based on any known solvent or reagent compatibility.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Body A flame-resistant lab coat, long pants, and closed-toe shoes.Protects the skin from spills and splashes. Flame-resistant material is crucial if flammability is a risk.
Respiratory A certified chemical fume hood is the primary means of respiratory protection. If there is a risk of aerosolization outside of a hood, a properly fitted respirator may be necessary.Minimizes inhalation of potentially toxic vapors, dusts, or aerosols.

3. Engineering Controls:

  • Chemical Fume Hood: All manipulations of the unknown substance should be performed inside a certified chemical fume hood to contain any vapors, dusts, or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible.

4. Handling and Storage:

  • Designated Area: Designate a specific area within the laboratory for the handling and storage of the unknown compound.

  • Clear Labeling: All containers must be clearly labeled with the compound's identifier ("this compound") and a warning that the hazards are unknown.

  • Secure Storage: Store in a well-ventilated, secure location away from incompatible materials.

5. Disposal Plan:

  • Waste Segregation: All waste contaminated with "this compound" (e.g., gloves, pipette tips, glassware) must be segregated into a clearly labeled, sealed waste container.

  • Hazardous Waste Stream: Treat all waste as hazardous chemical waste.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures for unknown or novel compounds.

Experimental Workflow for Handling an Unknown Compound

The following diagram outlines a logical workflow for safely handling a compound with unknown properties like "this compound".

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase a Literature & Analog Review b Hazard Assessment (Assume Worst-Case) a->b c Develop Standard Operating Procedure (SOP) b->c d Don Appropriate PPE c->d e Work in Chemical Fume Hood d->e f Perform Small-Scale Experiment e->f g Record All Observations f->g h Decontaminate Work Area g->h k Update SOP with New Data g->k i Segregate & Label Waste h->i j Contact EHS for Disposal i->j

Workflow for handling a compound with unknown hazards.

Disclaimer: This information is a general guide for handling unknown or novel chemical compounds. It is not a substitute for a substance-specific safety data sheet (SDS) or a thorough, institution-specific hazard assessment and risk mitigation plan. Always consult with your institution's Environmental Health and Safety (EHS) department before working with any new or unknown substance.

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Reactant of Route 1
NI-42
Reactant of Route 2
Reactant of Route 2
NI-42

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